N-Desmethylapalutamide
説明
Structure
3D Structure
特性
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANHOAPFBHUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336279 | |
| Record name | N-Desmethylapalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332391-11-3 | |
| Record name | N-Desmethylapalutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylapalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLAPALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of N-Desmethylapalutamide in Prostate Cancer
[1]
Executive Summary
N-Desmethylapalutamide (NDMA) represents a critical component of the therapeutic profile of apalutamide (Erleada®), a next-generation androgen receptor (AR) inhibitor.[1] While often categorized simply as a "major metabolite," NDMA is pharmacologically active and circulates at steady-state concentrations exceeding those of the parent compound.[1]
This guide dissects the molecular mechanism of NDMA, differentiating its kinetic profile from the parent drug. It elucidates how a lower intrinsic binding affinity is compensated by high systemic accumulation, resulting in sustained suppression of AR signaling in Castration-Resistant Prostate Cancer (CRPC).[1]
Molecular Pharmacology & Structural Basis[1]
Chemical Identity
NDMA is formed via the metabolic N-demethylation of apalutamide, primarily mediated by hepatic CYP2C8 and CYP3A4 enzymes.[1][2]
-
Parent: Apalutamide (ARN-509)[1]
-
Metabolite: N-Desmethylapalutamide (JNJ-56021927)[1]
-
Structural Modification: Loss of the methyl group on the benzamide moiety.[1]
Relative Potency and Binding Kinetics
Unlike the parent compound, NDMA exhibits reduced affinity for the Androgen Receptor (AR). In competitive binding assays, NDMA demonstrates approximately one-third (33%) of the transcriptional inhibitory activity of apalutamide.
| Parameter | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) |
| Target | Androgen Receptor (AR) LBD | Androgen Receptor (AR) LBD |
| Mechanism | Pure Antagonist | Pure Antagonist |
| Relative Potency | 100% (Baseline) | ~33% of Parent Activity |
| Steady-State Accumulation | ~5-fold | ~85-fold |
| Plasma Exposure (AUC) | High | Exceeds Parent |
Critical Insight: The clinical efficacy of apalutamide is not solely derived from the parent molecule. The Activity-Exposure Trade-off dictates that while NDMA is less potent per mole, its massive accumulation (driven by a long half-life and metabolic bottleneck) ensures that the AR blockade is maintained even as the parent drug concentration fluctuates.[1]
Mechanism of Action (Core Pathway)
NDMA functions as a non-steroidal antiandrogen (NSAA) through a three-step blockade of the AR signaling axis.[1]
Step 1: Competitive Binding (LBD Interaction)
NDMA binds to the Ligand-Binding Domain (LBD) of the AR.[1] Although its affinity is lower than dihydrotestosterone (DHT) or apalutamide, the high molar concentration at steady state allows it to effectively compete for the binding pocket.
-
Effect: Induces a conformational change that prevents the recruitment of co-activators.[1] Unlike bicalutamide, NDMA lacks agonist activity even in the context of AR overexpression.[3]
Step 2: Inhibition of Nuclear Translocation
Upon ligand binding, the AR typically undergoes phosphorylation and dimerization, exposing a Nuclear Localization Signal (NLS).
-
NDMA Action: The conformational "lock" induced by NDMA prevents the exposure of the NLS.[1] The AR-NDMA complex remains sequestered in the cytoplasm, unable to cross the nuclear pore complex.[1]
Step 3: DNA Binding Blockade
Even if trace amounts of AR enter the nucleus, NDMA prevents the receptor from binding to Androgen Response Elements (AREs) on the DNA.
-
Result: Downregulation of target genes (e.g., PSA, TMPRSS2) essential for prostate cancer cell proliferation.
Visualization: AR Signaling Blockade
Figure 1: The metabolic formation of N-Desmethylapalutamide and its subsequent triple-blockade of the Androgen Receptor signaling pathway.
Pharmacokinetics: The Accumulation Factor
The defining characteristic of NDMA is its pharmacokinetic behavior.[1] While apalutamide has a half-life of ~3 days, NDMA also exhibits a long half-life but accumulates disproportionately due to the rate of formation vs. elimination.[1]
-
Steady State: Achieved after ~4 weeks of daily dosing.
-
Accumulation Ratio:
-
Clinical Implication: In patients, the plasma concentration of NDMA is often equal to or greater than that of apalutamide. Therefore, despite having only 33% of the intrinsic potency, NDMA contributes significantly (potentially >50%) to the total anti-tumor activity in vivo.
Experimental Validation Protocols
As a Senior Scientist, validating the mechanism of NDMA requires robust, self-validating assays. Below are the standard protocols for confirming its activity.
Protocol A: AR Nuclear Translocation Assay
Objective: To visualize and quantify the inhibition of AR movement from cytoplasm to nucleus.
Materials:
-
Cell Line: LNCaP (AR-positive) or PC3 (transiently transfected with GFP-AR).[1]
-
Reagents: R1881 (Synthetic Androgen), NDMA (dissolved in DMSO), DAPI (Nuclear stain).
Workflow:
-
Seeding: Plate cells on glass coverslips in charcoal-stripped serum (CSS) media for 24h to starve AR.
-
Treatment:
-
Incubation: 4 hours at 37°C.
-
Fixation: 4% Paraformaldehyde (15 min).
-
Imaging: Confocal microscopy.
Protocol B: Transcriptional Reporter Assay (Luciferase)
Objective: To quantify the functional inhibition of AR-mediated gene expression.[1]
Materials:
-
Plasmid: ARE-Luc (Androgen Response Element linked to Firefly Luciferase).[1]
-
Internal Control: Renilla Luciferase (constitutive expression).[1]
Workflow:
-
Transfection: Co-transfect LNCaP cells with ARE-Luc and Renilla vectors.
-
Starvation: Incubate in CSS media for 24h.
-
Dosing: Treat cells with a concentration gradient of NDMA (0.1 µM to 10 µM) in the presence of 1 nM R1881.
-
Lysis: After 24h, lyse cells using Passive Lysis Buffer.
-
Detection: Dual-Luciferase Assay System.
-
Analysis: Calculate Relative Light Units (RLU) = Firefly / Renilla. Plot dose-response curve to determine IC50.[1]
-
Expectation: NDMA should show a right-shifted IC50 compared to Apalutamide (indicating lower potency).[1]
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the Transcriptional Reporter Assay used to validate NDMA potency.[1]
References
-
FDA Center for Drug Evaluation and Research. (2018).[1] Multi-Discipline Review: Apalutamide (Erleada).[1] Retrieved from [Link][1]
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1] Cancer Research, 72(6), 1494–1503. Retrieved from [Link]
-
Pérez-Ruixo, C., et al. (2020).[1][4][7] Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects.[1] Clinical Pharmacokinetics, 59, 229–244. Retrieved from [Link]
-
Smith, M. R., et al. (2018). Apalutamide Treatment and Metastasis-free Survival in Prostate Cancer.[1][2][3][6][8][9][10][11] The New England Journal of Medicine, 378, 1408-1418. Retrieved from [Link][1]
-
Beltran, H., et al. (2013). New Therapies for Castration-Resistant Prostate Cancer: Efficacy and Safety.[1][3][4][6][8] European Urology, 63(5), 920-921. Retrieved from [Link]
Sources
- 1. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overall Survival with Apalutamide Versus Enzalutamide in Metastatic Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Apalutamide vs Darolutamide in nmCRPC: A MAIC-Based Analysis [ciplamed.com]
- 9. Attainment of early, deep prostate-specific antigen response in metastatic castration-sensitive prostate cancer: A comparison of patients initiated on apalutamide or enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis [frontiersin.org]
- 11. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
N-Desmethylapalutamide as a major active metabolite of apalutamide
The following technical guide provides an in-depth analysis of N-Desmethylapalutamide, structured for researchers and drug development professionals.
The Major Active Metabolite of Apalutamide (ARN-509)[1][2]
Executive Summary
N-Desmethylapalutamide (NDMA) is the primary active metabolite of the next-generation androgen receptor (AR) inhibitor apalutamide.[1][2][3] Unlike many metabolites that are pharmacologically inert, NDMA retains significant anti-tumor activity—approximately one-third that of the parent drug—and circulates at steady-state concentrations comparable to, or exceeding, apalutamide itself.[2]
For drug development professionals, NDMA represents a critical variable in the therapeutic index of apalutamide. Its formation is mediated by a specific interplay of cytochrome P450 enzymes (CYP2C8 and CYP3A4), which is complicated by the parent drug’s auto-induction of CYP3A4. Understanding NDMA is essential for interpreting total drug exposure, managing drug-drug interactions (DDIs), and designing robust bioanalytical assays.[2]
Chemical Architecture & Metabolic Formation[1][2]
Structural Modification
Apalutamide is a non-steroidal antiandrogen containing a thiohydantoin ring. The metabolic conversion to NDMA involves the N-demethylation of the amide moiety attached to the fluorophenyl ring.
-
Parent: Apalutamide (
, MW: 477.44 g/mol )[2][4] -
Metabolite: N-Desmethylapalutamide (
, MW: 463.41 g/mol )[1][2]
Metabolic Pathway & Auto-Induction
The formation of NDMA is catalyzed by CYP2C8 and CYP3A4.[1] A unique pharmacokinetic feature of apalutamide is its ability to induce CYP3A4, thereby altering the fractional contribution of these enzymes over time.
This shift highlights the necessity of steady-state data when modeling clearance, as single-dose studies underestimates the contribution of CYP3A4.[1][2]
Pathway Visualization
The following diagram illustrates the structural transformation and enzymatic contributions.
Figure 1: Metabolic pathway of apalutamide highlighting the shift in enzymatic contribution due to auto-induction.[1][2]
Pharmacodynamics: Activity Retention[1]
NDMA acts as a potent AR antagonist.[5] While less potent than the parent, its high circulating concentration makes it a major contributor to the net pharmacological effect.
| Parameter | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) |
| Mechanism of Action | AR Antagonist (prevents nuclear translocation) | AR Antagonist |
| Relative Potency | 100% (Baseline) | ~33% (1/3 of Parent) |
| Binding Affinity | High affinity for AR LBD | Retained affinity |
| Protein Binding | 96% | 95% |
Mechanistic Insight: In transcriptional reporter assays (e.g., using LNCaP/AR-luciferase cell lines), NDMA exhibits roughly one-third the transcriptional inhibition potency of apalutamide.[2] However, because it binds to the same Ligand Binding Domain (LBD) and prevents AR nuclear translocation, the total "anti-androgen load" in a patient is the sum of [Apalutamide] + [NDMA × 0.33].
Pharmacokinetics: Exposure & Accumulation[3][4][6]
The pharmacokinetics of NDMA are characterized by slow elimination and significant accumulation, mirroring the parent drug.
Steady-State Kinetics
Steady state is achieved after approximately 4 weeks of daily dosing.[1][2][3][4][6]
-
Accumulation Ratio: ~5-fold for Apalutamide; similar magnitude for NDMA.[3][4][6]
-
Exposure Ratio (AUC): At steady state, the AUC of NDMA is approximately equal to or slightly higher than that of the parent (Ratio ~1.25).
-
Half-life (
): ~3 days (Parent) / ~3-4 days (Metabolite).[1][2]
Clinical Implication
Because the metabolite circulates at concentrations higher than the parent (AUC ratio ~1.25) and possesses 33% activity, it contributes roughly 30-40% of the total clinical efficacy . This necessitates that bioanalytical assays quantify both species to correlate exposure with response accurately.
Experimental Protocol: LC-MS/MS Quantification
Objective: To simultaneously quantify Apalutamide and N-Desmethylapalutamide in human plasma. Self-Validating Logic: This protocol utilizes a stable isotope-labeled internal standard (IS) and monitors specific mass transitions to ensure specificity.[1][2]
Materials
-
Analytes: Apalutamide, N-Desmethylapalutamide.[1][2][3][4][6][7][8][9][10][11]
-
Internal Standard (IS): Apalutamide-d3 or Enzalutamide (if isotope not available).[1][2]
-
Matrix: Human Plasma (
).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution.
-
Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why: Acidified ACN ensures protein denaturation and solubility of the hydrophobic analytes.
-
-
Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Transfer: Inject 5 µL of the supernatant.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Mass Spectrometry (MRM Mode)
Detection is performed in Positive Electrospray Ionization (+ESI) mode.[2]
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Apalutamide | 478.1 | 450.1 | ~25 |
| N-Desmethylapalutamide | 464.1 | 436.1* | ~25 |
| IS (Apalutamide-d3) | 481.1 | 453.1 | ~25 |
*Note: The transition 464->436 corresponds to the loss of 28 Da (CO), analogous to the parent fragmentation. During method development, a Product Ion Scan of 464.1 is required to confirm the most abundant fragment for your specific instrument.
Figure 2: LC-MS/MS analytical workflow for simultaneous quantification.
Conclusion
N-Desmethylapalutamide is not merely a byproduct but a co-driver of therapeutic efficacy in prostate cancer treatment.[1][2] Its formation via CYP2C8 and CYP3A4, combined with the parent drug's auto-inductive capabilities, creates a dynamic pharmacokinetic profile that stabilizes only after weeks of dosing. For researchers, the high steady-state exposure (AUC ratio ~1.[2]25) and retained pharmacological activity (33%) mandate that this metabolite be monitored and modeled alongside the parent drug to ensure accurate safety and efficacy assessments.
References
-
FDA Center for Drug Evaluation and Research. (2018). Clinical Pharmacology and Biopharmaceutics Review: Erleada (Apalutamide). Retrieved from [Link][2][12][13]
-
Pérez-Ruixo, C., et al. (2020).[2][10] Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects.[1][2][10] Clinical Pharmacokinetics.[3][4][14][10][15] Retrieved from [Link]
-
Janssen Biotech, Inc. (2018). ERLEADA (apalutamide) Prescribing Information.[9] Retrieved from [Link][2][12][13]
-
Hirai, T., et al. (2021). Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography.[1][2][7] Journal of Pharmaceutical Health Care and Sciences.[7][16] Retrieved from [Link]
-
Belderbos, B., et al. (2018). An open-label, multicenter, phase Ib study investigating the effect of apalutamide on ventricular repolarization in men with castration-resistant prostate cancer.[1][2] Cancer Chemotherapy and Pharmacology.[14] Retrieved from [Link][2]
Sources
- 1. TW202045160A - Anti-androgens for the treatment of metastatic castration-sensitive prostate cancer - Google Patents [patents.google.com]
- 2. Spirorenone [medbox.iiab.me]
- 3. ashp.org [ashp.org]
- 4. Apalutamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altmeyers.org [altmeyers.org]
- 10. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 13. lcms.cz [lcms.cz]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-vitro antiandrogenic activity of N-Desmethylapalutamide
An In-Depth Technical Guide to the In-Vitro Characterization of N-Desmethylapalutamide's Antiandrogenic Activity
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a pivotal driver in the development and progression of prostate cancer.[1][2] Its signaling pathway, activated by endogenous androgens like testosterone and dihydrotestosterone (DHT), promotes the growth and survival of prostate cancer cells.[3] Consequently, targeting this pathway has become a cornerstone of prostate cancer therapy. Apalutamide is a potent, second-generation, nonsteroidal antiandrogen (NSAA) that has demonstrated significant clinical efficacy in treating non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[4][5][6][7]
Apalutamide functions as a direct and selective antagonist of the AR.[8][9] Upon administration, apalutamide is metabolized in the liver, primarily by CYP2C8 and CYP3A4, into its major active metabolite, N-desmethylapalutamide.[10][11] This metabolite circulates at concentrations comparable to the parent drug at steady state and is known to contribute significantly to the overall therapeutic effect, possessing about one-third of the in-vitro activity of apalutamide.[11][12][13]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the in-vitro antiandrogenic activity of N-desmethylapalutamide. We will delve into the core methodologies required to build a complete pharmacological profile, moving from direct target engagement to functional cellular consequences. The protocols described herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Section 1: The Androgen Receptor Signaling Cascade - The Target of N-Desmethylapalutamide
Understanding the mechanism of action of N-desmethylapalutamide requires a foundational knowledge of the AR signaling pathway. In its inactive state, the AR resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an androgen ligand, such as DHT, induces a conformational change, leading to the dissociation of HSPs. This activated AR-ligand complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[2][14] This binding initiates the recruitment of co-activators and the transcriptional machinery, leading to the expression of genes that drive cell proliferation and survival.[15]
Antiandrogens like apalutamide and N-desmethylapalutamide disrupt this cascade at multiple key steps. They act as competitive inhibitors, binding to the AR's ligand-binding domain (LBD).[9][10] This binding not only prevents natural androgens from activating the receptor but also impedes the subsequent critical steps of nuclear translocation and the binding of the receptor to DNA.[4][5][16][17]
Section 2: Core In-Vitro Methodologies for Assessing Antiandrogenic Activity
A tiered approach is essential for a thorough in-vitro evaluation. We begin with direct target binding, followed by assays that measure the immediate cellular consequence (nuclear translocation), and culminate in a functional assay that assesses the ultimate downstream effect (gene transcription).
Assay 1: Competitive Androgen Receptor Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. It directly measures the compound's affinity for the receptor, providing a fundamental characterization of target engagement. The output is typically the inhibitory constant (Ki), a measure of binding affinity.
Experimental Protocol:
-
Preparation of AR Source:
-
Utilize either purified recombinant human AR protein (LBD) or cytosol extracts from cells overexpressing AR (e.g., LNCaP cells).
-
Rationale: Recombinant protein offers a clean system, while cell-derived cytosol provides the receptor in a more native-like environment, complete with associated proteins.
-
-
Reagents and Buffers:
-
Binding Buffer: Tris-HCl buffer containing protease inhibitors and glycerol to maintain protein stability.
-
Radioligand: ³H-labeled synthetic androgen, such as Mibolerone or R1881, which binds with high affinity and specificity to the AR.
-
Test Compound: N-Desmethylapalutamide, dissolved in a suitable solvent like DMSO.[18] Prepare a serial dilution series.
-
Controls: Vehicle (DMSO), non-specific binding control (a high concentration of unlabeled androgen, e.g., DHT), and a reference antagonist (e.g., enzalutamide).
-
-
Assay Procedure (96-well format):
-
Add binding buffer, AR source, and the radioligand to each well.
-
Add the serially diluted N-Desmethylapalutamide, vehicle, or controls to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Use a method like dextran-coated charcoal (DCC) to adsorb unbound radioligand or filter the mixture through a glass fiber filter plate to capture the AR-ligand complex.
-
Quantification: Add scintillation cocktail to the wells (or filters) and measure the radioactivity using a scintillation counter.
-
-
Data Analysis & Interpretation:
-
Calculate the percentage of specific binding for each concentration of N-Desmethylapalutamide.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates higher binding affinity.
-
Assay 3: AR-Dependent Transcriptional Reporter Assay
Principle: This is a functional assay that measures the ability of the AR to act as a transcription factor. [19]Cells are engineered to contain a reporter gene (e.g., firefly luciferase) under the control of a promoter with AREs. [20][21]When an agonist activates the AR, the receptor binds to the AREs and drives the expression of luciferase. An antagonist, like N-desmethylapalutamide, will inhibit this agonist-induced luciferase expression. [22] Experimental Protocol:
-
Cell Line and Transfection:
-
Use a suitable host cell line (e.g., PC-3, HEK293) that is co-transfected with two plasmids:
-
An expression vector for the full-length human AR.
-
A reporter vector containing the luciferase gene downstream of an ARE-containing promoter (e.g., an MMTV or PSA promoter).
-
-
Trustworthiness: A co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is crucial for normalizing for transfection efficiency and cell viability.
-
-
Assay Procedure:
-
Seed the transfected cells in a 96-well white, opaque plate (to maximize light signal) and steroid-starve as previously described.
-
Treat the cells with serial dilutions of N-Desmethylapalutamide (or reference compounds) in the presence of a fixed concentration of an AR agonist (e.g., DHT at its EC50).
-
Include controls: vehicle only (basal), agonist only (maximum signal), and antagonist only (to check for agonist activity).
-
Incubate for 18-24 hours to allow for transcription and translation of the reporter protein.
-
-
Signal Detection:
-
Lyse the cells using a lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate luminometer. If using a dual-reporter system, measure both firefly and Renilla luminescence sequentially.
-
-
Data Analysis & Interpretation:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition relative to the "agonist only" control.
-
Plot the percentage of inhibition against the log concentration of N-Desmethylapalutamide.
-
Determine the IC50 value using non-linear regression. This value represents the functional potency of the compound in blocking AR-mediated gene transcription.
-
Section 3: Integrated Data Analysis and Interpretation
The power of this three-assay cascade lies in the synthesis of the data. Each assay interrogates a different step in the AR signaling pathway, and together they provide a comprehensive profile of a compound's antiandrogenic activity. The results can be summarized to compare the potency of N-desmethylapalutamide against its parent compound and other relevant molecules.
Table 1: Hypothetical In-Vitro Pharmacology Profile of N-Desmethylapalutamide
| Compound | AR Binding (Ki, nM) | AR Nuclear Translocation (IC50, nM) | AR Reporter Assay (IC50, nM) |
| DHT (Agonist) | 0.2 | N/A (Inducer) | N/A (EC50 = 0.1 nM) |
| Apalutamide | 5.2 | 35 | 75 |
| N-Desmethylapalutamide | 16.5 | 110 | 230 |
| Bicalutamide (1st Gen) | 160 | 1,200 | 2,500 |
Interpretation:
-
Binding Affinity (Ki): The Ki value from the binding assay confirms direct target engagement. The data show that N-desmethylapalutamide binds to the AR with high affinity, although it is approximately 3-fold less potent than its parent compound, apalutamide. Both are significantly more potent than the first-generation antiandrogen, bicalutamide.
-
Cellular Potency (IC50s): The IC50 values from the translocation and reporter assays reflect the compound's ability to function as an antagonist in a cellular context. A rightward shift is typically observed from binding (Ki) to cellular (IC50) values due to factors like cell permeability and off-rates. The consistent ranking of potency across all three assays (Apalutamide > N-Desmethylapalutamide > Bicalutamide) builds confidence in the data. The reporter assay IC50, which measures the ultimate functional output, provides the most physiologically relevant measure of in-vitro potency.
Conclusion
N-Desmethylapalutamide is a critical active metabolite of apalutamide that contributes substantially to its clinical anti-tumor activity. The in-vitro characterization of this metabolite is essential for a complete understanding of the drug's pharmacological profile. The integrated cascade of assays described in this guide—progressing from direct receptor binding to the inhibition of nuclear translocation and ultimately to the blockade of AR-mediated gene transcription—provides a robust and logical framework for this evaluation. By implementing these self-validating protocols, researchers can generate high-quality, reproducible data to precisely define the antiandrogenic potency and mechanism of action of N-Desmethylapalutamide and other novel AR antagonists.
References
Sources
- 1. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Phase 2 Study of the Safety and Antitumor Activity of Apalutamide (ARN-509), a Potent Androgen Receptor Antagonist, in the High-risk Nonmetastatic Castration-resistant Prostate Cancer Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Apalutamide - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 13. Androgen receptor pathway inhibitors and drug–drug interactions in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of action for Erleada? [drugs.com]
- 17. Phase 2 Study of the Safety and Antitumor Activity of Apalutamide (ARN-509), a Potent Androgen Receptor Antagonist, in the High-risk Nonmetastatic Castration-resistant Prostate Cancer Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. indigobiosciences.com [indigobiosciences.com]
A Deep Dive into N-Desmethylapalutamide's Interaction with the Androgen Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Androgen Receptor Targeted Therapy
The androgen receptor (AR), a pivotal driver in the progression of prostate cancer, remains a critical therapeutic target.[1] Apalutamide (ERLEADA®), a second-generation non-steroidal androgen receptor inhibitor (NSAI), has emerged as a cornerstone in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[2][3][4] Its therapeutic efficacy stems from its ability to potently and selectively antagonize the AR signaling pathway.[5] Apalutamide binds directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, prevents its binding to DNA, and ultimately impedes AR-mediated gene transcription.[1][5][6] This comprehensive blockade of the androgen signaling cascade leads to decreased tumor cell proliferation and an increase in apoptosis, thereby reducing tumor volume.[1][6]
However, the clinical pharmacology of apalutamide is not solely defined by the parent compound. Upon administration, apalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its major active metabolite, N-desmethylapalutamide.[5][7][8][9][10] This metabolite circulates at concentrations comparable to apalutamide at steady state, suggesting a significant contribution to the overall therapeutic effect.[7] Therefore, a thorough understanding of N-desmethylapalutamide's interaction with the androgen receptor is paramount for a complete appreciation of apalutamide's mechanism of action and for the development of future AR-targeted therapies. This guide provides a detailed exploration of the binding affinity of N-desmethylapalutamide to the androgen receptor, the methodologies used to determine this affinity, and the clinical implications of these findings.
The Metabolic Journey: Formation of a Key Active Metabolite
The biotransformation of apalutamide to N-desmethylapalutamide is a critical event in its pharmacology. Following oral administration, apalutamide is absorbed and undergoes hepatic metabolism. The N-demethylation reaction, which removes a methyl group from the parent molecule, is catalyzed by two key enzymes: CYP2C8 and CYP3A4.[5][7][8][9][10] At steady-state, the contribution of these two enzymes to the formation of N-desmethylapalutamide is roughly equal.[9][10]
Caption: Workflow for a competitive binding assay.
-
Incubation:
-
Rationale: This step allows the system to reach equilibrium, where the binding and dissociation rates of the ligands are equal.
-
Protocol: In a 96-well plate, combine the receptor preparation, the radioligand, and the various concentrations of N-desmethylapalutamide. [11]Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a non-radiolabeled competitor to saturate all specific binding sites). Incubate the plate for a predetermined time (e.g., 16-20 hours) at a specific temperature (e.g., 4°C) to allow for binding to reach equilibrium. [12]
-
-
Separation of Bound and Unbound Ligand:
-
Rationale: To measure only the radioactivity bound to the receptor, it must be separated from the unbound radioligand in the solution.
-
Protocol: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through. Wash the filters with ice-cold buffer to remove any remaining unbound ligand. [11]
-
-
Quantification of Radioactivity:
-
Rationale: This step measures the amount of radioligand bound to the receptor at each concentration of the test compound.
-
Protocol: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter. [11] III. Data Analysis:
-
-
Calculate Specific Binding: For each concentration of N-desmethylapalutamide, subtract the non-specific binding from the total binding to determine the specific binding.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the N-desmethylapalutamide concentration.
-
Determine IC50 and Ki: Use non-linear regression analysis to fit the data and determine the IC50 value. Subsequently, calculate the Ki value using the Cheng-Prusoff equation.
Comparative Binding Affinity: Apalutamide vs. N-Desmethylapalutamide
Published data indicates that both apalutamide and N-desmethylapalutamide are potent antagonists of the androgen receptor. While direct Ki values for N-desmethylapalutamide are not always explicitly stated in publicly available literature, its activity relative to apalutamide provides a strong indication of its high affinity.
| Compound | Relative in vitro Activity | Key Characteristics |
| Apalutamide | High | A potent, selective, non-steroidal AR inhibitor. [1]Binds with 7- to 10-fold greater affinity than the first-generation antiandrogen, bicalutamide. [13] |
| N-Desmethylapalutamide | Approximately one-third the activity of apalutamide in an in vitro transcriptional reporter assay. [6][9][14] | The major active metabolite of apalutamide, circulating at similar concentrations to the parent drug at steady state. [7] |
It is important to note that while N-desmethylapalutamide is described as less potent than apalutamide in vitro, its significant and sustained plasma concentrations mean that it contributes substantially to the overall anti-androgenic effect observed in patients. [7]
Clinical Significance and Implications
The high binding affinity of N-desmethylapalutamide for the androgen receptor has several important clinical implications:
-
Sustained Therapeutic Effect: The presence of a major active metabolite with a long half-life contributes to the sustained inhibition of the androgen receptor signaling pathway, supporting the once-daily dosing regimen of apalutamide. [8]* Contribution to Overall Efficacy: The combined action of both apalutamide and N-desmethylapalutamide ensures a robust and comprehensive blockade of androgen receptor signaling, which is critical for the efficacy of the treatment in prostate cancer.
-
Drug-Drug Interaction Potential: As both apalutamide and N-desmethylapalutamide are involved in the overall therapeutic effect, understanding the factors that can alter their metabolism is crucial. For instance, co-administration with strong inhibitors or inducers of CYP2C8 and CYP3A4 can impact the plasma concentrations of both the parent drug and its active metabolite, potentially affecting efficacy and safety.
Conclusion
N-desmethylapalutamide is a critical component of the therapeutic action of apalutamide. Its formation via hepatic metabolism and its potent binding affinity for the androgen receptor ensure a sustained and comprehensive inhibition of the key signaling pathway driving prostate cancer growth. A thorough understanding of its pharmacology, including the methodologies to determine its receptor binding affinity, is essential for researchers and clinicians working to optimize current treatment strategies and develop the next generation of androgen receptor-targeted therapies. The insights gained from studying active metabolites like N-desmethylapalutamide provide a more complete picture of a drug's mechanism of action and its overall clinical profile.
References
- ERLEADA™ (apalutamide) tablets, for oral use. Janssen Biotech, Inc. U.S.
- Pérez-Ruixo C, Pérez-Blanco JS, Chien C, Yu M, Ouellet D, Pérez-Ruixo JJ, Ackaert O. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects. Clinical Pharmacokinetics. 2020 Feb;59(2):229–244.
- Smith MR, Saad F, Chowdhury S, et al. Apalutamide Treatment and Metastasis-Free Survival in Prostate Cancer. N Engl J Med. 2018;378:1408-1418.
- Apalutamide. PubChem.
- Chi, K. N., Agarwal, N., Bjartell, A., Chung, B. H., Pereira de Santana Gomes, A. J., Given, R., ... & Chowdhury, S. (2019). Apalutamide for metastatic, castration-sensitive prostate cancer. New England Journal of Medicine, 381(1), 13-24.
- Rathkopf, D. E., Scher, H. I., & Morris, M. J. (2014). The next generation of androgen receptor-targeted therapies for castration-resistant prostate cancer. The Lancet Oncology, 15(12), e556-e565.
- Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer. Clinical Journal of Oncology Nursing.
- ERLEADA (apalutamide)
- FDA Pharmacology Review for Apalutamide (ERLEADA). U.S.
- N-Desmethylapalutamide. Wikipedia.
- Apalutamide: Mechanism, Adverse Effects, Contraindic
- ERLEADA - Mechanism of Action. J&J Medical Connect.
- In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol).
- Radioligand Binding Assay Protocol. Gifford Bioscience.
- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors.
Sources
- 1. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apalutamide Compared with Darolutamide for the Treatment of Non-metastatic Castration-Resistant Prostate Cancer: Efficacy and Tolerability in a Matching-Adjusted Indirect Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 7. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 8. Apalutamide - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 14. medchemexpress.com [medchemexpress.com]
N-Desmethylapalutamide chemical structure and properties
Structure, Pharmacokinetics, and Analytical Characterization
Executive Summary
N-Desmethylapalutamide (CAS: 1332391-11-3) is the major pharmacologically active metabolite of apalutamide, a next-generation non-steroidal antiandrogen (NSAA) used in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] While apalutamide serves as the parent drug, N-desmethylapalutamide is critical to the therapeutic profile due to its significant systemic accumulation—circulating at steady-state concentrations comparable to or exceeding the parent drug.
This guide provides a technical analysis of the metabolite’s chemical architecture, metabolic formation, pharmacokinetics, and validated protocols for its synthesis and bioanalysis.
Chemical Architecture & Physicochemical Properties
Structurally, N-desmethylapalutamide retains the core thiohydantoin scaffold and the fluorobenzamide moiety of the parent, differing only by the loss of a methyl group on the amide nitrogen. This demethylation preserves the molecule's ability to bind the androgen receptor (AR), albeit with reduced affinity.
Identity & Properties Table[1]
| Property | Data |
| Common Name | N-Desmethylapalutamide |
| Synonyms | Apalutamide Metabolite M3; JNJ-56142060 |
| CAS Number | 1332391-11-3 |
| Molecular Formula | C₂₀H₁₃F₄N₅O₂S |
| Molecular Weight | 463.41 g/mol |
| IUPAC Name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide |
| Solubility | Soluble in DMSO (>50 mg/mL); practically insoluble in water |
| LogP (Predicted) | ~2.6 |
| H-Bond Donors/Acceptors | 2 / 7 |
Metabolic Pathway & Pharmacokinetics
The formation of N-desmethylapalutamide is the primary clearance pathway for apalutamide.[3][4][5][6] This conversion is mediated by hepatic cytochrome P450 enzymes.[1][7][5]
Biotransformation Pathway
Apalutamide undergoes N-demethylation primarily via CYP2C8 and CYP3A4 .[1][3][5][6][8] While CYP2C8 is the major contributor following a single dose, the contribution of CYP3A4 increases at steady state due to apalutamide's strong auto-induction of CYP3A4.[3]
Visualization: Metabolic Conversion
Figure 1: Biotransformation of Apalutamide to N-Desmethylapalutamide.[1][2]
Pharmacokinetic Parameters
A defining characteristic of N-desmethylapalutamide is its slow elimination and high accumulation.[1] At steady state, the metabolite accumulates approximately 85-fold relative to a single dose, contributing significantly to the overall anti-tumor activity.
| Parameter | Value | Causality/Notes |
| Potency (AR Binding) | ~33% of Parent | Retains 1/3 of apalutamide's affinity for the AR ligand-binding domain.[1] |
| Steady-State Half-Life | ~3 Days | Comparable to apalutamide, supporting once-daily dosing.[1] |
| Protein Binding | 95% | Highly bound to plasma proteins, independent of concentration.[5] |
| Accumulation Ratio | ~85.2-fold | Driven by slow clearance and auto-induction dynamics.[1] |
| Systemic Exposure | ~44% of Total AUC | Accounts for nearly half of the total drug exposure (Parent + Metabolite). |
Pharmacology: Mechanism of Action
N-Desmethylapalutamide functions as an androgen receptor (AR) antagonist.[1][2] It binds directly to the ligand-binding domain (LBD) of the AR, preventing androgen-induced conformational changes.[1]
Signaling Inhibition
Unlike agonists, this binding does not induce nuclear translocation. Instead, it locks the AR in the cytoplasm and prevents it from binding to Androgen Response Elements (AREs) on DNA, thereby inhibiting the transcription of genes driving prostate cancer cell proliferation.
Visualization: Mechanism of Action
Figure 2: Pharmacological blockade of Androgen Receptor signaling.[4]
Experimental Protocols
Chemical Synthesis (Reference Standard)
For research purposes requiring high-purity reference standards, N-desmethylapalutamide can be synthesized from its carboxylic acid precursor.[1]
Precursor: 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoic acid.[1][9]
Reagents:
Protocol:
-
Activation: Suspend the carboxylic acid precursor (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.
-
Chlorination: Dropwise add oxalyl chloride (1.5 eq) at room temperature. Stir for 4 hours until gas evolution ceases and the solid dissolves.
-
Concentration: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. Dry the residue under high vacuum to obtain the acid chloride intermediate (yellow solid).
-
Amidation: Redissolve the residue in a minimal amount of anhydrous DCM or add directly to a solution of ammonia in 1,4-dioxane (excess, ~20 eq). Stir overnight at room temperature.
-
Purification: Quench with methanol. Evaporate solvents.[1] Purify via Flash Column Chromatography (50-100% EtOAc/Hexanes) or Reverse Phase HPLC (Acetonitrile/Water + 0.1% TFA) to yield N-desmethylapalutamide as a white solid.[1]
Analytical Detection (LC-MS/MS)
Quantification in biological matrices (plasma) requires high sensitivity due to the high protein binding and need to distinguish the metabolite from the parent.
System: Triple Quadrupole LC-MS/MS (e.g., Sciex API 4000 or equivalent). Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or Phenomenex Kinetex, 3µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 - 0.8 mL/min.[1]
-
Gradient: 30% B to 90% B over 3 minutes.
Mass Spectrometry Settings (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Apalutamide | 478.1 | 450.1 | ~30 |
| N-Desmethylapalutamide | 464.1 | 209.0 / 195.0 | ~35 |
| Internal Standard | 481.1 | 453.1 | ~30 |[1]
Sample Preparation:
-
Precipitation: Add 150 µL Acetonitrile (containing Internal Standard) to 50 µL Plasma.
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 rpm for 5 min.
-
Injection: Inject 5-10 µL of the supernatant.
References
-
Janssen Biotech, Inc. (2018). ERLEADA™ (apalutamide) Prescribing Information. U.S. Food and Drug Administration.[7][4][10] Link
-
Pérez-Ruixo, C., et al. (2020).[7][11][10] "Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects". Clinical Pharmacokinetics, 59(2), 229–244.[7] Link
-
Belderbos, B.P.S., et al. (2018). "Bioanalytical Method Validation for the Quantification of Apalutamide and its Metabolite N-desmethylapalutamide in Human Plasma by LC-MS/MS". Journal of Pharmaceutical and Biomedical Analysis. Link
-
Clegg, N.J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment".[1] Cancer Research, 72(6), 1494-1503. Link
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 86683490, N-Desmethylapalutamide. Link[1]
Sources
- 1. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashp.org [ashp.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. N-desmethyl?Apalutamide synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
N-Desmethylapalutamide role in castration-resistant prostate cancer (CRPC)
The following technical guide details the pharmacological and clinical significance of N-Desmethylapalutamide in the treatment of Castration-Resistant Prostate Cancer (CRPC).
A Technical Guide for Drug Development & Translational Science
Executive Summary
In the landscape of non-metastatic Castration-Resistant Prostate Cancer (nmCRPC), Apalutamide (Erleada) represents a critical next-generation androgen receptor (AR) inhibitor.[1] However, the therapeutic efficacy and safety profile of this agent are not solely attributable to the parent molecule. N-Desmethylapalutamide , the major active metabolite, plays a disproportionately large role in the clinical pharmacokinetics (PK) and pharmacodynamics (PD) of the drug.[2]
This guide analyzes the N-desmethyl metabolite's unique accumulation kinetics, its contribution to AR blockade, and the implications for resistance mechanisms. It provides actionable protocols for characterizing this metabolite in preclinical and clinical settings.
Molecular Pharmacology & Synthesis
N-Desmethylapalutamide (JNJ-56021927) is formed via the oxidative N-demethylation of apalutamide.[2] While structurally similar, the loss of the methyl group alters its lipophilicity and binding kinetics.[2]
1.1 Structural Transformation
The conversion is mediated primarily by CYP2C8 and CYP3A4 .[2] Crucially, apalutamide is a strong inducer of CYP3A4, leading to auto-induction —a phenomenon where the drug accelerates its own metabolism into N-desmethylapalutamide over time.[2]
Key Structural Change:
-
Parent: Contains an N-methyl benzamide moiety.
-
Metabolite: The N-methyl group is removed, resulting in a primary amide.[2]
1.2 Mechanism of Action (MoA)
Like the parent, N-desmethylapalutamide functions as a pure AR antagonist.[2] It binds to the Ligand-Binding Domain (LBD) of the AR, inducing a conformational change that prevents:
-
Androgen binding.[3]
-
AR nuclear translocation.
-
AR-mediated DNA transcription.
Graphviz Diagram: Mechanism of Action The following diagram illustrates the parallel inhibition of AR signaling by both the parent and the metabolite.[2]
Caption: Comparative mechanism of action showing both parent and metabolite preventing AR nuclear translocation.
Pharmacokinetics: The Accumulation Phenomenon
The clinical dominance of N-desmethylapalutamide is driven by its pharmacokinetics.[2] While less potent in vitro, its massive accumulation in vivo makes it a critical driver of efficacy.
2.1 Potency vs. Exposure Trade-off
The metabolite exhibits approximately one-third (1/3) the in vitro potency of apalutamide.[2] However, due to its exceptionally long half-life and the auto-induction of the parent, the metabolite accumulates to steady-state concentrations that often exceed those of the parent drug.
Table 1: Comparative Pharmacokinetic Profile (Steady State)
| Parameter | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) | Clinical Implication |
| In Vitro Potency | 100% (Baseline) | ~33% of Parent | Metabolite is less potent but active.[2] |
| Protein Binding | 96% | 95% | Both are highly protein-bound.[2] |
| Half-Life ( | ~3 days | ~9 days (Estimated) | Metabolite persists much longer. |
| Accumulation Ratio | ~5.3-fold | ~85-fold | Critical: Metabolite builds up massively over time.[2] |
| Systemic Exposure ( | ~115 µg·h/mL | ~152 µg[4]·h/mL | Patient is exposed to more metabolite than parent.[2] |
Data derived from population PK analyses in CRPC patients [1, 2].
2.2 Metabolic Pathway & Auto-Induction
Apalutamide induces CYP3A4, which increases the clearance of the parent drug but simultaneously increases the formation rate of the metabolite.[2]
Caption: Metabolic conversion pathway highlighting the auto-induction loop where Apalutamide accelerates its own conversion.[2]
Therapeutic Efficacy & Resistance
3.1 Contribution to Efficacy
Because the metabolite concentration (
3.2 Resistance Mechanisms (F876L Mutation)
Like Enzalutamide and Apalutamide, the N-desmethyl metabolite is susceptible to the F876L mutation in the androgen receptor.[2]
-
Mechanism: The mutation alters the ligand-binding pocket, converting the antagonist into an agonist.[2]
-
Impact: Both the parent and N-desmethylapalutamide lose inhibitory efficacy and may stimulate tumor growth in F876L-positive tumors [3].[2]
Experimental Protocols
For researchers characterizing this metabolite, the following self-validating protocols are recommended.
Protocol A: Competitive AR Binding Assay (Radioligand)
Objective: Determine the binding affinity (
-
Preparation:
-
Use cytosol from prostate (ventral) of castrated rats or recombinant AR LBD.[2]
-
Radioligand: [³H]-Mibolerone (high affinity, stable).
-
-
Incubation:
-
Incubate AR source with 1 nM [³H]-Mibolerone.
-
Add increasing concentrations (
to M) of N-desmethylapalutamide (test) and Apalutamide (control). -
Incubate at 4°C for 18 hours to reach equilibrium.
-
-
Separation:
-
Add hydroxyapatite or dextran-coated charcoal to separate bound from free ligand.
-
Centrifuge and collect supernatant (bound fraction).[2]
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
-
Validation:
-
Calculate
and convert tongcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> using the Cheng-Prusoff equation. -
Expected Result: N-desmethylapalutamide
should be roughly 3x higher (lower affinity) than Apalutamide.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Protocol B: Nuclear Translocation Assay (High-Content Imaging)
Objective: Visualize the ability of the metabolite to block AR entry into the nucleus.[2]
-
Cell Line: LNCaP cells or AR-GFP expressing HEK293 cells.
-
Treatment:
-
Imaging:
-
Fix cells with 4% paraformaldehyde.
-
Stain nuclei with DAPI.[2]
-
Image using confocal microscopy (40x objective).
-
-
Analysis:
-
Quantify the Nuclear-to-Cytoplasmic (N/C) ratio of AR fluorescence.[2]
-
Validation: R1881 alone = High N/C ratio. Metabolite + R1881 = Low N/C ratio (similar to vehicle).
-
Safety & Clinical Implications
5.1 Blood-Brain Barrier (BBB) & Seizure Risk
Apalutamide is known to cross the BBB (Brain:Plasma ratio ~62% in mice) and inhibit GABA-A receptors, leading to a dose-dependent seizure risk [4].[2]
-
Metabolite Role: While specific GABA-A affinity data for the metabolite is less widely published than the parent, its high steady-state concentration implies it likely contributes to the CNS burden.[2]
-
Recommendation: In preclinical toxicology, plasma exposure of both species must be monitored to correlate CNS events accurately.[2]
5.2 Drug-Drug Interactions (DDI)
Since the formation of N-desmethylapalutamide relies on CYP2C8 and CYP3A4, strong inhibitors of these enzymes (e.g., Gemfibrozil, Itraconazole) will alter the ratio of Parent:Metabolite.[2]
-
CYP2C8 Inhibitors: Increase Apalutamide exposure, potential decrease in Metabolite formation.[2]
-
CYP3A4 Inducers: May accelerate metabolite formation initially, but complex auto-induction dynamics apply.[2]
References
-
Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide. Clinical Pharmacokinetics.
-
Apalutamide Treatment and Metastasis-free Survival in Prostate Cancer (SPARTAN Trial). New England Journal of Medicine.[2]
-
An F876L Mutation in Androgen Receptor Confers Genetic and Phenotypic Resistance to MDV3100 (Enzalutamide). Cancer Discovery. (Note: Mechanisms apply to the structural analogue Apalutamide).[2]
-
Apalutamide, Enzalutamide, and Darolutamide for Non-Metastatic Castration-Resistant Prostate Cancer: A Systematic Review. Cancers.
Sources
- 1. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.mpu.edu.mo [research.mpu.edu.mo]
- 4. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Cellular Uptake and Distribution of N-Desmethylapalutamide
Introduction
N-Desmethylapalutamide is the principal and pharmacologically active metabolite of apalutamide (Erleada®), a potent, second-generation nonsteroidal antiandrogen (NSAA).[1][2] Apalutamide is a cornerstone in the treatment of both non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[3][4] The clinical efficacy of the parent drug is intrinsically linked to the activity of N-Desmethylapalutamide, which circulates at comparable steady-state concentrations and exhibits a similar inhibitory effect on the androgen receptor (AR).[1]
The therapeutic action of N-Desmethylapalutamide—and its parent compound—is contingent upon its ability to traverse the plasma membrane of prostate cancer cells and engage its intracellular target. Like apalutamide, it functions by binding to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, prevents its binding to DNA, and ultimately halts the transcription of androgen-driven genes that promote tumor growth.[5][6][7] This intracellular site of action necessitates efficient cellular uptake and precise subcellular distribution.
This technical guide provides a comprehensive framework for understanding and investigating the cellular entry and disposition of N-Desmethylapalutamide. In the absence of direct experimental studies on the metabolite, this guide synthesizes data from its parent compound, its known physicochemical properties, and established principles of cellular biology and pharmacology to postulate the dominant mechanisms governing its transport. Furthermore, we provide detailed, field-proven methodologies for researchers to empirically validate these hypotheses, ensuring a robust and self-validating system of inquiry.
Physicochemical Profile and Implications for Membrane Permeability
The ability of a small molecule to cross the lipid bilayer of a cell is fundamentally governed by its physicochemical characteristics. These properties dictate the likelihood of passive diffusion versus the requirement for protein-mediated transport.
The key physicochemical parameters for N-Desmethylapalutamide are summarized below.
| Property | Value | Source | Implication for Cellular Uptake |
| Molecular Weight | 463.4 g/mol | [8] | Within the typical range for small molecule drugs, suggesting it is small enough for passive diffusion and potential interaction with transporters. |
| Chemical Formula | C₂₀H₁₃F₄N₅O₂S | [1] | The presence of polar functional groups (amide, cyano, thio-oxo) is balanced by a large, nonpolar scaffold. |
| Computed LogP | 2.6 | [8] | This positive value indicates a degree of lipophilicity (hydrophobicity), suggesting the molecule can favorably partition into the hydrophobic core of the cell membrane. A LogP in this range is often correlated with good passive membrane permeability.[9] |
| Plasma Protein Binding | ~95% | [1] | High protein binding limits the free fraction available for cellular uptake at any given time, but the equilibrium allows for a continuous supply of unbound drug to diffuse into cells. |
Expertise & Experience Insight: A computed LogP of 2.6 is a strong indicator for passive diffusion as a primary mechanism of cell entry.[9] While experimental validation is the gold standard, this value suggests that N-Desmethylapalutamide possesses sufficient lipophilicity to overcome the energetic barrier of desolvation and enter the lipid bilayer without the absolute requirement for an influx transporter. Its molecular weight is well below the informal ~500 Da "rule of five" guideline for drug-likeness, further supporting this hypothesis.
Postulated Mechanisms of Cellular Transport
The journey of N-Desmethylapalutamide from the extracellular space to the nuclear androgen receptor is likely a multi-faceted process. Based on its structure and the behavior of similar small molecules, we can postulate a primary pathway modulated by secondary, regulatory mechanisms.
Caption: Proposed cellular transport pathways for N-Desmethylapalutamide.
Passive Diffusion: The Primary Route of Entry
The most probable mechanism for the cellular uptake of N-Desmethylapalutamide is passive transcellular diffusion. This process is driven by the concentration gradient between the extracellular and intracellular compartments and is facilitated by the molecule's favorable physicochemical properties.[10]
Causality Behind This Hypothesis:
-
Lipophilicity: With a LogP of 2.6, the molecule is sufficiently nonpolar to readily partition into and diffuse across the lipid-rich plasma membrane.[8][9]
-
Size: Its molecular weight of 463.4 Da is small enough to allow for efficient movement across the membrane without significant steric hindrance.[8]
-
Concentration Gradient: As a therapeutic agent administered systemically, a high concentration of free drug is maintained in the plasma, creating a strong driving force for diffusion into the lower-concentration environment of the cell's cytoplasm.
Carrier-Mediated Transport: A Potential Modulatory Role
While passive diffusion is likely dominant, the role of membrane transporters cannot be discounted. Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies of transporters are critical for the movement of endogenous molecules and xenobiotics.
-
Influx Transporters (e.g., SLC family): Certain SLC transporters could potentially facilitate the uptake of N-Desmethylapalutamide. While no specific transporter has been identified, this remains a plausible secondary mechanism. In prostate cancer, altered expression of SLC transporters has been linked to drug sensitivity and resistance, suggesting they play a role in the intracellular accumulation of therapeutics.[6]
-
Efflux Transporters (e.g., ABC family): Efflux pumps, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP), are well-established mechanisms of multidrug resistance in cancer.[11] These transporters actively pump substrates out of the cell, reducing the intracellular drug concentration and thus its efficacy. While the parent drug, apalutamide, is characterized as a weak inducer of P-gp and BCRP, it is plausible that N-Desmethylapalutamide could be a substrate for these or other efflux pumps.[12] Overexpression of such transporters in tumor cells is a common mechanism for acquired resistance to antiandrogen therapies.
Intracellular Distribution and Target Engagement
Upon entering the cytoplasm, N-Desmethylapalutamide must navigate the intracellular environment to reach its target.
-
Cytosolic Transit: The molecule diffuses through the cytosol. A portion may non-specifically bind to cytosolic proteins or be sequestered within lipid droplets, but the primary objective is to locate the androgen receptor.
-
Target Binding: N-Desmethylapalutamide binds with high affinity to the ligand-binding domain of the AR, which resides in the cytoplasm in an inactive state, often complexed with heat shock proteins.[7]
-
Inhibition of Nuclear Translocation: This binding event is the crux of its mechanism. It prevents the conformational changes necessary for the AR to translocate into the nucleus, effectively sequestering it in the cytoplasm and preventing it from acting as a nuclear transcription factor.[6]
Experimental Protocols for Mechanistic Validation
To move from postulation to empirical evidence, a series of well-designed experiments is required. The following protocols provide a self-validating system to dissect the mechanisms of N-Desmethylapalutamide uptake and distribution.
Protocol: Quantitative Cellular Uptake Assay via LC-MS/MS
This protocol is designed to accurately measure the intracellular concentration of N-Desmethylapalutamide over time, providing kinetic data to infer the transport mechanism.
Caption: Workflow for a quantitative cellular uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the experiment, aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Treatment: Add medium containing a known concentration of N-Desmethylapalutamide (e.g., 10 µM) to each well. For mechanistic studies, include parallel conditions:
-
Energy Dependence: Incubate a set of plates at 4°C to inhibit active, energy-dependent transport processes.
-
Transporter Inhibition: Pre-incubate cells with known inhibitors of common influx (e.g., verapamil for P-gp) or efflux transporters.
-
-
Time Course: Incubate the plates for a series of time points (e.g., 2, 5, 15, 30, 60 minutes).
-
Harvesting: At each time point, rapidly aspirate the treatment medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.
-
Lysis and Extraction: Add a fixed volume of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the compound) to each well to lyse the cells and precipitate proteins.
-
Collection: Scrape the wells to ensure complete collection of the lysate. Transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C) to pellet cell debris.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis. Quantify the concentration of N-Desmethylapalutamide using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Normalization: Determine the total protein concentration in a parallel set of wells using a BCA or Bradford assay to normalize the intracellular drug concentration (e.g., pmol/mg protein).
Trustworthiness (Self-Validation): Comparing uptake at 37°C versus 4°C directly tests the involvement of active transport. A significant reduction in uptake at 4°C would implicate a carrier-mediated process. Similarly, the use of specific transporter inhibitors can help identify the families of proteins involved. If uptake is unaffected by temperature or inhibitors, it strongly supports passive diffusion as the dominant mechanism.
Protocol: Subcellular Fractionation and Localization
This protocol determines the distribution of N-Desmethylapalutamide within the cell, specifically differentiating between cytosolic and nuclear compartments.
-
Cell Treatment and Harvesting: Treat a large-format flask of prostate cancer cells with N-Desmethylapalutamide for a time sufficient to reach steady-state (e.g., 1-2 hours). Harvest the cells by scraping and gentle centrifugation.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl₂, and a non-ionic detergent like NP-40). Incubate on ice to swell the cells.
-
Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer with a loose pestle. This will disrupt the plasma membrane while leaving the nuclei intact.
-
Isolation of Nuclei: Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C). The supernatant contains the cytosolic fraction. The pellet contains the nuclei.
-
Nuclear Lysis: Wash the nuclear pellet carefully with buffer. Lyse the nuclei using a high-salt extraction buffer or sonication.
-
Quantification: Extract both the cytosolic and nuclear fractions with acetonitrile containing an internal standard, as described in Protocol 4.1.
-
Analysis: Quantify the amount of N-Desmethylapalutamide in each fraction using LC-MS/MS. Purity of the fractions should be confirmed by Western blotting for marker proteins (e.g., Tubulin for cytosol, Lamin B1 for nucleus).
Expertise & Experience Insight: The relative concentration in the nucleus versus the cytosol provides critical information. Given its mechanism of action, a significant accumulation in the nucleus would be expected as it binds to the AR, which is then targeted for nuclear import (a process that is subsequently inhibited).
Conclusion
The cellular uptake and distribution of N-Desmethylapalutamide are critical determinants of its therapeutic efficacy in prostate cancer. Based on its physicochemical properties, the primary mechanism of cellular entry is most likely passive diffusion, driven by its lipophilicity and the transmembrane concentration gradient. However, the roles of influx and particularly efflux transporters represent important modulatory pathways that can influence intracellular drug concentrations and serve as key mechanisms of clinical resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these pathways, quantify drug accumulation and distribution, and ultimately build a more complete understanding of this vital anti-cancer agent.
References
-
BC Cancer. (2019). Apalutamide. Retrieved from [Link]
-
Rice, M. A., Kumar, V., & Vessella, R. L. (2021). Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer. Frontiers in Endocrinology, 12, 775503. [Link]
-
McKay, R. R., Montgomery, B., & Xie, W. (2023). Association of Second-generation Antiandrogens With Cognitive and Functional Toxic Effects in Randomized Clinical Trials: A Systematic Review and Meta-analysis. JAMA Oncology, 9(5), 697–705. [Link]
-
Wikipedia. (n.d.). N-Desmethylapalutamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Apalutamide. Retrieved from [Link]
-
Jorabchi, Z., et al. (2023). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
The Oncology Pharmacist. (2022). Second-Generation Antiandrogens for the Treatment of Prostate Cancer: A Look at Efficacy and Safety. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Apalutamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethylapalutamide. PubChem Compound Database. Retrieved from [Link]
-
Journal of Hematology & Oncology Pharmacy. (2020). Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. [Link]
-
U.S. Food and Drug Administration. (2018). ERLEADA® (apalutamide) tablets, for oral use. Retrieved from [Link]
-
Ghaemi, Z., et al. (2019). Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning. Journal of Chemical Information and Modeling, 59(10), 4362-4373. [Link]
-
Fair, C. L., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(20), 5248–5258. [Link]
-
Chandrasekar, T., et al. (2020). Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms. Translational Andrology and Urology, 9(4), 1784–1796. [Link]
-
Wipf Group. (2017). Predicting a Drug's Membrane Permeability. Retrieved from [Link]
-
Pandey, P. (2020). Prediction of Membrane Permeation of Small Drug Molecules using Silcs Energy Profile with Machine Learning. Biophysical Journal, 118(3), 400a. [Link]
-
Mohammad, A. G., et al. (2020). Apalutamide Sensitizes Prostate Cancer to Ionizing Radiation via Inhibition of Non-Homologous End-Joining DNA Repair. Cancers, 12(11), 3123. [Link]
-
Borst, P., & Elferink, R. O. (2002). The role of multidrug transporters in drug availability, metabolism and toxicity. Journal of Clinical Investigation, 109(5), 597–603. [Link]
Sources
- 1. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 2. Apalutamide - Wikipedia [en.wikipedia.org]
- 3. Association of Second-generation Antiandrogens With Cognitive and Functional Toxic Effects in Randomized Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-Generation Antiandrogens for the Treatment of Prostate Cancer: A Look at Efficacy and Safety - The Oncology Pharmacist [theoncologypharmacist.com]
- 5. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comprehensive Preclinical Guide to N-Desmethylapalutamide: From Synthesis to In Vivo Evaluation
This in-depth technical guide provides a comprehensive overview of the essential preclinical studies for N-Desmethylapalutamide, the major active metabolite of the potent androgen receptor (AR) inhibitor, apalutamide. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anti-cancer agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.
Introduction: The Significance of N-Desmethylapalutamide in Prostate Cancer Therapy
Apalutamide is a second-generation nonsteroidal antiandrogen that has demonstrated significant clinical efficacy in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). Upon administration, apalutamide is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form N-Desmethylapalutamide.[1][2] This metabolite is not merely an inactive byproduct; it is a pharmacologically active entity that circulates at concentrations comparable to the parent drug at steady state, contributing significantly to the overall therapeutic effect.[1][3] Understanding the preclinical profile of N-Desmethylapalutamide is therefore crucial for a complete assessment of apalutamide's activity and for adherence to regulatory guidelines regarding the characterization of major metabolites.[1][3]
Physicochemical Properties and Synthesis
A thorough preclinical evaluation begins with a well-characterized test article. The following table summarizes the key physicochemical properties of N-Desmethylapalutamide.
| Property | Value | Source |
| IUPAC Name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide | PubChem |
| Molecular Formula | C₂₀H₁₃F₄N₅O₂S | PubChem |
| Molar Mass | 463.41 g/mol | PubChem |
| Protein Binding | ~95% | [1] |
Synthesis of N-Desmethylapalutamide
The availability of a high-purity standard of N-Desmethylapalutamide is a prerequisite for all preclinical studies. A potential synthetic route starts from an apalutamide acid impurity.
Diagram of N-Desmethylapalutamide Synthesis
Caption: A two-step synthesis of N-Desmethylapalutamide.
Step-by-Step Synthesis Protocol:
-
Acid Chloride Formation: To a suspension of the apalutamide acid impurity in dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF) followed by oxalyl chloride. The reaction mixture is stirred at room temperature. The solvent is then removed under vacuum to yield the acid chloride intermediate.
-
Amidation: The resulting acid chloride is then treated with a solution of ammonia in dioxane and stirred overnight at room temperature.
-
Purification: The crude product is purified by flash chromatography on silica gel followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure N-Desmethylapalutamide.
In Vitro Pharmacological Evaluation
The primary mechanism of action of N-Desmethylapalutamide, like its parent compound, is the inhibition of the androgen receptor. A battery of in vitro assays is essential to quantify its potency and characterize its activity.
Androgen Receptor Binding Affinity
Causality: A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for the AR. This assay directly measures the ability of N-Desmethylapalutamide to displace a known high-affinity radiolabeled androgen, typically [³H]-dihydrotestosterone (DHT), from the AR ligand-binding domain (LBD).
Experimental Workflow for AR Binding Assay
Caption: Workflow for determining AR binding affinity.
Step-by-Step Protocol:
-
Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).[4]
-
Reaction Mixture: In a microplate, combine a fixed concentration of recombinant human AR-LBD, a fixed concentration of [³H]-DHT (e.g., 20 nM), and serial dilutions of N-Desmethylapalutamide.[4] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separation: Separate the AR-bound [³H]-DHT from the free radioligand using a filter binding apparatus.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the N-Desmethylapalutamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activity
Causality: To assess the functional consequence of AR binding, a reporter gene assay is employed. This assay measures the ability of N-Desmethylapalutamide to inhibit androgen-induced transcription of a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).
Experimental Workflow for AR Reporter Assay
Caption: Workflow for assessing AR transcriptional activity.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture prostate cancer cells (e.g., LNCaP or VCaP) and transfect them with a plasmid containing a luciferase reporter gene driven by an ARE promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Treatment: After transfection, treat the cells with a fixed concentration of DHT to induce AR-mediated transcription, in the presence of serial dilutions of N-Desmethylapalutamide.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the N-Desmethylapalutamide concentration to determine the IC₅₀ for transcriptional inhibition.
Cell Proliferation Assay
Causality: To evaluate the downstream cellular effects of AR inhibition, a cell proliferation assay is performed. This assay determines the ability of N-Desmethylapalutamide to inhibit the growth of androgen-dependent prostate cancer cells.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed androgen-dependent prostate cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with serial dilutions of N-Desmethylapalutamide in the presence of a low concentration of DHT to support basal proliferation.
-
Incubation: Incubate the plate for a period of 3-5 days.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the N-Desmethylapalutamide concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Preclinical Evaluation
While in vitro assays provide valuable information on potency and mechanism, in vivo studies are essential to understand the pharmacokinetic and pharmacodynamic profile of N-Desmethylapalutamide in a complex biological system. Due to a lack of direct in vivo studies on N-Desmethylapalutamide, the following sections will also draw upon analogous studies of enzalutamide and its active metabolite, N-desmethyl enzalutamide, to provide a robust framework for experimental design.
Pharmacokinetic Studies
Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-Desmethylapalutamide is critical for interpreting efficacy and toxicology data. Pharmacokinetic studies in preclinical species (e.g., mice or rats) are necessary.
Key Pharmacokinetic Parameters to Determine:
-
Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation.
-
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.
Experimental Design for a Rodent PK Study:
-
Animal Model: Use male immunodeficient mice (e.g., NOD/SCID) or rats.
-
Drug Administration: Administer N-Desmethylapalutamide via both intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dose.
-
Sample Analysis: Quantify the concentration of N-Desmethylapalutamide in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic modeling software to calculate the key PK parameters.
Efficacy in Prostate Cancer Xenograft Models
Causality: To assess the in vivo anti-tumor activity of N-Desmethylapalutamide, a xenograft model using human prostate cancer cells is employed. The choice of cell line is critical and should be based on the specific research question.
Recommended Xenograft Models:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses a mutated but functional AR. This is a well-established model for initial efficacy screening.
-
VCaP: A human prostate cancer cell line derived from a vertebral metastasis that overexpresses wild-type AR. This model is considered more aggressive and may better represent advanced disease.[5]
Experimental Workflow for a Xenograft Efficacy Study
Caption: Workflow for an in vivo xenograft efficacy study.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of LNCaP or VCaP cells into the flank of male immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control, N-Desmethylapalutamide at various dose levels).
-
Treatment: Administer the treatments daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: Continue treatment until tumors in the control group reach a predetermined endpoint. Calculate the tumor growth inhibition (TGI) for each treatment group.
Preclinical Toxicology
Causality: In accordance with FDA and EMA guidelines, the safety of major active metabolites should be assessed.[6] Preclinical toxicology studies are designed to identify potential target organ toxicities and to establish a safe starting dose for clinical trials. Based on toxicology studies of the parent drug, enzalutamide, and its active metabolite, key organ systems to monitor include the central nervous system and male reproductive organs.[6][7]
Recommended Toxicology Studies:
-
Dose Range-Finding Study: A short-term study in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicology Study: A longer-term study (e.g., 28 days) in two species to evaluate the effects of repeated exposure.
Key Endpoints in Preclinical Toxicology:
-
Clinical observations and body weight
-
Food and water consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Organ weights
-
Gross pathology and histopathology
Addressing Resistance: The Role of AR-V7
A significant challenge in the treatment of advanced prostate cancer is the emergence of resistance to AR-targeted therapies. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain.[8][9] Since N-Desmethylapalutamide, like its parent compound, targets the AR-LBD, it is crucial to investigate its activity in the context of AR-V7 expression.
Proposed In Vitro Studies:
-
Cell-based assays using prostate cancer cell lines that endogenously express AR-V7 (e.g., 22Rv1) or have been engineered to overexpress it.
-
Reporter gene assays with a reporter construct driven by an AR-V7 specific promoter to assess the inhibitory activity of N-Desmethylapalutamide on AR-V7 transcriptional activity.
Conclusion
The preclinical characterization of N-Desmethylapalutamide is a critical component of the overall drug development program for apalutamide. This guide has provided a comprehensive framework for the systematic evaluation of its synthesis, in vitro pharmacology, in vivo pharmacokinetics and efficacy, and preclinical safety. By following these evidence-based protocols and understanding the scientific rationale behind each study, researchers can generate a robust data package to support the continued clinical development and optimal use of apalutamide in the treatment of prostate cancer. Further investigation into the activity of N-Desmethylapalutamide against resistance mechanisms such as AR-V7 will be crucial for defining its full therapeutic potential.
References
-
N-Desmethylapalutamide - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
-
Analysis of Androgen Receptor Activity by Reporter Gene Assays. (n.d.). Retrieved February 6, 2026, from [Link]
-
A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. (n.d.). Retrieved February 6, 2026, from [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. (n.d.). Retrieved February 6, 2026, from [Link]
-
A surface on the androgen receptor that allosterically regulates coactivator binding. (n.d.). Retrieved February 6, 2026, from [Link]
-
Competitive Radioligand Binding Assays. (n.d.). Retrieved February 6, 2026, from [Link]
-
Analysis of androgen receptor activity by reporter gene assays. (n.d.). Retrieved February 6, 2026, from [Link]
-
NDA 203415Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). (2012, August 31). Retrieved February 6, 2026, from [Link]
-
A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer. (n.d.). Retrieved February 6, 2026, from [Link]
-
NDA 203415Orig1s000, Medical Review(s). (2012, August 22). Retrieved February 6, 2026, from [Link]
-
NDA 203415Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). (2012, May 22). Retrieved February 6, 2026, from [Link]
-
Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects. (n.d.). Retrieved February 6, 2026, from [Link]
-
The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer. (2022, October 5). Retrieved February 6, 2026, from [Link]
-
A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer. (n.d.). Retrieved February 6, 2026, from [Link]
-
Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration-resistant prostate cancer models. (n.d.). Retrieved February 6, 2026, from [Link]
-
d scatter plot of the relationship between ΔQTcF and plasma concentration of N-desmethyl apalutamide. (n.d.). Retrieved February 6, 2026, from [Link]
-
Effect of enzalutamide on cell proliferation (in vitro) and tumor growth (in vivo) in LNCaP or SAS MDV No. 3-14 cells. (n.d.). Retrieved February 6, 2026, from [Link]
-
Synergistic combination therapy with ONC201 or ONC206, Enzalutamide and Darolutamide in preclinical studies of castration-resist. (2024, August 1). Retrieved February 6, 2026, from [Link]
-
Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer. (n.d.). Retrieved February 6, 2026, from [Link]
-
AR-V7 Splice Variant as Prognostic Marker for Resistance to Enzalutamide or Abiraterone in Men with Metastatic Prostate Cancer. (n.d.). Retrieved February 6, 2026, from [Link]
-
AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer. (2014, September 3). Retrieved February 6, 2026, from [Link]
-
Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer. (2021, August 6). Retrieved February 6, 2026, from [Link]
-
Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells. (2025, February 16). Retrieved February 6, 2026, from [Link]
Sources
- 1. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 3. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic Relationship of Enzalutamide and Its Active Metabolite N-Desmethyl Enzalutamide in Metastatic Castration-Resistant Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Bioanalysis: Analytical Method Development for N-Desmethylapalutamide Quantification
Executive Summary
In the development of androgen receptor inhibitors for prostate cancer, Apalutamide (Erleada) stands out for its efficacy. However, its primary active metabolite, N-Desmethylapalutamide (N-Des-APA) , is equipotent and accumulates to steady-state concentrations exceeding those of the parent drug.[1] Consequently, quantifying N-Des-APA is not merely a regulatory checkbox; it is critical for accurate pharmacokinetic (PK) modeling and therapeutic drug monitoring (TDM).[1]
This guide details the development of a robust LC-MS/MS quantification method. Unlike generic protocols, this document focuses on the causality of method parameters—explaining why specific columns, ionization modes, and extraction techniques are chosen based on the physicochemical properties of the analyte.
Physicochemical Framework & Metabolic Context[1][2]
Understanding the molecule is the first step in method development. N-Des-APA is formed via CYP2C8 and CYP3A4-mediated demethylation of the N-methylbenzamide moiety of Apalutamide.[1]
Analyte Properties
| Property | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) | Impact on Method |
| Formula | C₂₁H₁₅F₄N₅O₂S | C₂₀H₁₃F₄N₅O₂S | Mass shift of -14 Da |
| MW | 477.44 g/mol | 463.41 g/mol | Precursor Ion Selection |
| LogP | ~3.5 (Lipophilic) | ~3.2 (Lipophilic) | Requires high % organic mobile phase for elution |
| pKa | Weakly basic (Pyridine ring) | Weakly basic | Positive Ion Mode (ESI+) preferred |
| Polarity | Moderate | Slightly more polar than parent | Elutes before parent on Reverse Phase |
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation relevant to the assay design.
Figure 1: Metabolic conversion of Apalutamide to N-Desmethylapalutamide via CYP450 enzymes.[1][2]
Method Development Strategy
Mass Spectrometry Optimization (LC-MS/MS)
Given the presence of the pyridine ring and amide groups, Electrospray Ionization (ESI) in Positive Mode is the gold standard.
-
Precursor Ion Tuning:
-
Apalutamide: Scan for [M+H]⁺ at m/z 478.1.
-
N-Des-APA: Scan for [M+H]⁺ at m/z 464.1.[1]
-
Note: Ensure the mass spectrometer resolution is sufficient to distinguish the isotopic envelope, though unit resolution is standard for Triple Quad (QqQ).
-
-
Product Ion Selection (MRM): Fragmentation typically involves the cleavage of the thiohydantoin ring or the loss of the fluoro-benzamide moiety.
Chromatographic Conditions
Separation is crucial to avoid ion suppression from plasma phospholipids and to resolve the metabolite from the parent drug (though MS selectivity helps, chromatographic separation is good practice).
-
Column: C18 stationary phase is required due to the lipophilicity.
-
Recommendation: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.
-
Why? The BEH particle allows high pH stability (if basic mobile phase is needed), but Kinetex (Core-shell) offers higher efficiency at lower backpressures.[1]
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ESI+).
-
B: Acetonitrile (ACN) or Methanol (MeOH).[1] ACN usually provides sharper peaks for these amides.
-
-
Gradient Profile:
-
Start at 30% B to retain polar matrix components.
-
Ramp to 90% B over 3-4 minutes to elute N-Des-APA and Apalutamide.[1]
-
Crucial Step: Hold high organic for 1 min to wash out phospholipids (late eluters).
-
Sample Preparation Protocol
Direct Protein Precipitation (PPT) is often sufficient, but Liquid-Liquid Extraction (LLE) provides cleaner extracts, reducing the "matrix effect" often seen in prostate cancer patient plasma.
Protocol A: High-Throughput Protein Precipitation (PPT)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard (IS) working solution.
-
Precipitate: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Inject: Transfer 100 µL of supernatant to a fresh plate; inject 2-5 µL.
Protocol B: High-Sensitivity Liquid-Liquid Extraction (LLE)
Recommended for low LLOQ requirements (< 5 ng/mL).[1]
-
Aliquot: 100 µL Plasma + 10 µL IS.
-
Extract: Add 600 µL Ethyl Acetate or MTBE .
-
Mix: Tumble/Vortex for 10 mins.
-
Phase Separation: Centrifuge to separate organic layer.
-
Evaporate: Transfer organic layer to a clean tube; dry under Nitrogen stream at 40°C.
-
Reconstitute: Add 100 µL Mobile Phase (50:50 Water:ACN).
Method Validation Framework (FDA/EMA M10)[1]
Adherence to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 is mandatory.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow compliant with FDA M10 guidelines.
Key Acceptance Criteria
| Parameter | Acceptance Criteria (FDA M10) | Notes for N-Des-APA |
| Linearity | r² > 0.9900 | Weighted 1/x² regression usually fits best.[1] |
| Accuracy | ±15% (±20% at LLOQ) | N-Des-APA is stable; high accuracy is expected.[1] |
| Precision | CV < 15% (20% at LLOQ) | Watch for carryover in the autosampler. |
| Recovery | Consistent across levels | LLE usually yields >85% recovery.[3] |
| Matrix Effect | IS-normalized MF ~ 1.0 | Deuterated IS is critical here. |
Expert Insights & Troubleshooting
The "Carryover" Trap
Apalutamide and its metabolite are highly lipophilic. They tend to stick to the injector needle and valve rotor seals.
-
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[4]
-
Protocol: Program a double wash cycle after high-concentration standards.
Stability Considerations
While N-Des-APA is generally stable, plasma esterases can sometimes affect related impurities.[1]
-
Storage: Store plasma at -80°C.
-
Light Sensitivity: Protect samples from direct UV light during processing (amber tubes recommended) as a precaution for benzamide derivatives.
Isomerization Risks
Ensure your LC method separates N-Des-APA from any potential diastereomers or structural isomers (e.g., carboxylic acid derivatives) that might share the same mass transition.[1] A gradient slope of 5% B/min around the elution time can verify peak purity.
References
-
U.S. Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 86683490, N-Desmethylapalutamide. Retrieved from [Link]
-
Saini, N., et al. (2018).[4][5] A novel dried blood spot LC-MS/MS method for the quantification of apalutamide in mouse whole blood. Biomedical Chromatography. (Foundational reference for Apalutamide MS transitions).
-
Chong, J. T., et al. (2018).[4] Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer. OncoTargets and Therapy.[3][4] Retrieved from [Link]
Sources
- 1. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 3. ijcrr.com [ijcrr.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
LC-MS/MS assay for N-Desmethylapalutamide in human plasma
Application Note: High-Sensitivity LC-MS/MS Assay for N-Desmethylapalutamide in Human Plasma
Executive Summary & Scientific Rationale
Apalutamide (Erleada®) is a non-steroidal antiandrogen (NSAA) used in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).[1][2] While the parent drug is the primary focus of many assays, the active metabolite, N-desmethylapalutamide , is pharmacologically equipotent and accumulates to steady-state concentrations exceeding those of the parent drug in human plasma (approximate ratio 1.25) [1, 2].[1][3][4][5]
The Bioanalytical Challenge: Accurate quantification of N-desmethylapalutamide is critical because relying solely on the parent drug underestimates the total therapeutic burden. The primary challenges in developing this assay are:
-
Structural Similarity: The metabolite differs only by a methyl group, requiring chromatographic resolution to prevent isobaric cross-talk if source fragmentation occurs.
-
High Plasma Protein Binding: Both analytes are highly bound (>96%), necessitating an extraction technique that aggressively disrupts protein-ligand interactions without extracting matrix lipids that cause ion suppression.
-
Accumulation Kinetics: The long half-life (3-4 weeks) leads to high steady-state accumulation, requiring a dynamic range that accommodates both low trough levels (Ctrough) during initiation and high accumulation at steady state.
This protocol details a robust Liquid-Liquid Extraction (LLE) method coupled with ESI+ LC-MS/MS .[6] Unlike protein precipitation (PPT), LLE provides superior cleanliness by removing phospholipids, which is essential for maintaining instrument uptime in high-throughput clinical settings.
Chemical & Physical Properties
| Property | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) |
| CAS Registry | 956104-40-8 | 1332390-06-3 |
| Molecular Formula | C21H15F4N5O2S | C20H13F4N5O2S |
| Molecular Weight | 477.44 g/mol | 463.41 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic) | ~2.9 (Lipophilic) |
| pKa | Weakly acidic (thiohydantoin) | Weakly acidic |
| Key Functional Groups | Cyano-pyridine, Thiohydantoin, Benzamide | Free Amide (loss of N-methyl) |
Experimental Methodology
Reagents & Standards
-
Reference Standards: Apalutamide, N-desmethylapalutamide (purity >98%).
-
Internal Standard (IS): Apalutamide-d3 or 13C-N-desmethylapalutamide .
-
Scientist Note: Do not use analogues (e.g., Canagliflozin) if stable isotopes are available. Stable isotopes compensate for matrix effects and extraction variability in the specific retention window of the analyte.
-
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Formic Acid (FA).
-
Matrix: K2EDTA Human Plasma (drug-free).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE with Ethyl Acetate is chosen over PPT to minimize phospholipid carryover, which often suppresses ionization in the 4-5 minute retention window on C18 columns.
Protocol Steps:
-
Aliquot: Transfer 50 µL of human plasma into a 2.0 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).
-
Vortex: Mix gently for 10 seconds.
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Scientist Note: Ethyl Acetate is preferred over MTBE for its slightly higher polarity, improving recovery of the more polar N-desmethyl metabolite.
-
-
Agitation: Shaker/Vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean 96-well plate or glass tubes.
-
Evaporation: Dry under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 ACN:0.1% FA in water).
-
Clarification: Centrifuge at 4,000 rpm for 5 minutes before injection.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Column: C18 Phase (e.g., Inertsil ODS-3 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm or 3.5 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (ACN) | State |
|---|---|---|---|
| 0.00 | 70 | 30 | Loading |
| 0.50 | 70 | 30 | Hold |
| 2.50 | 10 | 90 | Elution |
| 3.50 | 10 | 90 | Wash |
| 3.60 | 70 | 30 | Re-equilibration |
| 5.00 | 70 | 30 | End |
Mass Spectrometry (MS):
-
Polarity: Positive (+)
-
Scientist Note: While some older methods use Negative mode (for the thiohydantoin moiety), Positive mode ([M+H]+) generally offers better signal-to-noise for the benzamide structure of Apalutamide and is standard in modern FDA-reviewed assays [3].
-
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
-
Ion Spray Voltage: 4500-5500 V.
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell (ms) |
|---|---|---|---|---|
| Apalutamide | 478.1 | 447.1 | 25 | 50 |
| N-Desmethyl | 464.1 | 447.1 | 25 | 50 |
| Apalutamide-d3 | 481.1 | 450.1 | 25 | 50 |
-
Mechanism:[2][6][7] The transition to m/z 447 represents the loss of the amine tail (methylamine for parent; ammonia for metabolite). Because they share the same product ion (447), chromatographic separation is mandatory to prevent cross-talk.
Visualization of Workflows
Workflow 1: Biological Context & Metabolism
Understanding the conversion is vital for interpreting PK data.
Caption: Metabolic pathway illustrating the CYP-mediated conversion of Apalutamide to its equipotent metabolite, which accumulates significantly in plasma.
Workflow 2: Bioanalytical Extraction Logic
Step-by-step logic for the LLE protocol.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery while minimizing matrix effects.
Validation & Performance Criteria (FDA/EMA Alignment)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance), the following parameters must be verified:
-
Linearity:
-
Range: 100 ng/mL to 10,000 ng/mL (Covers steady-state Cmax and Ctrough).
-
Note: Samples >10 µg/mL should be diluted with blank plasma.
-
-
Accuracy & Precision:
-
Intra-run and Inter-run CV% must be <15% (20% at LLOQ).
-
-
Matrix Effect:
-
Calculate Matrix Factor (MF) using 6 lots of blank plasma. Ensure IS-normalized MF is close to 1.0.
-
-
Stability:
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Issue: Cross-talk (Metabolite appearing in Parent channel).
-
Cause: In-source fragmentation of N-desmethylapalutamide losing a fragment to mimic the parent, or isotopic overlap (less likely here due to mass difference).
-
Fix: Improve chromatographic separation. The metabolite is slightly more polar (elutes earlier). Ensure baseline resolution (Rs > 1.5).
-
-
Issue: Low Recovery.
-
Cause: Inefficient partitioning into Ethyl Acetate.
-
Fix: Double extraction (repeat the EtOAc step) or switch to Methyl tert-butyl ether (MTBE) if lipid interference is not a concern.
-
References
-
FDA Clinical Pharmacology Review. (2018).[1] Application Number: 210951Orig1s000 (Erleada). Center for Drug Evaluation and Research.
-
Belderbos, B. et al. (2025).[5] Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide.[3][4][5] Frontiers in Pharmacology.
-
Saini, N. et al. (2018).[5][7][8] A novel dried blood spot LC-MS/MS method for the quantification of apalutamide in mouse whole blood.[8] Biomedical Chromatography.[2][3][4][5][8]
-
FDA Label for ERLEADA (Apalutamide). (2018).[1][9] Prescribing Information.[1][2][3][4][5][7][9][10]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ijcrr.com [ijcrr.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 6. ijcrr.com [ijcrr.com]
- 7. ERLEADA - SPARTAN Clinical Study Report [jnjmedicalconnect.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. cancerletter.com [cancerletter.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
N-Desmethylapalutamide for in-vitro cell-based assays
Application Note: N-Desmethylapalutamide for In-Vitro Androgen Receptor Assays
Introduction & Scientific Context
N-Desmethylapalutamide (NDMA) is the major pharmacologically active metabolite of Apalutamide (ARN-509), a next-generation non-steroidal anti-androgen (NSAA) used in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).[1]
While Apalutamide is the parent drug, understanding the activity of NDMA is critical for translational modeling because:
-
High Exposure: At steady state in clinical subjects, NDMA circulates at concentrations comparable to the parent drug.
-
Sustained Potency: NDMA retains significant antagonistic activity against the Androgen Receptor (AR), contributing substantially to the total therapeutic effect.
-
Mechanism: Like its parent, it binds directly to the ligand-binding domain (LBD) of the AR, preventing nuclear translocation and DNA binding.[2]
This guide provides standardized protocols for handling NDMA and evaluating its efficacy in cell-based assays, specifically focusing on AR binding competition and functional transcriptional inhibition.
Physicochemical Profile & Reconstitution
Before initiating cell-based work, ensure the compound is handled to maintain stability and solubility.
| Property | Specification |
| Compound Name | N-Desmethylapalutamide |
| Synonyms | JNJ-56142060, ARN-000308 |
| CAS Number | 1332391-11-3 |
| Molecular Weight | 463.41 g/mol |
| Solubility (DMSO) | |
| Solubility (Water) | Insoluble |
| Storage (Solid) | -20°C (desiccated) |
| Storage (Solution) | -80°C (avoid repeated freeze/thaw) |
Reconstitution Protocol (Stock Solution)
-
Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol, as solubility is significantly lower.
-
Concentration: Prepare a 10 mM stock solution .
-
Calculation: Dissolve 4.63 mg of NDMA in 1.0 mL of DMSO.
-
-
Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to prevent crystallization induced by moisture absorption in DMSO. Store at -80°C.
Mechanism of Action (MoA)
NDMA functions as a pure antagonist. Unlike first-generation anti-androgens (e.g., bicalutamide), which can exhibit partial agonist activity in AR-overexpressing cells, NDMA (and Apalutamide) effectively inhibits AR nuclear translocation even in high-AR contexts.[1]
Figure 1: Mechanism of AR Inhibition by N-Desmethylapalutamide
Caption: NDMA competes with androgens for the AR Ligand Binding Domain (LBD).[1] Binding of NDMA induces a conformational change that prevents the AR-chaperone dissociation and blocks the Nuclear Localization Signal (NLS) exposure, thereby sequestering AR in the cytoplasm.
Experimental Protocols
Protocol A: Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine the IC50 of NDMA for the AR Ligand Binding Domain compared to Apalutamide.
Materials:
-
Recombinant AR-LBD (Ligand Binding Domain).[1]
-
Fluorescent Androgen Ligand (e.g., Fluormone™ AL Green).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 500 mM Li2SO4, 1 mM DTT.
Workflow:
-
Preparation: Dilute AR-LBD to 25 nM and Fluorescent Ligand to 1 nM in Assay Buffer.
-
Dosing: Prepare a serial dilution of NDMA (and Apalutamide control) in DMSO. Range: 10 µM down to 0.1 nM (10-point dose response).
-
Incubation:
-
Add 20 µL of AR-LBD/Ligand mix to 384-well black plates.
-
Add 0.5 µL of compound dilution.
-
Incubate for 4 hours at room temperature in the dark (equilibrium binding).
-
-
Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm / Em: 535 nm).
-
Analysis: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.
-
Expected Result: NDMA typically shows an IC50 roughly 2-3x higher (less potent) than Apalutamide, but still in the nanomolar range (e.g., Parent ~15-30 nM vs. Metabolite ~30-60 nM).
-
Protocol B: Functional Transcriptional Assay (LNCaP-AR-Luc)
Objective: Measure the ability of NDMA to inhibit androgen-induced transcription in a cellular context.
Cell Line: LNCaP cells stably transfected with an ARE-Luciferase reporter (e.g., MMTV-Luc or PSA-Luc).[1]
Workflow:
-
Starvation (Critical Step):
-
Culture cells in RPMI-1640 + 10% Charcoal-Stripped Fetal Bovine Serum (CSS) for 48 hours prior to the assay.
-
Why? Standard serum contains endogenous testosterone which will mask the antagonist effect. CSS removes these hormones.
-
-
Seeding:
-
Seed 20,000 cells/well in 96-well white-walled plates in CSS media. Allow attachment overnight.
-
-
Treatment:
-
Stimulate cells with 1 nM R1881 (synthetic androgen).
-
Concurrently treat with serial dilutions of NDMA (0.01 µM – 10 µM).
-
Include controls: DMSO only (Basal), R1881 only (Max Signal), and Enzalutamide (Positive Control).
-
-
Incubation: Incubate for 24 hours at 37°C / 5% CO2.
-
Lysis & Detection:
-
Add Luciferase substrate (e.g., Bright-Glo™).
-
Incubate 5 mins. Measure luminescence.
-
-
Data Processing:
-
Normalize data: (Sample - Basal) / (Max Signal - Basal) * 100 = % Activity.[1]
-
Calculate IC50 of inhibition.
-
Data Interpretation & Comparative Potency
When analyzing data, it is crucial to benchmark NDMA against the parent Apalutamide. While NDMA is slightly less potent in vitro, its clinical relevance is driven by exposure.
Table 1: Comparative In-Vitro Profile
| Parameter | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) | Interpretation |
| AR Binding Affinity (IC50) | ~15 – 30 nM | ~30 – 60 nM | Metabolite retains high affinity, approx. 50-70% of parent.[1] |
| Transcriptional Inhibition | Potent | Potent | Both fully suppress PSA expression at >1 µM.[1] |
| Nuclear Translocation | Blocked | Blocked | Identical MoA; prevents AR nuclear entry. |
| Steady State Exposure | 1.0x | ~1.0x | Metabolite contributes ~50% of total clinical efficacy.[1] |
Troubleshooting & Best Practices
-
"The Edge Effect": When using 96-well plates for viability or reporter assays, fill the outer perimeter wells with PBS rather than cells. Evaporation in these wells can concentrate the drug/media, skewing IC50 curves.
-
R1881 Handling: R1881 is light-sensitive and sticky.[1] Use glass vials for stock solutions or low-binding plastics. Always prepare fresh dilutions from the ethanolic stock.
-
Serum Stripping: If your "Max Signal" (R1881 only) is weak, your CSS (Charcoal Stripped Serum) may be defective or the cells may have drifted. Always verify AR expression levels via Western Blot if potency shifts unexpectedly.
References
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494-1503. Link
-
Pérez-Ruixo, C., et al. (2020).[1] Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects.[1] Clinical Pharmacokinetics, 59, 229–244.[3] Link
-
Belderbos, B. P. S., et al. (2018). An assay for the quantification of apalutamide and its active metabolite N-desmethyl apalutamide in human plasma using LC-MS/MS.[1] Journal of Pharmaceutical and Biomedical Analysis, 156, 326-332. Link
-
Rathkopf, D. E., et al. (2013). Phase I study of ARN-509, a novel antiandrogen, in the treatment of castration-resistant prostate cancer. Journal of Clinical Oncology, 31(28), 3525-3530. Link
Sources
Pharmacokinetic Profiling & Bioanalysis of N-Desmethylapalutamide: Protocols for Active Metabolite Assessment
Abstract
N-desmethylapalutamide is the major pharmacologically active metabolite of apalutamide (Erleada®), a next-generation androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1] Unlike many metabolites that are merely clearance products, N-desmethylapalutamide circulates at steady-state concentrations exceeding those of the parent drug and retains approximately one-third of the in vitro potency.[2] Furthermore, it acts as a perpetrator of drug-drug interactions (DDIs) via auto-induction of CYP3A4.[2] This application note provides a comprehensive framework for the bioanalysis (LC-MS/MS) and in vitro characterization of this critical metabolite.
Part 1: Pharmacological Context & Mechanism[2][3]
Understanding the formation and elimination of N-desmethylapalutamide is a prerequisite for accurate PK modeling. Apalutamide is primarily metabolized by CYP2C8 and CYP3A4 to form N-desmethylapalutamide.[2][3] Crucially, the molecule drives a complex auto-induction loop where the metabolite itself induces the enzymes responsible for its own formation and clearance.
Metabolic Pathway & Auto-Induction Loop
The following diagram illustrates the conversion of Apalutamide to its metabolite and the feedback loop involving nuclear receptor activation (PXR/CAR) which leads to enzyme induction.
Figure 1: Metabolic pathway of Apalutamide showing the formation of N-desmethylapalutamide and the auto-induction feedback loop mediated by PXR/CAR activation.[2]
Part 2: Bioanalytical Protocol (LC-MS/MS)
Accurate quantification of N-desmethylapalutamide in plasma requires a validated LC-MS/MS method.[2][4][5][6] Due to the structural similarity between the parent and metabolite (loss of a single methyl group), chromatographic separation is essential to prevent ion suppression or cross-talk.
Sample Preparation (Protein Precipitation)[2][7]
-
Matrix: Human or Mouse Plasma (K2EDTA).[2]
-
Internal Standard (IS): Apalutamide-d3 or N-desmethylapalutamide-d3 (if available).[2]
-
Reagents: Acetonitrile (ACN), Formic Acid (FA), HPLC-grade Water.[2]
Workflow:
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 150 µL of ACN containing the Internal Standard (200 ng/mL).
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate.
-
Dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[2]
-
Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Start Gradient |
| 2.50 | 95 | Elution |
| 3.00 | 95 | Wash |
| 3.10 | 30 | Re-equilibration |
| 4.00 | 30 | End of Run |[2]
Mass Spectrometry Parameters
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z)* | Collision Energy (eV) |
|---|---|---|---|
| Apalutamide | 478.1 [M+H]+ | 447.1 | 25 |
| N-Desmethylapalutamide | 464.1 [M+H]+ | 433.1 | 25 |
| IS (Apalutamide-d3) | 481.1 [M+H]+ | 450.1 | 25 |[2]
Note: The Product Ion m/z 433.1 corresponds to the characteristic loss of the methylamine/amine moiety, similar to the parent. Always perform a Product Ion Scan during method development to confirm the most abundant fragment for your specific instrument.
Part 3: In Vitro Metabolic Stability & DDI Assessment
Since N-desmethylapalutamide is both a substrate and an inducer, two distinct in vitro assays are required: Metabolic Stability (Microsomes) and CYP Induction (Hepatocytes).[2]
Protocol: Microsomal Metabolic Stability
This assay determines the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[2]
-
Test Compound: N-desmethylapalutamide (1 µM final conc).[2]
Step-by-Step Procedure:
-
Pre-incubation: Mix 475 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL of Microsomes (final protein conc 0.5 mg/mL). Add 0.5 µL of Test Compound.[2] Incubate at 37°C for 5 mins.
-
Initiation: Add 50 µL of NADPH Regenerating System to start the reaction.
-
Sampling: At time points 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL of ice-cold ACN containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (as per Part 2).
Protocol: CYP Induction Assay (Plated Hepatocytes)
This assay evaluates the potential of N-desmethylapalutamide to induce CYP3A4, mimicking the clinical auto-induction observed with Apalutamide.[2]
Figure 2: Workflow for CYP Induction Assay using plated human hepatocytes.
Procedure:
-
Culture: Plate cryopreserved human hepatocytes in collagen-coated 24-well plates. Allow to attach for 4-6 hours.
-
Treatment: Incubate cells with N-desmethylapalutamide at three concentrations (e.g., 0.1, 1.0, 10 µM) for 48 hours.[2] Include a Vehicle Control (0.1% DMSO) and a Positive Control (Rifampicin 10 µM).[2]
-
Activity Measurement:
-
Wash cells with warm buffer.[2]
-
Add probe substrate cocktail (Midazolam for CYP3A4, Bupropion for CYP2B6).
-
Incubate for 30 minutes.
-
-
Quantification: Collect media and analyze 1-OH-midazolam and OH-bupropion formation via LC-MS/MS.
-
mRNA Analysis (Optional): Lyse cells to extract RNA and perform RT-PCR for CYP3A4 and CYP2B6 gene expression.
Part 4: Data Analysis & Quality Control[2]
Acceptance Criteria
To ensure scientific integrity, the following criteria must be met:
-
Linearity: Calibration curves must have an
. -
Accuracy: QC samples (Low, Mid, High) must be within ±15% of nominal value.
-
Recovery: IS response variation should be within ±20% across the run.
Calculation of Fold Induction
For the CYP induction assay, calculate the fold induction relative to the vehicle control:
[2]A fold induction
References
-
FDA Label - ERLEADA (apalutamide). Clinical Pharmacology (Section 12.3).[2] U.S. Food and Drug Administration.[7] [Link]
-
Pérez-Ruixo, C. et al. (2020). Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects.[2] Clinical Pharmacokinetics.[2][10] [Link]
-
European Medicines Agency (EMA). Assessment Report: Erleada.[2] Procedure No. EMEA/H/C/004452/0000. [Link]
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). M10 Bioanalytical Method Validation.[Link][2]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijcrr.com [ijcrr.com]
- 5. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N-Desmethylapalutamide in Clinical Trial Samples
Introduction: The Clinical Imperative for Quantifying N-Desmethylapalutamide
Apalutamide is a potent, next-generation non-steroidal androgen receptor inhibitor pivotal in the treatment of prostate cancer. Upon administration, apalutamide is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its major active metabolite, N-desmethylapalutamide.[1] This metabolite is not merely a byproduct; it demonstrates significant antiandrogen activity and circulates at concentrations comparable to the parent drug at steady state.[1] Consequently, to accurately assess the total therapeutic exposure and understand the pharmacokinetic and pharmacodynamic (PK/PD) profile in clinical trials, the simultaneous quantification of both apalutamide and N-desmethylapalutamide is of paramount importance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated quantification of N-desmethylapalutamide, alongside its parent compound apalutamide, in human plasma samples. The methodologies detailed herein are grounded in established bioanalytical principles and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Core Principles of the Bioanalytical Method
The cornerstone of this application note is a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique is the gold standard for small molecule quantification in complex biological matrices due to its exceptional selectivity and sensitivity. The method described is designed for full validation, adhering to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.
The workflow for the quantification of N-desmethylapalutamide and apalutamide can be visualized as follows:
Figure 1: High-level workflow for the bioanalysis of N-desmethylapalutamide.
Detailed Methodological Protocol
This protocol is a composite of best practices and validated methodologies for the simultaneous quantification of apalutamide and N-desmethylapalutamide.
Materials and Reagents
-
Reference Standards: Apalutamide and N-desmethylapalutamide (high purity, >98%).
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended, such as apalutamide-d3. If unavailable, a compound with similar chromatographic and mass spectrometric behavior, like enzalutamide, can be considered.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Biological Matrix: Drug-free human plasma, sourced from at least six different individuals for validation.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting apalutamide and N-desmethylapalutamide from plasma.
Step-by-Step Protocol:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Figure 2: Protein precipitation workflow for sample preparation.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Apalutamide | 478.0 | 450.0 |
| N-Desmethylapalutamide | 464.0 | 436.0 (example, requires optimization) |
| Internal Standard (Apalutamide-d3) | 481.0 | 453.0 |
Note: The MRM transition for N-desmethylapalutamide should be empirically determined by infusing a pure standard of the compound into the mass spectrometer.
Method Validation According to Regulatory Guidelines
A full validation of the bioanalytical method is mandatory to ensure its reliability for the analysis of clinical trial samples. The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[1]
The key validation parameters are summarized in the table below, with typical acceptance criteria.
Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analytes from endogenous matrix components. | No significant interference at the retention times of the analytes and IS in at least six different sources of blank matrix. |
| Calibration Curve | To define the relationship between instrument response and analyte concentration. | A minimum of six non-zero standards, with a correlation coefficient (r²) of ≥0.99. |
| Linearity and Range | To establish the concentration range over which the method is accurate and precise. | The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ). |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analytes. | The CV of the matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |
| Stability | To evaluate the stability of the analytes in the biological matrix under various storage and handling conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples. |
A validated HPLC-UV method for the simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma demonstrated a linear range of 0.5–20 µg/mL for both analytes, with intraday and interday variability within FDA guidelines.[1] Another LC-MS/MS method was successfully developed and validated for the quantification of both compounds in human plasma, meeting both FDA and EMA validation criteria.[2]
Data Analysis and Reporting
The concentration of N-desmethylapalutamide and apalutamide in the quality control and unknown clinical samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The data should be reported with clear documentation of the method, validation results, and any deviations from the protocol.
Conclusion: A Pathway to Reliable Clinical Data
The accurate quantification of N-desmethylapalutamide is critical for a comprehensive understanding of apalutamide's clinical pharmacology. The LC-MS/MS method detailed in this application note provides a robust and reliable framework for achieving this. Adherence to the principles of bioanalytical method validation is non-negotiable and ensures that the data generated from clinical trials are of the highest quality, thereby supporting informed decision-making in the drug development process.
References
-
Hirai, H., et al. (2025). Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection. Journal of Pharmaceutical Health Care and Sciences, 11(84). Available at: [Link]
-
(Author not specified). (n.d.). Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Mullangi, R., et al. (2018). Validation of an LC-MS/MS Method for Simultaneous Quantitation of Enzalutamide, N-desmethylenzalutamide, Apalutamide, Darolutamide and ORM-15341 in Mice Plasma and Its Application to a Mice Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 158, 271-279. Available at: [Link]
Sources
High-Performance LC-MS/MS Profiling of N-Desmethylapalutamide: Fragmentation Dynamics and Quantification Protocol
This Application Note is structured to serve as a definitive technical guide for the bioanalysis of N-Desmethylapalutamide, the active metabolite of the anti-androgen Apalutamide. It synthesizes empirical data from clinical pharmacokinetic studies and advanced mass spectrometry principles.
Introduction & Scientific Rationale
In the therapeutic landscape of non-metastatic castration-resistant prostate cancer (nmCRPC), Apalutamide (ARN-509) acts as a potent androgen receptor antagonist.[1] However, its pharmacological profile is heavily influenced by its active metabolite, N-Desmethylapalutamide .
Unlike many metabolites that are merely excretion products, N-Desmethylapalutamide retains approximately one-third of the parent drug's potency and circulates at comparable or higher plasma concentrations. Consequently, accurate quantification of this metabolite is not just a regulatory requirement but a clinical necessity for understanding total drug exposure and therapeutic efficacy.
This guide details a robust LC-ESI-MS/MS workflow. We prioritize Positive Electrospray Ionization (ESI+) due to the basicity of the pyridine and amide moieties, which offer superior sensitivity over negative mode for this specific structural analog.
Chemical Identity & MS Properties
| Property | Parent: Apalutamide | Metabolite: N-Desmethylapalutamide |
| CAS Registry | 956905-27-4 | 1332391-11-3 |
| Formula | C₂₁H₁₅F₄N₅O₂S | C₂₀H₁₃F₄N₅O₂S |
| Molecular Weight | 477.44 g/mol | 463.41 g/mol |
| Precursor Ion [M+H]⁺ | m/z 478.1 | m/z 464.1 |
| Key Structural Change | N-methylbenzamide tail | Primary benzamide tail (Demethylated) |
Structural Insight for Fragmentation
The fragmentation pattern of N-Desmethylapalutamide is dictated by three core structural elements:
-
The Spiro-Cyclobutane Ring: A strained ring system prone to ring-opening and neutral loss.
-
The Thiohydantoin Core: Central heterocycle providing rigidity.
-
The Benzamide "Tail": The site of metabolic modification (demethylation) and the source of the primary distinguishing fragment ion.
Fragmentation Pattern Analysis
The mass spectral fingerprint of N-Desmethylapalutamide is characterized by a specific neutral loss and a diagnostic cleavage of the central axis.
Primary Transition (Quantifier): m/z 464.1 → 436.0
-
Mechanism: Neutral Loss of 28 Da .
-
Chemistry: This transition typically corresponds to the loss of Ethylene (C₂H₄) from the spiro-cyclobutane ring. While loss of CO (28 Da) is possible from the amide, the spiro-cyclobutane moiety in apalutamide analogs is known to undergo retro-cycloaddition-like fragmentation.
-
Application: This is the most abundant transition, offering the highest sensitivity for quantification (LLOQ < 5 ng/mL).
Secondary Transition (Qualifier): m/z 464.1 → 207.1[2]
-
Mechanism: Cleavage of the N-C Bond .
-
Chemistry: This fragment represents the "Right-Hand Side" of the molecule—the 2-fluoro-4-(fragment)-benzamide moiety.
-
Diagnostic Value: Comparing this to the parent drug's equivalent fragment (m/z 221) reveals a mass shift of 14 Da (CH₂), explicitly confirming that the metabolic change (demethylation) occurred on the amide tail. This transition is critical for specificity, ensuring the signal is not an isobaric interference.
Fragmentation Pathway Diagram
The following diagram illustrates the proposed dissociation pathways used for Multiple Reaction Monitoring (MRM).
Caption: Proposed MS/MS fragmentation pathway showing the primary quantifier transition (green) and the structural diagnostic qualifier (red).
Detailed Experimental Protocol
A. Reagents & Standards[2][3][4][5]
-
Reference Standard: N-Desmethylapalutamide (Purity >98%).
-
Internal Standard (IS): Apalutamide-d3 or N-Desmethylapalutamide-d4 .
-
Note: Using a deuterated analog of the metabolite (d4) is preferred to perfectly compensate for matrix effects specific to the metabolite's retention time.
-
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
B. Sample Preparation (Protein Precipitation)
This method uses "Crash & Shoot" for high throughput, but Liquid-Liquid Extraction (LLE) can be used for cleaner baselines in complex matrices.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% ACN).
-
Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid).
-
Why: Acidified ACN ensures full denaturation and keeps the analyte in the protonated state.
-
-
Vortex: Mix vigorously for 60 seconds.
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial with insert.
C. LC-MS/MS Conditions[2][6]
| Parameter | Setting | Rationale |
| Instrument | Triple Quadrupole (e.g., Sciex 5500/6500 or Waters Xevo TQ-S) | High sensitivity required for low ng/mL detection. |
| Ionization | ESI Positive (+) | Protonation of the pyridine/amide nitrogen. |
| Column | C18 (e.g., Waters Atlantis T3 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 3-5 µm | Retains polar metabolites better than standard C18. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic drugs. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI desolvation. |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30%→90% B; 2.5-3.5 min: 90% B. | Fast separation; Metabolite elutes slightly before Parent. |
D. MRM Table (Acquisition Parameters)
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) | Role |
| N-Desmethylapalutamide | 464.1 | 436.0 | 50 | 25 | Quantifier |
| 464.1 | 207.1 | 50 | 40 | Qualifier | |
| Apalutamide (Parent) | 478.1 | 450.0 | 50 | 25 | Quantifier |
| 478.1 | 221.1 | 50 | 40 | Qualifier | |
| IS (Apalutamide-d3) | 481.1 | 453.0 | 50 | 25 | Internal Std |
Workflow Visualization
The following flowchart outlines the critical path from biological sample to validated data.
Caption: End-to-end bioanalytical workflow for N-Desmethylapalutamide quantification.
Validation & Quality Control (Self-Validating Systems)
To ensure the protocol is "self-validating," implement the following checks:
-
Ion Ratio Confirmation: The ratio of the area of the Quantifier (436.0) to the Qualifier (207.[2]1) must remain constant (±15%) across all calibration standards and patient samples. A deviation indicates matrix interference.
-
Retention Time Relative to Parent: N-Desmethylapalutamide is more polar than Apalutamide (due to the loss of the methyl group). It must elute slightly earlier (typically 0.1 - 0.3 min difference) on a C18 column. If they co-elute perfectly, check your gradient or column efficiency.
-
Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). The signal for the metabolite should be <20% of the LLOQ.
References
-
Stopfer, P. et al. (2025). Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide. National Institutes of Health (PMC).
-
Mullangi, R. et al. (2018).[3] Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide... in mice plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
MedChemExpress . N-Desmethyl Apalutamide Product & Safety Data.
-
FDA Clinical Pharmacology Review . Erleada (Apalutamide) Clinical Pharmacology and Biopharmaceutics Review.
Sources
- 1. ijcrr.com [ijcrr.com]
- 2. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Application of N-Desmethylapalutamide Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the sourcing, characterization, and application of the N-Desmethylapalutamide analytical standard. N-Desmethylapalutamide is the major active metabolite of Apalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development and therapeutic drug monitoring.
Understanding N-Desmethylapalutamide
N-Desmethylapalutamide is formed in the liver primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3] It exhibits significant antiandrogen activity, contributing to the overall therapeutic effect of Apalutamide.[1][4] Therefore, a well-characterized analytical standard is essential for reliable bioanalytical method development and validation.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 1332391-11-3 | [1][2][5] |
| Molecular Formula | C20H13F4N5O2S | [1][2][5] |
| Molecular Weight | 463.41 g/mol | [1][2][5] |
| Appearance | White to off-white solid | [6] |
| Protein Binding | 95% | [1] |
Sourcing High-Quality Analytical Standards
The integrity of analytical data is fundamentally dependent on the quality of the reference standard. It is imperative to source N-Desmethylapalutamide from reputable suppliers who provide comprehensive characterization data.
Recommended Suppliers:
Several commercial suppliers offer N-Desmethylapalutamide analytical standards. When selecting a supplier, researchers should prioritize those who provide a detailed Certificate of Analysis (CoA).
-
MedChemExpress: Offers N-Desmethylapalutamide with purity confirmed by analytical testing.[2][6]
-
Sigma-Aldrich: Provides the standard with associated safety and technical documents.[7]
-
LGC Standards: A well-established source for certified reference materials.[8]
-
Shimadzu: Supplies the compound with a comprehensive Certificate of Analysis.[9]
-
Clinivex: A supplier of a broad portfolio of pharmaceutical reference standards.[10]
-
SynThink Research Chemicals: A reputable provider of high-quality certified reference materials (CRMs) for the pharmaceutical industry.[11]
-
MedKoo Biosciences: Offers N-Desmethylapalutamide for research purposes.[4]
Essential Components of a Certificate of Analysis (CoA):
A comprehensive CoA is a hallmark of a trustworthy supplier. It should include:
-
Identity Confirmation: Typically confirmed by ¹H NMR, Mass Spectrometry (MS), and sometimes ¹³C NMR.
-
Purity Assessment: Determined by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often with detection at multiple wavelengths. Purity should be reported as a percentage area.
-
Residual Solvents: Analysis by Gas Chromatography-Headspace (GC-HS) to quantify any remaining solvents from the synthesis process.
-
Water Content: Determined by Karl Fischer titration.
-
Assay (Potency): A quantitative measure of the amount of the desired compound, often determined by techniques like quantitative NMR (qNMR) or mass balance calculation.
Proper Storage and Handling of the Analytical Standard
To maintain the integrity of the N-Desmethylapalutamide standard, strict adherence to proper storage and handling procedures is crucial.[12]
-
Storage Conditions: The powdered standard should be stored at -20°C for long-term stability.[2][7] Some suppliers may recommend storage at -80°C for solutions.[2][6] Always refer to the supplier's specific recommendations on the CoA.
-
Handling: Before use, the container should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the solid material.[13] Use calibrated balances and appropriate personal protective equipment (PPE) when handling the powder.
-
Solution Stability: Once dissolved, the stability of the solution at different temperatures should be considered. Stock solutions are often stable for shorter periods, even when stored at low temperatures.[2][6] It is best practice to prepare fresh working solutions from a recently prepared stock solution.
Preparation of Standard Solutions: A Step-by-Step Protocol
Accurate preparation of stock and working standard solutions is a critical step in any quantitative analytical method.
Protocol for Preparation of a 1 mg/mL Stock Solution:
-
Equilibration: Allow the vial containing the N-Desmethylapalutamide analytical standard to warm to room temperature before opening.
-
Weighing: Accurately weigh a suitable amount of the standard (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed standard to a Class A volumetric flask. Add a small amount of a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or a mixture of DMSO and methanol, to dissolve the solid completely.[2][14] Sonication may be used to aid dissolution.[15]
-
Dilution to Volume: Once fully dissolved, dilute to the final volume with the chosen solvent.
-
Mixing: Mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Store the stock solution in an amber vial at -80°C.[14]
Preparation of Working Solutions:
Working solutions are prepared by serially diluting the stock solution with the appropriate solvent or mobile phase to the desired concentrations for constructing a calibration curve.
Analytical Methodologies for Quantification
The quantification of N-Desmethylapalutamide in biological matrices is typically achieved using liquid chromatography coupled with mass spectrometry (LC-MS/MS) or ultraviolet (UV) detection.
LC-MS/MS Method for Plasma Samples
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis.[14][16][17]
Experimental Workflow:
Caption: LC-MS/MS workflow for N-Desmethylapalutamide quantification.
Detailed Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of N-Desmethylapalutamide).
-
Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture vigorously to ensure complete precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[14]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Inertsil C18, 50 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[16]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[16]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both N-Desmethylapalutamide and the internal standard.
-
HPLC-UV Method
For applications where the sensitivity of LC-MS/MS is not required, an HPLC-UV method can be a robust and more accessible alternative.[18]
Experimental Workflow:
Caption: HPLC-UV workflow for N-Desmethylapalutamide analysis.
Detailed Protocol:
-
Sample Preparation: More extensive sample cleanup than for LC-MS/MS is often required to minimize matrix interference. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Conditions:
-
Column: A C18 column is also suitable for this method (e.g., ODS18, 100 mm x 2.1 mm).[18]
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM acetate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile).[18]
-
Detection Wavelength: UV detection at a wavelength where N-Desmethylapalutamide has significant absorbance, for example, 254 nm.[18]
-
Method Validation
Any developed analytical method for the quantification of N-Desmethylapalutamide must be validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20] Key validation parameters include:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Conclusion
The procurement of a high-quality, well-characterized N-Desmethylapalutamide analytical standard is the foundational step for any research or development activity involving this active metabolite. By partnering with reputable suppliers and adhering to rigorous protocols for storage, handling, and analytical methodology, researchers can ensure the generation of accurate and reliable data, thereby supporting the safe and effective development of Apalutamide.
References
-
SynThink Research Chemicals. (n.d.). Certified Reference Materials (CRMs) for Pharma QC. Retrieved from [Link]
-
Wikipedia. (2023, December 15). N-Desmethylapalutamide. Retrieved from [Link]
-
ChemSrc. (n.d.). N-Desmethyl Apalutamide | CAS#:1332391-11-3. Retrieved from [Link]
-
ChemSrc. (n.d.). N-desmethyl Enzalutamide | CAS#:1242137-16-1. Retrieved from [Link]
-
Lin, Y. H., et al. (2022). Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer. Frontiers in Pharmacology, 13, 986933. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2019). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF APALUTAMIDE IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY UPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethylapalutamide. PubChem Compound Database. Retrieved from [Link]
-
Hirai, T., et al. (2022). Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection. Journal of Pharmaceutical Health Care and Sciences, 8(1), 1-7. Retrieved from [Link]
-
Sreekanth, G., et al. (2022). Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS. International Journal of Current Research and Review, 14(4), 13-19. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer. PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma. IJPSR, 12(9), 4935-4940. Retrieved from [Link]
-
BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]
-
Shimadzu. (n.d.). N-Desmethyl apalutamide | 1332391-11-3. Retrieved from [Link]
-
World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908. Retrieved from [Link]
-
Agilent. (2022). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
European Medicines Agency. (2007). Guideline on declaration of storage conditions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Q14 Analytical Procedure Development. Retrieved from [Link]
-
Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). SOP: Handling Analytical Standards. Retrieved from [Link]
-
Health Canada. (2022). Annex 13 to the Good manufacturing practices guide for drugs used in clinical trials (GUI-0036): Guidance. Retrieved from [Link]
Sources
- 1. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N-Desmethyl Apalutamide | CAS#:1332391-11-3 | Chemsrc [chemsrc.com]
- 4. medkoo.com [medkoo.com]
- 5. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N-Desmethyl Apalutamide | LGC Standards [lgcstandards.com]
- 9. schd-shimadzu.com [schd-shimadzu.com]
- 10. theclinivex.com [theclinivex.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. fda.gov.ph [fda.gov.ph]
- 13. scribd.com [scribd.com]
- 14. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrar.org [ijrar.org]
- 16. ijcrr.com [ijcrr.com]
- 17. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: N-Desmethylapalutamide Synthesis and Purification
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Desmethylapalutamide. As a key metabolite of Apalutamide, a potent androgen receptor inhibitor, the efficient synthesis and rigorous purification of this compound are critical for advancing research in prostate cancer and related therapeutic areas.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental workflow. The methodologies and insights presented herein are grounded in established chemical principles and field-proven laboratory practices.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of N-Desmethylapalutamide, offering causative explanations and actionable solutions.
Synthesis: N-Demethylation of Apalutamide
The primary route to N-Desmethylapalutamide involves the N-demethylation of its precursor, Apalutamide. This transformation, while conceptually straightforward, can be fraught with challenges such as incomplete reaction, side-product formation, and degradation.
Question 1: My N-demethylation of Apalutamide is showing low conversion to N-Desmethylapalutamide. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in N-demethylation reactions is a common issue that can often be traced back to several factors related to the choice of reagents and reaction conditions.
Causality and Experimental Choices:
The N-methyl group on the benzamide moiety of Apalutamide is relatively stable. Its removal requires carefully selected demethylating agents that are potent enough to cleave the N-CH₃ bond without degrading the rest of the molecule, which contains several functional groups susceptible to nucleophilic or electrophilic attack.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently Reactive Demethylating Agent | The chosen reagent may not be strong enough to effect the demethylation under the applied conditions. Common N-demethylation agents for amides include various chloroformates, cyanogen bromide (von Braun reaction), and certain oxidizing agents.[1] | 1. Change the Reagent: Consider switching to a more potent demethylating agent. For example, if using a less reactive chloroformate, you might try α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis, a widely used and often effective method for N-demethylation of tertiary amines and amides. 2. Use a Catalytic System: Some modern methods utilize catalytic systems, such as ruthenium-catalyzed oxidation, which can be highly efficient.[2] |
| Suboptimal Reaction Temperature | Demethylation reactions often require elevated temperatures to proceed at a reasonable rate. Insufficient heating can lead to sluggish or incomplete reactions. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, while carefully monitoring the reaction progress by TLC or LC-MS to avoid degradation. 2. Consider Microwave Synthesis: For small-scale reactions, microwave irradiation can sometimes accelerate the reaction and improve yields, although this may not be suitable for large-scale synthesis. |
| Presence of Moisture or Other Quenching Species | Many demethylating agents are sensitive to moisture and can be quenched before they have a chance to react with the substrate. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Purify Reagents: If necessary, purify the demethylating agent and solvents to remove any quenching impurities. |
| Incorrect Stoichiometry | Using an insufficient amount of the demethylating agent will naturally lead to incomplete conversion. | 1. Increase Reagent Stoichiometry: Incrementally increase the molar equivalents of the demethylating agent (e.g., from 1.1 eq to 1.5 or 2.0 eq) and monitor the reaction progress. Be mindful that excess reagent can lead to side reactions. |
Experimental Workflow: A General Protocol for N-Demethylation
Caption: General workflow for the N-demethylation of Apalutamide.
Question 2: I am observing multiple spots on my TLC plate after the N-demethylation reaction, indicating the formation of byproducts. What are these impurities and how can I minimize them?
Answer:
The formation of multiple byproducts is a strong indication of side reactions or degradation of the starting material or product. The complex structure of Apalutamide presents several sites for potential unwanted reactions.
Potential Side Reactions and Impurities:
-
Hydrolysis of the Amide or Thiohydantoin Ring: The reaction conditions, especially if harsh (e.g., strong acid or base), can lead to the hydrolysis of the primary amide or the thiohydantoin moiety.
-
Reaction at the Cyano Group: The cyano group can be susceptible to hydrolysis or other transformations under certain conditions.
-
Aromatic Substitution/Degradation: The electron-rich aromatic rings could undergo unwanted reactions, although this is less common with typical demethylating agents.
-
N-Formyl Impurity: In some demethylation processes, an N-formyl intermediate or byproduct can be formed.[3]
Troubleshooting Side Reactions:
| Observation | Potential Cause | Solution |
| Multiple polar spots on TLC | Hydrolysis of amide or thiohydantoin. | 1. Milder Conditions: Use less harsh demethylating agents and avoid prolonged heating. 2. pH Control: Ensure the work-up procedure is not overly acidic or basic. |
| Unexpected non-polar spots on TLC | Formation of N-acylated or other protected intermediates. | 1. Complete Deprotection: If using a two-step demethylation process (e.g., with ACE-Cl), ensure the second step (e.g., methanolysis) goes to completion. 2. Optimize Work-up: The work-up procedure may need to be adjusted to hydrolyze any stable intermediates. |
| Streaking on TLC | Presence of highly polar or ionic byproducts. | 1. Neutralize the Crude Product: Before chromatography, ensure the crude material is free of strong acids or bases. 2. Use a Modified Mobile Phase: For TLC analysis, adding a small amount of triethylamine or acetic acid to the eluent can improve the spot shape of basic or acidic compounds, respectively. |
Purification: Isolating High-Purity N-Desmethylapalutamide
N-Desmethylapalutamide is a polar molecule, which can present challenges for both chromatographic purification and crystallization.
Question 3: I am having difficulty purifying N-Desmethylapalutamide using flash column chromatography. The compound either streaks badly on the column or co-elutes with impurities.
Answer:
The purification of polar, amine-containing compounds like N-Desmethylapalutamide by normal-phase flash chromatography is often challenging due to strong interactions with the acidic silica gel.
Causality and Experimental Choices:
The secondary amine in the thiohydantoin ring and the primary amide can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing (streaking) and sometimes irreversible adsorption.
Troubleshooting Flash Chromatography of Polar Amines:
Caption: Decision tree for troubleshooting flash chromatography of polar compounds.
Step-by-Step Guide to Improving Flash Chromatography:
-
Mobile Phase Modification:
-
For Basic Compounds: Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.
-
Solvent System: A common solvent system for polar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes with the appropriate modifier.
-
-
Stationary Phase Alternatives:
-
Reversed-Phase Chromatography: This is often the best choice for polar compounds. Use a C18-functionalized silica gel column and a mobile phase of water and acetonitrile or methanol. A small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Question 4: My attempts to crystallize N-Desmethylapalutamide have resulted in an oil or have failed to produce crystals. How can I induce crystallization?
Answer:
"Oiling out" or failure to crystallize is common for polar molecules, often due to high solubility in the chosen solvent or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Crystallization:
| Problem | Potential Cause | Solution |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | 1. Lower the Crystallization Temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool very slowly. 2. Use a Lower-Boiling Solvent System: If possible, find a solvent system with a lower boiling point. 3. Add a "Poorer" Solvent: Once the compound is dissolved in a good solvent, slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly turbid, then heat until clear and cool slowly.[4] |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | 1. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. 2. Scratch the Inner Surface: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites. 3. Add a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the solution to induce crystallization. 4. Cool to a Lower Temperature: Place the flask in an ice bath or a freezer. |
| Impure Crystals | Impurities are co-crystallizing with the product. | 1. Pre-purification: Perform a preliminary purification by flash chromatography to remove the bulk of the impurities before attempting crystallization. 2. Choose a More Selective Solvent System: Experiment with different solvents to find one that dissolves the impurities well but the desired product poorly at room temperature. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected purity of N-Desmethylapalutamide after synthesis and a single purification step?
A1: The expected purity can vary significantly depending on the success of the synthesis and the chosen purification method. After a well-optimized flash chromatography or preparative HPLC, a purity of >95% is a reasonable target. For use as an analytical standard or in biological assays, a purity of >98% or even >99% is often required, which may necessitate a final crystallization step or multiple chromatographic purifications.
Q2: What analytical techniques are recommended for assessing the purity of N-Desmethylapalutamide?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and quantifying impurities. A reversed-phase C18 column with a UV detector is commonly used. A gradient elution with a mobile phase of water and acetonitrile containing a modifier like formic acid or TFA is a good starting point.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of the main product and any impurities, which aids in their structural elucidation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to identify major impurities if their concentration is high enough.
-
Elemental Analysis: This can be used to confirm the elemental composition of the final product and is a good indicator of overall purity.
Q3: Are there any specific safety precautions I should take when working with the reagents for N-demethylation?
A3: Yes, many reagents used for N-demethylation are hazardous and require careful handling:
-
Chloroformates (e.g., ACE-Cl): These are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanogen Bromide: This is highly toxic and should only be used by experienced chemists with appropriate safety measures in place.
-
Oxidizing Agents: Some oxidizing agents can be explosive or react violently with other substances. Always consult the Safety Data Sheet (SDS) before use.
Q4: How should I store N-Desmethylapalutamide to prevent degradation?
A4: N-Desmethylapalutamide, like many complex organic molecules, should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20 °C or below). This will minimize the risk of degradation due to hydrolysis, oxidation, or photolysis.
References
- McCann, S. F., & Overman, L. E. (1987). A Versatile and Efficient N-Dealkylation of Tertiary Amines. Journal of the American Chemical Society, 109(20), 6107–6114.
- Murahashi, S. I., Naota, T., & Yonemura, K. (1988). Ruthenium-catalyzed oxidation of tertiary amines with peracetic acid. A new and efficient N-dealkylation. Journal of the American Chemical Society, 110(24), 8256–8258.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Lakka, N. S., et al. (2023). Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC–MS/MS and separation of impurities using Design of Experiments.
- Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study.
- University of Rochester, Department of Chemistry.
- US Patent 9,073,934 B2.
- N-Dealkyl
- Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection.
- Pyridinium Chlorochrom
- Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
- Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences.
- O-Demethyl
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
- Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI.
- SOP: CRYSTALLIZ
- Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
- Pyridinium chlorochrom
- Analytical advances in pharmaceutical impurity profiling. PubMed.
- Polar compounds separation by HPLC - any thoughts?.
- Microalgae-Based Wastewater Treatment Processes for the Bioremediation and Valoriz
- Oxidation by PCC (pyridinium chlorochrom
- Troubleshooting. Chemistry LibreTexts.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Sciences.
- Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology.
- PCC Oxid
- SOP: CRYSTALLIZ
- Reversed Phase HPLC Method Development. Phenomenex.
- Pharmaceutical Impurity Analysis Overview. Agilent.
- Metal-Free N-Arylation of Secondary Amides at Room Temper
Sources
- 1. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. soeagra.com [soeagra.com]
Technical Support Center: N-Desmethylapalutamide Assay Optimization
Ticket ID: #NDA-463-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing LC-MS/MS Signal for N-Desmethylapalutamide (Active Metabolite)
Introduction
Welcome to the technical support hub for Apalutamide and its major active metabolite, N-Desmethylapalutamide . This guide addresses the specific challenges of quantifying this metabolite, which retains significant pharmacological activity (approx. 33% of parent) and accumulates in plasma to concentrations exceeding the parent drug at steady state.
Unlike generic protocols, this guide focuses on the unique physicochemical shift that occurs during metabolism—specifically the demethylation of the thiohydantoin moiety—and how this dictates your mass spectrometry and chromatography parameters.
Module 1: Mass Spectrometry Optimization (The Signal)
Q: I am seeing low sensitivity for N-Desmethylapalutamide compared to the parent. What are the optimal transitions?
A: The most common error is assuming the metabolite behaves exactly like the parent. While Apalutamide ionizes well in both polarities, Positive Electrospray Ionization (ESI+) is the industry standard for high-sensitivity quantification of N-Desmethylapalutamide.
The metabolite loses a methyl group (
Recommended MRM Transitions (ESI+)
Use these transitions as your starting point for optimization.
| Analyte | Precursor Ion | Product Ion | Dwell Time (ms) | CE (eV) | Role |
| N-Desmethylapalutamide | 464.1 | 436.0 | 50 | 30-35 | Quantifier |
| 464.1 | 207.1 | 50 | 45-50 | Qualifier | |
| Apalutamide (Parent) | 478.1 | 450.1 | 50 | 30-35 | Quantifier |
| 478.1 | 221.1 | 50 | 45-50 | Qualifier |
Technical Insight:
The primary transition (
Q: My signal is unstable. What source parameters should I check?
A: N-Desmethylapalutamide requires high desolvation energy due to the rigidity of the aromatic rings and the halogen atoms (F, Cl).
-
Temperature (TEM): Set high (
). Inadequate heat leads to poor droplet evaporation and noisy baselines. -
Declustering Potential (DP): This compound tolerates high DP (approx. 100-130V on Sciex systems). If DP is too low, you will see adducts (e.g.,
) instead of the protonated ion.
Module 2: Chromatography (The Resolution)
Q: The metabolite is co-eluting with the parent drug. How do I separate them?
A: Co-elution is a critical failure point because N-Desmethylapalutamide and Apalutamide share common fragments (e.g., the cyanopyridine ring). You must achieve chromatographic resolution to prevent "crosstalk" or ion suppression.
Mechanism of Separation:
N-Desmethylapalutamide is more polar than Apalutamide because it lacks the hydrophobic methyl group. Therefore, on a Reverse Phase (C18) column, N-Desmethylapalutamide will elute earlier (smaller
Recommended LC Protocol
-
Column: High-strength Silica C18 (e.g., Waters Atlantis dC18 or Welch Ultimate XB-C18),
, or sub-2 . -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is vital for ESI+ protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table (Standard 5-min Run):
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30% | Initial Hold |
| 0.50 | 30% | Load Sample |
| 2.50 | 90% | Elution of Parent/Metabolite |
| 3.50 | 90% | Column Wash |
| 3.60 | 30% | Re-equilibration |
| 5.00 | 30% | End |
Expected Retention: N-Desmethyl (~2.2 min) < Apalutamide (~2.5 min).
Module 3: Troubleshooting Logic (Visualized)
Workflow: Diagnosing Low Signal Intensity
Use this logic flow to isolate the root cause of poor assay performance.
Caption: Step-by-step diagnostic logic for isolating signal loss in N-Desmethylapalutamide assays.
Module 4: Sample Preparation & Stability
Q: Can I use Protein Precipitation (PPT), or do I need Liquid-Liquid Extraction (LLE)?
A: For most plasma assays, Protein Precipitation (PPT) is sufficient and preferred for throughput.
-
Protocol: Mix
Plasma + Acetonitrile (containing Internal Standard). Vortex 1 min, Centrifuge 10 min @ 15,000 rpm. -
Why Acetonitrile? Methanol can sometimes yield "cloudy" supernatants with hydrophobic drugs like Apalutamide. Acetonitrile provides a cleaner break.
Q: Is the metabolite stable?
A: Yes, N-Desmethylapalutamide exhibits high stability.
-
Benchtop: Stable at
for >24 hours.[1][2] -
Freeze/Thaw: Stable for at least 3 cycles (
to RT). -
Autosampler: Stable at
for >24 hours.
Caution: Ensure your Internal Standard (e.g., Apalutamide-d3 or Enzalutamide) tracks the metabolite. Since the metabolite is more polar, verify that your IS does not suffer from matrix suppression at the earlier retention time.
References
-
Zhu, Y., et al. (2025). "Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide." Frontiers in Pharmacology.
-
Mullangi, R., et al. (2018). "Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide... in mice plasma."[3] Journal of Pharmaceutical and Biomedical Analysis.
-
Pérez-Ruixo, C., et al. (2020). "Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide."[4] Clinical Pharmacokinetics.
Sources
- 1. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 3. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
N-Desmethylapalutamide stability issues in solution and plasma
Welcome to the technical support center for N-Desmethylapalutamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of N-Desmethylapalutamide in both solution and plasma. Understanding the stability of this major active metabolite of apalutamide is critical for accurate experimental results, from initial in vitro assays to pharmacokinetic studies. This guide provides troubleshooting advice and answers to frequently asked questions to ensure the integrity of your samples and the reliability of your data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with N-Desmethylapalutamide. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Inconsistent or decreasing concentrations in aqueous buffers.
Question: I'm observing a progressive loss of N-Desmethylapalutamide in my aqueous buffer system during an in vitro assay. What could be the cause, and how can I prevent it?
Plausible Causes & Solutions:
-
-
Recommendation: Maintain the pH of your aqueous solutions within a neutral range (pH 6.0-7.5) for enhanced stability. If your experimental conditions require acidic or alkaline pH, it is crucial to minimize the exposure time and temperature. It is advisable to prepare fresh solutions immediately before use.
-
-
Solubility Issues: Poor aqueous solubility can lead to precipitation of the compound over time, which can be misinterpreted as degradation.
-
Recommendation: If you suspect solubility is an issue, consider the use of co-solvents such as DMSO or ethanol in your final solution, ensuring the final concentration of the organic solvent is compatible with your experimental system. For instance, many cell-based assays can tolerate up to 0.5% DMSO.
-
Issue 2: Variability in quantification of plasma samples.
Question: I'm experiencing significant variability in the quantification of N-Desmethylapalutamide in plasma samples, especially after storage or freeze-thaw cycles. How can I improve the consistency of my results?
Plausible Causes & Solutions:
-
Improper Sample Handling and Storage: The stability of drug metabolites in plasma is highly dependent on handling and storage conditions.[6][7] Factors such as temperature, light exposure, and the presence of endogenous enzymes can all contribute to degradation.[8]
-
Recommendation: Adhere to validated sample handling and storage protocols. For N-Desmethylapalutamide in human plasma, stability has been demonstrated under the following conditions:
-
-
Enzymatic Degradation: Plasma contains various enzymes that can potentially metabolize drug compounds.[6]
-
Recommendation: For prolonged storage or when enzymatic activity is a concern, plasma samples should be stored at -80°C. If you suspect enzymatic degradation during sample collection and processing, consider adding enzyme inhibitors to your collection tubes, although this needs to be validated for your specific assay.
-
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous components from the plasma matrix can interfere with the ionization of N-Desmethylapalutamide, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
-
Recommendation: Optimize your sample preparation method to effectively remove interfering matrix components. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.
-
Issue 3: Appearance of unknown peaks in chromatograms of stock solutions.
Question: I have noticed the appearance of new, unidentified peaks in the chromatograms of my N-Desmethylapalutamide stock solution over time. What are these, and how can I avoid them?
Plausible Causes & Solutions:
-
Solvent-Induced Degradation: While DMSO and acetonitrile are common solvents for preparing stock solutions and are generally considered suitable, prolonged storage, especially at room temperature, can lead to degradation.[11]
-
Recommendation: Prepare stock solutions in high-quality, anhydrous DMSO or acetonitrile. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -80°C to minimize freeze-thaw cycles. Based on vendor recommendations for the parent compound, stock solutions in DMSO can be stable for up to 6 months at -80°C.
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. The trifluoromethylpyridine moiety in N-Desmethylapalutamide could potentially be susceptible to photolytic degradation.[12][13]
-
Recommendation: Protect your stock and working solutions from light by using amber vials or by wrapping the vials in aluminum foil. Store solutions in the dark whenever possible.
-
-
Oxidative Degradation: Although less common for the functional groups present in N-Desmethylapalutamide, oxidation can occur, especially if the solvent is not properly degassed or if the compound is exposed to air for extended periods.
-
Recommendation: While not typically necessary, if you suspect oxidation is an issue, you can use degassed solvents for the preparation of your solutions and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethylapalutamide?
N-Desmethylapalutamide is the primary and pharmacologically active metabolite of apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[6] It is formed in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[6]
Q2: What are the optimal storage conditions for N-Desmethylapalutamide solid compound?
For long-term stability, the solid form of N-Desmethylapalutamide should be stored in a tightly sealed container at -20°C, protected from light and moisture.
Q3: What are the recommended solvents for preparing N-Desmethylapalutamide stock solutions?
Dimethyl sulfoxide (DMSO) and acetonitrile are commonly used solvents for preparing stock solutions of N-Desmethylapalutamide for in vitro and bioanalytical applications.[11] Methanol can also be a suitable solvent.[14]
Q4: How should I prepare working solutions from my stock solution?
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate buffer or mobile phase. It is not recommended to store dilute aqueous solutions for extended periods due to the potential for hydrolysis and adsorption to container surfaces.
Q5: What are the known degradation pathways for N-Desmethylapalutamide?
While specific degradation pathways for N-Desmethylapalutamide are not extensively documented, based on its chemical structure, potential degradation pathways include:
-
Hydrolysis of the benzamide group under strong acidic or basic conditions.[1][2]
-
Opening of the thiohydantoin ring under strong alkaline conditions.[5]
-
Photodegradation of the trifluoromethylpyridine ring upon exposure to UV light.[12][13]
Q6: How can I confirm the stability of N-Desmethylapalutamide in my specific experimental setup?
To confirm the stability of N-Desmethylapalutamide in your experimental matrix, you should perform a stability study. This typically involves incubating the compound in your matrix under the same conditions as your experiment (e.g., temperature, pH, light exposure) and measuring its concentration at different time points. A decrease in concentration over time would indicate instability.
Data Summary & Protocols
Table 1: Summary of N-Desmethylapalutamide Stability in Human Plasma
| Condition | Duration | Stability | Reference(s) |
| Room Temperature (25°C) | 24 hours | Stable | [9] |
| Refrigerated (4°C) | 24 hours (in autosampler) | Stable | [9] |
| Frozen (-20°C) | 4 weeks | Stable | [10] |
| Frozen (-80°C) | 30 days | Stable | [9] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [9] |
Protocol 1: General Procedure for Preparation and Storage of N-Desmethylapalutamide Stock Solution
-
Weighing: Accurately weigh the required amount of N-Desmethylapalutamide solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or acetonitrile to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Experimental Workflow for Plasma Stability Assessment
This protocol outlines a general workflow to assess the stability of N-Desmethylapalutamide in plasma.
Caption: Workflow for assessing N-Desmethylapalutamide stability in plasma.
Visualizing Potential Degradation
The following diagram illustrates the key functional groups of N-Desmethylapalutamide that are most likely to be involved in degradation processes based on general chemical principles.
Caption: Potential degradation sites on the N-Desmethylapalutamide molecule.
References
-
Bunton, C. A., Nayak, B., & O'Connor, C. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]
-
N-Desmethylapalutamide - Wikipedia. (n.d.). Retrieved from [Link]
- Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection. (2025). Journal of Pharmaceutical and Biomedical Analysis, 134, 134-140.
- Validation of an LC-ESI-MS/MS Method for the Determination of Apalutamide, a Novel Non-Steroidal Anti-Androgen in Mice Plasma and Its Application to a Pharmacokinetic Study in Mice. (2018).
- Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer. (2025). Frontiers in Pharmacology, 16.
- Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. (1999). Drug Metabolism and Disposition, 27(8), 899-904.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 139-150.
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]
- Structure and stability of complexes of thiohydantoin derivative. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 255-259.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Mini-Reviews in Medicinal Chemistry, 21(14), 1886-1903.
- Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study. (2018). Journal of Pharmaceutical and Biomedical Analysis, 156, 72-82.
- Factors affecting the stability of drugs and drug metabolites in biological matrices. (2011). Bioanalysis, 3(5), 503-523.
- Benzamide hydrolysis in strong acids — The last word. (2010). Canadian Journal of Chemistry, 88(10), 1031-1040.
-
Acetonitrile as solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
Amide Hydrolysis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry, 3(2), 21-30.
-
Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved from [Link]
-
mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]
-
SYNTHESIS, REACTIONS, AND APPLICATIONS OF 2-THIOHYDANTOIN DERIVATIVES. (n.d.). Biblioteka Nauki. Retrieved from [Link]
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved from [Link]
-
How long can natural products be stored in solvents? (2018, August 13). ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcrr.com [ijcrr.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor recovery of N-Desmethylapalutamide during sample extraction
Introduction: The Nature of the Problem
N-Desmethylapalutamide (ND-Apalutamide) is the major active metabolite of Apalutamide, a non-steroidal anti-androgen used in prostate cancer therapy.[1][2] While Apalutamide itself is highly lipophilic (LogP ~4.0), the loss of the methyl group renders ND-Apalutamide slightly more polar (LogP ~2.6–3.2) yet still significantly hydrophobic.[1]
The Core Challenge: Poor recovery of ND-Apalutamide is rarely due to a single factor. It is typically a convergence of three physicochemical traps:
-
Protein Binding: Both the parent and metabolite exhibit high plasma protein binding (>95%), requiring aggressive disruption techniques.
-
Solubility Mismatch: The metabolite is prone to precipitation during the reconstitution step if the aqueous ratio is too high.
-
Non-Specific Binding (NSB): The molecule avidly adsorbs to polypropylene surfaces, particularly when in pure organic solvents or low-protein matrices.
This guide provides a diagnostic workflow to isolate the root cause and validated protocols to restore recovery to >90%.
Module 1: Diagnostic Workflow (The Triage)
Before modifying your extraction protocol, you must distinguish between True Recovery Loss (extraction inefficiency) and Signal Suppression (Matrix Effect). A low peak area in a spiked sample does not automatically mean the extraction failed; it could mean the mass spectrometer is being blinded by matrix components.
Experiment 1: The Pre- vs. Post-Spike Test
Prepare three sets of samples (n=3 each) at a medium quality control (MQC) concentration:
-
Set A (Neat Standard): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.
-
Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.
Calculations:
-
Matrix Effect (ME): (Area B / Area A) × 100.[1] If <85%, you have ion suppression.
-
Recovery Efficiency (RE): (Area C / Area B) × 100. If <85%, you have an extraction problem.
Diagnostic Decision Tree
Figure 1: Diagnostic logic to isolate the source of signal loss.
Module 2: Troubleshooting Protein Precipitation (PPT)
Protein precipitation is the most common "quick" method, but it is prone to drug entrapment . The protein pellet can physically trap the hydrophobic ND-Apalutamide, preventing it from remaining in the supernatant.
Common Failure Mode: Using Methanol alone.[1] Methanol creates a "soft" pellet that is difficult to centrifuge tightly, and it may not fully disrupt the drug-protein complex.
The Fix: Acidified Acetonitrile Acetonitrile (ACN) is a stronger denaturant than methanol. Adding acid helps break the protein-drug binding.[1]
Optimized Protocol:
-
Ratio: Use 1:4 (Plasma : Solvent).
-
Solvent: 100% Acetonitrile + 0.1% Formic Acid.[1]
-
Vortex: High speed for at least 2 minutes . Crucial Step: Short vortexing is the #1 cause of low recovery in PPT.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
| Parameter | Standard PPT (Risk of Failure) | Optimized PPT (High Recovery) |
| Solvent | Methanol | Acetonitrile + 0.1% Formic Acid |
| Vortex Time | 30 seconds | 2 minutes (Disrupts entrapment) |
| Recovery | ~60-70% | >90% |
Module 3: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE is the "Gold Standard" for Apalutamide and its metabolites because it yields cleaner extracts (reducing matrix effects). However, solvent polarity mismatch is a common pitfall.
Common Failure Mode: Using extremely non-polar solvents like Hexane or Heptane.[1] While these extract the very lipophilic parent (Apalutamide), they often fail to quantitatively extract the slightly more polar N-Desmethyl metabolite.
The Fix: Ethyl Acetate or TBME Ethyl Acetate (EtOAc) provides the ideal polarity balance to extract both parent and metabolite without pulling in excessive phospholipids.
Optimized LLE Protocol:
-
Aliquot: 50 µL Plasma.
-
Extraction Solvent: Add 1.5 mL Ethyl Acetate (or TBME).[1]
-
Agitation: Shaker for 10 minutes (Vortexing is less effective for LLE partition equilibrium).
-
Separation: Centrifuge and freeze the aqueous layer (dry ice/acetone bath).
-
Transfer: Pour off the organic layer.[3]
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: CRITICAL STEP (See Module 4).
Figure 2: Liquid-Liquid Extraction workflow highlighting critical solvent choice and reconstitution steps.[1][3]
Module 4: The "Hidden" Killers
If your extraction seems perfect but recovery is still low, investigate these two factors immediately.
Reconstitution Solvent Mismatch (Solubility)
ND-Apalutamide is hydrophobic.[1] If you reconstitute a dried LLE extract in 100% aqueous mobile phase (e.g., 0.1% Formic Acid in Water), the drug will crash out of solution and stick to the vial walls.
-
The Fix: Reconstitute in a solvent mixture that matches the initial mobile phase conditions of your LC gradient, typically 30-50% Acetonitrile .
-
Tip: Vortex the reconstitution vial for 5 minutes to ensure any drug adsorbed to the glass/plastic during drying is redissolved.
Non-Specific Binding (NSB)
Adsorption to polypropylene (PP) tubes is a known issue for this class of drugs.
-
Symptom: Recovery is lower at low concentrations (LQC) than at high concentrations (HQC).[1]
-
The Fix:
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol for reconstitution? A: Yes, but ensure the final composition matches your mobile phase. If your initial LC gradient is 90% water, injecting a 100% Methanol sample will cause "solvent effects" (peak fronting/splitting). A 50:50 MeOH:Water mix is safer.[1]
Q2: My Internal Standard (IS) recovery is also low. Does this matter? A: If the IS (e.g., Apalutamide-d3) tracks the analyte (recovery ratio is consistent), the method may still be valid. However, low absolute recovery (<50%) reduces sensitivity (LLOQ). If IS recovery is low, it confirms a physical loss (extraction or adsorption) rather than matrix suppression.
Q3: Why is my LQC recovery 60% but my HQC recovery 95%? A: This is the hallmark of Non-Specific Binding (Adsorption) . At low concentrations, a higher percentage of the drug molecules are lost to the container walls. Switch to glass inserts or low-bind plastics and ensure your reconstitution solvent has sufficient organic content.[1]
Q4: Is ND-Apalutamide light sensitive? A: While Apalutamide is relatively stable, thiohydantoin derivatives can be sensitive to UV light over long periods.[1] It is Best Practice to use amber glassware or process under yellow light, though this is rarely the cause of massive recovery loss compared to solubility issues.
References
-
Determination of Apalutamide and N-desmethyl apalutamide in human plasma. Source: Frontiers in Oncology (2025).[1] Validated LC-MS/MS method using protein precipitation.[1][4] [Link]
-
Method Development and Validation for the Analysis of Apalutamide in Human Plasma. Source: International Journal of Current Research and Review (2021).[3] Describes LLE with Ethyl Acetate yielding >97% recovery.[1] [Link][1][3]
-
Population Pharmacokinetics of Apalutamide and its Active Metabolite. Source: Clinical Pharmacokinetics (2020).[1][2] Provides physicochemical data (protein binding, clearance) relevant to extraction strategy. [Link]
-
Reduction of non-specific adsorption of drugs to plastic containers. Source: Journal of Pharmacological and Toxicological Methods (2010).[5] General grounding for adsorption issues with hydrophobic drugs. [Link]
Sources
- 1. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 3. ijcrr.com [ijcrr.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Oncology Support: Minimizing Ion Suppression for N-Desmethylapalutamide
Introduction
Welcome to the Precision Oncology Technical Support Center. This guide addresses a critical challenge in the bioanalysis of N-desmethylapalutamide (the major active metabolite of Apalutamide/ARN-509).
While Apalutamide is relatively lipophilic, its N-demethylated metabolite (C20H13F4N5O2S) is more polar, causing it to elute earlier in reversed-phase chromatography. This often places the analyte directly in the "suppression zone"—the chromatographic window dominated by unretained salts and polar plasma phospholipids. This guide provides a self-validating workflow to diagnose, eliminate, and correct for these matrix effects.
Module 1: Diagnostic Triage (Is it really Matrix Effect?)
Q: My internal standard response is variable, and sensitivity drops in patient samples compared to neat standards. How do I confirm ion suppression?
A: Do not rely solely on extraction recovery calculations. You must visualize the suppression zone using Post-Column Infusion (PCI) .
The PCI Protocol
The PCI experiment maps the "ionization landscape" of your chromatographic run. By infusing a constant flow of N-desmethylapalutamide while injecting a blank matrix sample, you can see exactly where the matrix suppresses or enhances the signal.
Step-by-Step Workflow:
-
Setup: Connect a syringe pump to the LC flow path via a T-junction (Tee) placed after the analytical column but before the MS source.
-
Infusion: Infuse a standard solution of N-desmethylapalutamide (e.g., 100 ng/mL) at 10 µL/min.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma without analyte) via the LC autosampler.
-
Analysis: Monitor the MRM transition 464.1 → 436.1 .
-
Interpretation: A flat baseline indicates clean ionization. A dip (negative peak) indicates ion suppression; a hump indicates enhancement.
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects.
Module 2: Sample Preparation Optimization
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. What is the alternative?
A: PPT is cost-effective but "dirty." It removes proteins but leaves behind nearly all plasma phospholipids (glycerophosphocholines), which are notorious ion suppressors. For N-desmethylapalutamide, Liquid-Liquid Extraction (LLE) is the superior choice because the analyte's hydrophobicity allows it to partition into organic solvents while leaving polar salts and phospholipids in the aqueous phase.
Recommended LLE Protocol
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Buffer: No pH adjustment is usually necessary, but keeping the plasma neutral prevents ionization of the analyte during extraction.
Protocol:
-
Aliquot 50 µL of plasma into a clean tube.
-
Add 20 µL of Internal Standard (Apalutamide-d3 or N-desmethylapalutamide-d3).
-
Add 1.5 mL of Ethyl Acetate.
-
Vortex vigorously for 3 minutes (critical for partitioning).
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the clear organic supernatant (top layer) to a fresh tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water).
Data Comparison: PPT vs. LLE
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | > 95% | 85 - 90% |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | 0.98 (Negligible Suppression) |
| Phospholipid Removal | < 10% | > 99% |
| Sensitivity (S/N) | Moderate | High |
Module 3: Chromatographic Strategy
Q: My metabolite peak elutes early and overlaps with the "solvent front." How do I move it?
A: N-desmethylapalutamide is more polar than Apalutamide. In a typical C18 run, Apalutamide elutes at ~5.4 min, while the N-desmethyl metabolite elutes at ~4.5 min [1]. If your gradient starts too high in organic content, the metabolite will co-elute with the void volume salts.
Optimized Gradient Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 2.1 x 100 mm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 - 1.0 | 10% | Divert to Waste (Remove Salts) |
| 1.0 - 5.0 | 10% -> 90% | Elution of N-Desmethyl (~4.5 min) & Parent (~5.5 min) |
| 5.0 - 6.0 | 90% | Column Wash (Remove Phospholipids) |
| 6.1 - 8.0 | 10% | Re-equilibration |
Elution Risk Map
The diagram below illustrates why the N-desmethyl metabolite is at higher risk than the parent drug.
Figure 2: Chromatographic elution order highlighting the proximity of N-desmethylapalutamide to the early suppression zone.
Module 4: Mass Spectrometry Parameters
Q: What are the correct transitions to monitor?
A: Ensure you are monitoring the specific transitions for the N-desmethyl metabolite, which differs from the parent by 14 Da (loss of CH2).
-
Ionization Mode: ESI Positive (+)
-
Precursor Ion: m/z 464.1 [M+H]+
-
Product Ion (Quant): m/z 436.1 (Loss of 28 Da, consistent with parent fragmentation patterns) [1].
-
Product Ion (Qual): m/z 207.1
Critical Note on Internal Standards: Always use a stable isotope-labeled internal standard (SIL-IS).
-
Preferred: N-desmethylapalutamide-d3 (Matches retention time exactly).
-
Acceptable: Apalutamide-d3 (Elutes later; may not compensate for matrix effects occurring at the metabolite's earlier retention time).
References
-
Frontiers in Pharmacology. (2023). Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide. Retrieved from
-
Journal of Pharmaceutical and Biomedical Analysis. (2018). Validation of an LC-MS/MS Method for Simultaneous Quantitation of Enzalutamide, N-desmethylenzalutamide, Apalutamide.... Retrieved from
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from
Sources
- 1. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
Calibration curve challenges for N-Desmethylapalutamide quantification
A Guide to Troubleshooting Calibration Curve Challenges in Bioanalysis
Welcome to the technical support center for the bioanalytical quantification of N-Desmethylapalutamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and sample analysis, with a specific focus on establishing a robust and reliable calibration curve. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established regulatory standards to ensure the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with calibration curves for N-Desmethylapalutamide?
The most frequently encountered challenges include non-linearity, poor accuracy and precision at the lower limit of quantification (LLOQ), and variability between analytical runs. These issues often stem from a combination of factors including matrix effects, inappropriate selection of the calibration range, instability of the analyte or internal standard (IS), and suboptimal sample preparation.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for N-Desmethylapalutamide quantification?
A SIL-IS, such as apalutamide-d3, is highly recommended because it shares a very similar chemical structure and physicochemical properties with the analyte, N-Desmethylapalutamide.[1] This structural similarity ensures that the SIL-IS co-elutes with the analyte and experiences nearly identical effects from the sample matrix, such as ion suppression or enhancement in LC-MS/MS analysis.[2] By normalizing the analyte response to the IS response, a SIL-IS can effectively compensate for variability during sample extraction and ionization, leading to improved accuracy and precision of the quantification.
Q3: What are the regulatory expectations for calibration curves in bioanalytical method validation?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation.[3][4] For calibration curves, the key requirements generally include:
-
Linearity: The relationship between the analyte concentration and the instrument response should be linear over a defined range. The coefficient of determination (r²) is typically expected to be ≥0.99.[1]
-
Range: The calibration range must encompass the expected concentrations of the analyte in the study samples, including the LLOQ and the upper limit of quantification (ULOQ).
-
Accuracy and Precision: The calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLLOQ).[5]
Adherence to these guidelines is crucial for ensuring that the analytical method is suitable for its intended purpose and that the generated data is reliable for regulatory submissions.[6]
Troubleshooting Guide: Calibration Curve Non-Linearity
Non-linearity of the calibration curve is a critical issue that can lead to inaccurate quantification of N-Desmethylapalutamide. This guide provides a systematic approach to diagnosing and resolving the root causes of non-linearity.
Initial Assessment: Data Review and Instrument Check
Before proceeding with extensive experimental troubleshooting, a thorough review of the analytical data and a basic check of the instrument performance are essential.
-
Examine the Calibration Curve Plot: Visually inspect the plot of response ratio (analyte peak area / IS peak area) versus concentration. Does the curve plateau at higher concentrations, or is there a significant deviation from a straight line at the lower end?
-
Review Integration Parameters: Ensure that the peak integration for both the analyte and the internal standard is consistent and accurate across all calibration standards.
-
Check Instrument Performance: Verify that the LC-MS/MS system is performing optimally. Key parameters to check include mobile phase composition, column temperature, and mass spectrometer settings.
Systematic Troubleshooting Workflow
If the initial assessment does not reveal an obvious cause for the non-linearity, a more detailed investigation is required. The following workflow, illustrated in the diagram below, outlines a step-by-step approach to identify and address the problem.
Caption: A systematic workflow for troubleshooting non-linear calibration curves.
Step 1: Investigate Internal Standard (IS) Response Variability
The Problem: An inconsistent IS response across the calibration standards and quality control (QC) samples can introduce significant error and lead to a non-linear calibration curve.[2]
Causality: Variations in the IS response can be caused by inconsistent sample preparation, matrix effects that disproportionately affect the IS, or degradation of the IS.
Troubleshooting Protocol:
-
Plot IS Peak Area: Create a plot of the absolute peak area of the internal standard for each calibration standard and QC sample.
-
Analyze the Trend: A consistent IS response is expected across all samples. If there is a significant trend (e.g., decreasing IS response with increasing analyte concentration) or high variability, this indicates a problem.
-
Investigate Sample Preparation: Review the sample preparation procedure for any potential sources of inconsistency, such as pipetting errors or incomplete extraction.
-
Consider Matrix Effects: If the IS response is variable in the presence of the matrix but consistent in neat solutions, this points towards matrix effects.
Step 2: Evaluate for Matrix Effects
The Problem: Endogenous components in biological matrices like plasma can interfere with the ionization of N-Desmethylapalutamide and its IS, leading to ion suppression or enhancement.[7][8] This can affect the accuracy and linearity of the assay.[9][10]
Causality: Co-eluting matrix components can compete with the analyte and IS for ionization in the mass spectrometer source, reducing their signal intensity (ion suppression).[7]
Experimental Protocol for Assessing Matrix Effects:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): N-Desmethylapalutamide and IS spiked in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then N-Desmethylapalutamide and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): N-Desmethylapalutamide and IS are spiked into the blank matrix before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Interpret the Results:
-
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
-
A consistent MF across different concentrations is desirable.
-
Mitigation Strategies for Matrix Effects:
-
Optimize Chromatographic Separation: Adjust the LC gradient to better separate N-Desmethylapalutamide and its IS from co-eluting matrix components.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[11]
-
Use a Stable Isotope-Labeled Internal Standard: As previously mentioned, a SIL-IS is the most effective way to compensate for matrix effects.
Step 3: Assess Analyte Stability
The Problem: Degradation of N-Desmethylapalutamide in the biological matrix or during sample processing can lead to a loss of analyte and result in a non-linear calibration curve, particularly at lower concentrations.
Causality: N-Desmethylapalutamide may be susceptible to degradation due to enzymatic activity in the biological matrix or instability at certain temperatures or pH values.
Stability Assessment Protocol (based on FDA and EMA guidelines): [5][12][13]
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Bench-Top Stability: Assess the stability of the analyte in the matrix at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Storage Stability: Evaluate the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -80°C) for an extended period.[14]
-
Autosampler Stability: Determine the stability of the processed samples in the autosampler over the expected run time.
Data from a stability study for apalutamide and N-desmethyl apalutamide is summarized below: [12][13]
| Stability Condition | Duration | Stability of N-Desmethylapalutamide |
| Room Temperature | 24 hours | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-Term Storage (-80°C) | 30 days | Stable |
Step 4: Optimize Calibration Curve Range and Weighting
The Problem: An inappropriately wide calibration range or the use of an incorrect regression model can contribute to non-linearity.
Causality: At very high concentrations, detector saturation can occur, leading to a plateau in the response. At very low concentrations, the signal-to-noise ratio may be poor, resulting in higher variability. Heteroscedasticity, where the variance of the response is not constant across the concentration range, can also affect the accuracy of the calibration model.[15]
Optimization Strategies:
-
Narrow the Calibration Range: If non-linearity is observed at the high or low ends of the curve, consider narrowing the dynamic range to a more linear portion.
-
Apply a Weighting Factor: For many bioanalytical assays, the variability of the response increases with concentration. In such cases, applying a weighting factor, such as 1/x or 1/x², to the linear regression can improve the accuracy at the lower end of the curve.[15]
Step 5: Refine Sample Preparation Protocol
The Problem: Inefficient or inconsistent sample preparation can lead to variable recovery of the analyte and IS, contributing to non-linearity.
Causality: The choice of extraction solvent and technique can significantly impact the recovery of N-Desmethylapalutamide from the biological matrix.[16]
Recommended Sample Preparation Protocol (Protein Precipitation): [1]
-
Sample Aliquoting: Pipette a known volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Addition of Internal Standard: Add a small volume of the IS working solution.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation, followed by centrifugation to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Troubleshooting Sample Preparation:
-
Evaluate Different Extraction Solvents: Test various organic solvents (e.g., methanol, acetonitrile) and their combinations to optimize the recovery of N-Desmethylapalutamide.
-
Assess pH Adjustment: The recovery of N-Desmethylapalutamide may be pH-dependent. Experiment with adjusting the pH of the sample before extraction.
-
Consider Alternative Extraction Techniques: If protein precipitation does not provide adequate cleanup, explore more selective techniques like LLE or SPE.
By systematically working through these troubleshooting steps, you can identify and resolve the root causes of calibration curve challenges in the quantification of N-Desmethylapalutamide, leading to a robust and reliable bioanalytical method.
References
-
ICH. (2022, May 24). Bioanalytical method validation and study sample analysis m10. ICH. Retrieved February 6, 2026, from [Link]
- Nagashima, M., et al. (2025). Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection. Journal of Pharmaceutical Health Care and Sciences.
- Ramesh, M., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 156, 249-257.
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Retrieved February 6, 2026, from [Link]
- Sharma, G. N., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 1–10.
- Mano, Y. (2012). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. In LC-MS/MS in Drug Bioanalysis. InTech.
- Sharma, G. N., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review.
- Ko, D. H., & Lee, J. H. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
- Zhang, Y., et al. (2023). Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer. Frontiers in Pharmacology, 14.
- European Medicines Agency. (2011).
- European Bioanalysis Forum. (n.d.).
- Smith, M. R., et al. (2020). An open-label, multicenter, phase Ib study investigating the effect of apalutamide on ventricular repolarization in men with castration-resistant prostate cancer. Cancer Chemotherapy and Pharmacology, 85(2), 333–343.
- Becker, G. (n.d.).
- U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. FDA.
- Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5517–5538.
- Zhang, Y., et al. (2023). Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer. Frontiers in Pharmacology, 14.
- Nagashima, M., et al. (2025). Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection.
- Mano, Y., & Usui, T. (2012). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
- ICH. (2023, January 25).
- U.S. Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services, Food and Drug Administration. (2018).
- FDA CDER Small Business and Industry Assistance. (2020, July 6).
Sources
- 1. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 7. longdom.org [longdom.org]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 13. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Mobile Phase for N-Desmethylapalutamide HPLC Analysis
Executive Summary
N-Desmethylapalutamide (ND-APA) is the major active metabolite of Apalutamide, formed primarily via CYP2C8 and CYP3A4.[1][2][3] In pharmacokinetic (PK) and stability studies, the critical analytical challenge is resolving the metabolite from the parent drug while maintaining peak symmetry. Both compounds possess a thiohydantoin scaffold and a pyridine moiety, making them lipophilic but susceptible to silanol interactions (peak tailing) and pH-dependent retention shifts.
This guide moves beyond generic "recipes" to explain the physicochemical logic driving mobile phase selection, ensuring you can troubleshoot deviations autonomously.
Part 1: Mobile Phase Chemistry & Selection
The "Why" Behind the Composition
To achieve robust separation, we must address the polarity difference created by the demethylation. N-Desmethylapalutamide is slightly more polar than Apalutamide due to the exposed amine functionality (loss of the N-methyl group). Therefore, in Reverse Phase (RP) chromatography, ND-APA will elute before Apalutamide .
Recommended Mobile Phase Systems:
| Parameter | System A: Robust UV-HPLC (QC/Stability) | System B: LC-MS/MS (Bioanalysis) |
| Organic Modifier | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Rationale | ACN provides sharper peaks and lower backpressure than Methanol for this aromatic-rich scaffold. | Essential for desolvation efficiency in ESI sources. |
| Aqueous Buffer | 10-20 mM Ammonium Acetate or Phosphate (pH 4.5 – 5.0) | 0.1% Formic Acid in Water |
| Rationale | The pyridine ring (basic) requires pH control. pH 4.5-5.0 suppresses silanol ionization on the column, reducing tailing. | Volatile additive required. Acidic pH ensures protonation for positive mode ESI [M+H]+. |
| Additives | Triethylamine (TEA) (Optional, 0.1%) | None |
| Rationale | Acts as a silanol blocker if using older generation C18 columns. | Incompatible with MS (ion suppression). |
Critical Parameter: pH Control
The separation factor (
-
pH < 3.0: Both species are fully protonated. Retention drops; resolution may suffer due to rapid elution.
-
pH 4.5 - 5.0: Optimal. The basic nitrogen is controlled, and the silica support is stable. This range maximizes the hydrophobic selectivity between the methyl (parent) and des-methyl (metabolite) forms.
Part 2: Step-by-Step Optimization Protocol
1. Column Selection
Do not use a standard C18 without end-capping. The thiohydantoin group interacts strongly with free silanols.
-
Recommended: Agilent Eclipse XDB C8 or Waters XBridge Shield RP18.
-
Why: The "Shield" or "XDB" (Extra Dense Bonding) technology protects the basic pyridine ring from secondary interactions with the silica surface.
2. Gradient Strategy
An isocratic hold is often insufficient for biological matrices where late-eluting matrix components interfere.
Suggested Gradient (Flow: 1.0 mL/min, Column Temp: 30°C):
-
0-2 min: 40% ACN (Isocratic hold to elute polar matrix)
-
2-10 min: 40% → 70% ACN (Linear ramp to elute ND-APA, then Apalutamide)
-
10-12 min: 70% ACN (Wash)
-
12.1 min: Return to 40% ACN (Re-equilibration)
3. Method Development Workflow
Figure 1: Logical workflow for optimizing separation of Apalutamide and its metabolites.
Part 3: Troubleshooting & FAQs
Q1: My N-Desmethylapalutamide peak is tailing (Asymmetry > 1.5). How do I fix this?
Root Cause: "Silanol sting." The basic nitrogen on the pyridine ring is interacting with acidic silanols on the column stationary phase. Solution:
-
Increase Ionic Strength: If using 10mM buffer, increase to 20mM or 25mM. This masks the silanol sites.
-
Check pH: Ensure your buffer is within the buffering capacity. For Acetate, pH must be 3.8–5.8. If you are at pH 6.5 with acetate, you have no buffering capacity, leading to local pH shifts and tailing.
-
Add Modifier: For UV methods, add 0.1% Triethylamine (TEA). TEA competes for the silanol sites more aggressively than the drug.
Q2: The metabolite and parent peaks are co-eluting. Which parameter should I tweak first?
Root Cause: Insufficient selectivity (
-
Lower the Organic %: If running isocratic 60:40 ACN:Water, drop to 50:50. This increases retention time for both, but usually increases the separation window between the polar metabolite and the lipophilic parent.
-
Switch to Methanol: While ACN is preferred, mixing Methanol/ACN (1:1) as the organic phase can alter solvation selectivity, potentially pulling the peaks apart due to different pi-pi interactions.
Q3: I see "Ghost Peaks" in my gradient blank. Is it the mobile phase?
Root Cause: Contaminated aqueous buffer or accumulation of lipophilic impurities on the column from previous runs. Solution:
-
Filter Buffers: Always use 0.22 µm filters for aqueous buffers.
-
Trap Column: Install a "Ghost Trap" column between the pump and the injector (not after the injector). This traps impurities from the mobile phase before they reach your analytical column.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing common chromatographic anomalies.
References
-
FDA Clinical Pharmacology Review. (2018). Erleada (Apalutamide) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link
-
Pérez-Ruixo, C., et al. (2020).[1][2][4][5] "Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects." Clinical Pharmacokinetics, 59, 229–244.[2] Link
-
European Medicines Agency (EMA). (2018). Assessment Report: Erleada. Committee for Medicinal Products for Human Use (CHMP). Link
-
Zakkula, A., et al. (2018). "RP-HPLC-UV method for simultaneous quantification of second generation Non-Steroidal antiandrogens along with their active metabolites." Biomedical Chromatography. Link
-
Chaudhari, S., et al. (2020).[6] "Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma." International Journal of Research and Review.[7] Link
Sources
Troubleshooting inconsistent retention times for N-Desmethylapalutamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of N-Desmethylapalutamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving consistent and reliable analytical results. As Senior Application Scientists, we understand the critical nature of your work and have compiled this guide based on extensive experience and authoritative sources to ensure scientific integrity and practical utility.
Troubleshooting Inconsistent Retention Times for N-Desmethylapalutamide
Inconsistent retention times are a common challenge in chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving these issues when analyzing N-Desmethylapalutamide.
Initial Assessment: Characterize the Retention Time Fluctuation
Before diving into complex troubleshooting, it's crucial to characterize the nature of the retention time inconsistency.[1][2][3] This initial assessment will significantly narrow down the potential causes.
-
Random Fluctuation: Retention times vary unpredictably between injections.
-
Systematic Trend (Drifting): Retention times consistently increase or decrease over a series of injections.
-
Abrupt Shift: A sudden, significant change in retention time is observed.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent retention times. Start with the most common and easily addressable issues before moving to more complex investigations.
Caption: A systematic workflow for troubleshooting inconsistent retention times.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of N-Desmethylapalutamide.
Q1: What are the key chemical properties of N-Desmethylapalutamide that can influence its chromatographic behavior?
N-Desmethylapalutamide is the major active metabolite of apalutamide.[4] Its chemical formula is C20H13F4N5O2S, with a molar mass of 463.41 g·mol−1.[4][5] Being a relatively non-polar molecule, it is well-suited for reversed-phase chromatography. However, the presence of polar functional groups can lead to interactions with residual silanols on the stationary phase, potentially causing peak tailing. The compound's stability can be affected by pH, with potential for degradation under strongly acidic or alkaline conditions.[6][7]
Q2: My retention times are consistently drifting to shorter times. What is the most likely cause?
A consistent decrease in retention time often points to issues with the stationary phase or mobile phase composition.[8]
-
Column Degradation: Over time, the stationary phase of an HPLC column can degrade, especially when operating at pH extremes or high temperatures, leading to a loss of retaining capabilities.[9][10]
-
Mobile Phase Inconsistency: If the mobile phase is not prepared consistently, variations in the organic solvent to aqueous buffer ratio can cause retention time drift. An increasing proportion of organic solvent will decrease retention times.[8] It is also crucial to ensure the mobile phase is well-mixed and degassed.
-
Temperature Fluctuations: An increase in column temperature will decrease the viscosity of the mobile phase and can lead to shorter retention times.[8] Ensure the column oven is maintaining a stable temperature.
Q3: I observe a sudden jump in retention time. What should I check first?
An abrupt change in retention time is often indicative of a hardware issue or a sudden change in experimental conditions.
-
Leaks: A leak in the system, particularly between the pump and the injector, will lead to a drop in flow rate and a corresponding increase in retention time.[11][12]
-
Pump Malfunction: Check for air bubbles in the pump heads, as this can cause inconsistent flow rates.[2][11] Also, verify that the pump is delivering the set flow rate.
-
Incorrect Mobile Phase: Accidentally using the wrong mobile phase or an incorrectly prepared mobile phase is a common cause of sudden retention time shifts.
Q4: Can the sample preparation method affect retention time consistency?
Yes, sample preparation can have a significant impact.
-
Sample Matrix Effects: If the sample matrix is complex (e.g., plasma), endogenous components can accumulate on the column, altering its properties and affecting retention times.[13]
-
Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and shifts in retention time. Whenever possible, dissolve the sample in the initial mobile phase.
-
Analyte Stability: N-Desmethylapalutamide may degrade under certain conditions.[6][7] Ensure that the sample processing and storage conditions maintain the integrity of the analyte. Studies on the related compound N-desmethylenzalutamide have shown it to be stable in plasma for extended periods at various temperatures.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Preparation for Reversed-Phase HPLC
Consistent mobile phase preparation is fundamental to reproducible chromatography.[14][15][16]
-
Aqueous Buffer Preparation:
-
Use high-purity water (e.g., Milli-Q or equivalent).
-
Accurately weigh the buffer salts (e.g., ammonium acetate, ammonium formate).
-
Dissolve the salts completely in the water.
-
Adjust the pH to the desired value using a calibrated pH meter. Small variations in pH can significantly impact the retention of ionizable compounds.[14][15]
-
Filter the buffer through a 0.22 µm filter to remove particulates.
-
-
Organic Solvent:
-
Use HPLC-grade or MS-grade organic solvents (e.g., acetonitrile, methanol).
-
Filter the organic solvent if it has been stored for an extended period.
-
-
Mobile Phase Mixing:
-
For isocratic elution, precisely measure the volumes of the aqueous buffer and organic solvent and mix thoroughly.
-
For gradient elution, ensure the solvent lines are placed in the correct reservoirs and that the gradient program is entered correctly.
-
-
Degassing:
-
Degas the mobile phase using an in-line degasser, sonication, or helium sparging to prevent air bubbles from interfering with the pump performance.[2]
-
Protocol 2: Column Equilibration and Washing
Proper column equilibration is essential for achieving stable retention times, especially at the beginning of a sequence.
-
Initial Column Equilibration:
-
Before the first injection, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.
-
For a standard 4.6 x 150 mm column, this corresponds to approximately 15-25 minutes at a flow rate of 1 mL/min.
-
Monitor the baseline until it is stable.
-
-
Column Washing (to address contamination): [13][17]
-
If column contamination is suspected, a series of washes with progressively stronger solvents can be effective.
-
Step 1: Wash with the mobile phase without the buffer salts (e.g., water/organic solvent mixture) to remove buffer precipitates.
-
Step 2: Wash with 100% of the strong organic solvent (e.g., acetonitrile or methanol) to elute strongly retained hydrophobic compounds.
-
Step 3 (for severe contamination): A more aggressive wash with a solvent like isopropanol may be necessary.
-
Always re-equilibrate the column with the initial mobile phase conditions after washing.
-
Data Presentation
Table 1: Influence of Key Parameters on N-Desmethylapalutamide Retention Time
| Parameter | Change | Expected Impact on Retention Time | Rationale |
| Mobile Phase | |||
| % Organic Solvent | Increase | Decrease | Reduces the polarity of the mobile phase, leading to weaker interactions with the non-polar stationary phase.[8] |
| pH | Varies | Can increase or decrease | Affects the ionization state of the analyte and any residual silanols on the stationary phase.[14][15] |
| Buffer Concentration | Increase | Minor, may slightly decrease | Can influence secondary interactions with the stationary phase. |
| Column | |||
| Temperature | Increase | Decrease | Lowers mobile phase viscosity, leading to faster elution.[8] |
| Column Length | Increase | Increase | Longer path for the analyte to travel.[3] |
| Particle Size | Decrease | Increase (at constant length) | Higher surface area and potentially greater interaction. |
| Flow Rate | |||
| Flow Rate | Increase | Decrease | Analyte spends less time in the column.[11] |
References
-
N-Desmethylapalutamide - Wikipedia. [Link]
-
N-Desmethyl Apalutamide - MySkinRecipes. [Link]
-
Factors Impacting Chromatography Retention Time - Separation Science. [Link]
-
Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection - ResearchGate. [Link]
-
Stability data of enzalutamide, N-desmethylenzalutamide, darolutamide and ORM-15341 quality controls on DBS cards - ResearchGate. [Link]
-
Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - ResearchGate. [Link]
-
On-Column Sample Degradation | LCGC International. [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations - Chromatography Today. [Link]
-
Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed. [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? - ResearchGate. [Link]
-
Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
What might I be doing wrong because my HPLC columns deteriorate so quickly recently? - ResearchGate. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. [Link]
-
Troubleshooting Basics, Part 3: Retention Problems - LCGC International. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. [Link]
-
(PDF) Degradation Pathways and Impurity Profiling of Anti‐Cancer Drug Apalutamide by HPLC and LC‐MS/MS and Separation of Impurities using Design of Experiments - ResearchGate. [Link]
-
Apalutamide (a) and N-desmethyl apalutamide(b). Figure 3. Enzalutamide (a) and N-desmethyl enzalutamide(b). - ResearchGate. [Link]
-
The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Causes of Retention Time Drift in HPLC - Element Lab Solutions. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
Randomized, Open-Label Phase 2 Study of Apalutamide plus Androgen Deprivation Therapy versus Apalutamide Monotherapy versus Androgen Deprivation Monotherapy in Patients with Biochemically Recurrent Prostate Cancer - PubMed Central. [Link]
-
Extending HPLC Column Lifetimes: Causes of Column Contamination - Millennial Scientific. [Link]
-
Liquid Chromatography with Tandem Mass Spectrometric Method Development and Validation Study for the Estimation of N-Nitrosodimethylamine in Ranitidine Tablets - Indian Journal of Pharmaceutical Sciences. [Link]
-
LC-MS Troubleshooting: From Frustration to Fix | LCGC International. [Link]
-
Apalutamide for Metastatic, Castration-Sensitive Prostate Cancer - PubMed. [Link]
-
Mechanisms of retention in HPLC. [Link]
-
GC Column Degradation - Element Lab Solutions. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
Significance of Stability Studies on Degradation Product - RJPT. [Link]
-
Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. | Request PDF - ResearchGate. [Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed. [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) - YouTube. [Link]
-
HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]
-
Forced degradation and stability assessment of Tenofovir alafenamide - ResearchGate. [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - NIH. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. millennialscientific.com [millennialscientific.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
Enhancing the sensitivity of N-Desmethylapalutamide detection
Topic: Enhancing Sensitivity for N-Desmethylapalutamide (N-APA) Quantification
Executive Summary
N-Desmethylapalutamide (N-APA) is the major active metabolite of Apalutamide (Erleada™).[1][2][3][4] While it shares pharmacological activity with the parent drug, its detection presents unique challenges due to its high plasma accumulation (up to 85-fold higher than parent at steady state) and structural similarity (loss of a single methyl group).
This guide addresses the "Sensitivity Paradox": while steady-state levels are high, early-phase PK studies and trace-level monitoring require detection limits far below standard clinical assays.[1] This guide prioritizes Liquid-Liquid Extraction (LLE) and Positive ESI MS/MS to push Lower Limits of Quantitation (LLOQ) into the low ng/mL range.
Module 1: Sample Preparation (The Foundation)
The Problem: Protein Precipitation (PPT) is fast but leaves phospholipids that suppress ionization, killing sensitivity at the source. The Solution: Liquid-Liquid Extraction (LLE) using non-polar solvents to isolate the hydrophobic analyte while leaving matrix salts and proteins behind.
Optimized LLE Protocol
Objective: Maximize recovery (>85%) while minimizing matrix effects.
-
Aliquot: Transfer 100 µL of plasma into a 10 mL glass centrifuge tube.
-
Internal Standard (IS): Add 10 µL of Apalutamide-d3 (or suitable analog like Canagliflozin if isotope unavailable). Vortex 30s.
-
Extraction: Add 3.0 mL of Diethyl Ether (or Ethyl Acetate/Hexane 80:20).
-
Agitation: Vortex vigorously for 5 minutes or shaker for 10 min.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour the organic (top) layer into a clean glass tube.
-
Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (55:45 ACN:Water + 0.1% FA).
-
Critical Step: Vortex for 1 min to ensure complete dissolution of the dry residue.
-
Module 2: LC-MS/MS Configuration (The Detector)
The Problem: N-APA (m/z 464) and Apalutamide (m/z 478) are structurally similar.[1] Inadequate separation leads to "crosstalk" if source fragmentation occurs.[1] The Solution: Isocratic elution for stable ionization and specific MRM transitions in Positive Mode .
Chromatographic Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Atlantis T3 or Kinetex), 3 µm, 100 x 2.1 mm | Retains hydrophobic drugs; 3µm resists clogging better than 1.7µm for plasma.[1] |
| Mobile Phase | 55:45 Acetonitrile : Water (both with 0.1% Formic Acid) | Isocratic flow ensures constant ionization efficiency.[1] Formic acid aids protonation [M+H]+.[1] |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal desolvation for ESI.[1] |
| Run Time | ~6-8 minutes | N-APA elutes before Apalutamide (approx 5.8 min vs 7.7 min).[1] |
Mass Spectrometry (MRM) Table
Mode: ESI Positive (+)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Type | Collision Energy (Approx) |
| Apalutamide | 478.1 [M+H]+ | 450.0 | Quantifier | 25 eV |
| 478.1 | 221.1 | Qualifier | 40 eV | |
| N-Desmethyl (N-APA) | 464.1 [M+H]+ | 435.9 | Quantifier | 25 eV |
| 464.1 | 207.1 | Qualifier | 40 eV | |
| IS (Apalutamide-d3) | 481.1 [M+H]+ | 453.0 | Quantifier | 25 eV |
Technical Note: The transition 464 -> 436 represents a neutral loss of 28 Da, similar to the parent (478 -> 450).[1] This consistency in fragmentation pathways confirms structural integrity.[1]
Module 3: Troubleshooting & FAQ
Visual Logic: Troubleshooting Sensitivity
Caption: Logic flow for diagnosing sensitivity loss. Priority is given to distinguishing matrix suppression from instrument limitation.
Frequently Asked Questions (FAQ)
Q1: My N-APA signal is suppressed, but the Parent signal is fine. Why? A: N-APA elutes earlier (more polar) than Apalutamide.[1] In Reversed-Phase chromatography, early eluting compounds are more susceptible to suppression by unretained matrix salts and polar phospholipids.[1]
-
Fix: Increase the retention factor (
) by lowering the organic content in the mobile phase (e.g., start at 40% B) to move N-APA away from the solvent front/void volume.
Q2: I see "Carryover" in my blanks after a high concentration sample. A: Apalutamide and N-APA accumulate to very high levels (steady state ~5.9 µg/mL).[1] They are sticky.[1]
-
Fix: Use a needle wash solution containing Acetonitrile:Isopropanol:Acetone (40:40:20) .[1] The addition of acetone helps solubilize the hydrophobic residues on the needle/loop.
Q3: Can I use Negative ESI? A: While some anti-androgens (like Enzalutamide) are analyzed in negative mode, Apalutamide and N-APA ionize efficiently in Positive Mode ([M+H]+) due to the amide and pyridine nitrogens. Positive mode generally offers better signal-to-noise for this specific structure on most triple quads.[1]
Q4: What is the expected LLOQ? A: With Protein Precipitation (PPT), expect ~20-50 ng/mL.[1] With the LLE protocol described above, you can achieve 0.5 - 1.0 ng/mL on a modern Triple Quadrupole (e.g., Sciex 6500 or Waters TQ-XS).[1]
References
-
Pérez-Ruixo, C. et al. (2020).[1][4][5] Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects. Clinical Pharmacokinetics.
-
Mullangi, R. et al. (2018).[1] Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide.... Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Clinical Pharmacology Review. (2018).[1] Erleada (Apalutamide) Multi-disciplinary Review and Evaluation.
-
Liu, X. et al. (2021).[1][4] Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS. International Journal of Current Research and Review.
Sources
- 1. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
N-Desmethylapalutamide solubility and solvent selection
Technical Support Center: N-Desmethylapalutamide (NDMA) Subject: Solubility Profiling, Solvent Selection, and Formulation Protocols Ticket ID: NDMA-SOL-001 Status: Resolved[1][2][3]
Executive Summary
N-Desmethylapalutamide (NDMA) is the major active metabolite of Apalutamide (Erleada), an androgen receptor (AR) antagonist.[1][2][3][4] Like its parent compound, NDMA is highly lipophilic and practically insoluble in water.[1] Successful experimental outcomes depend entirely on preventing "crash-out" (precipitation) in aqueous media.[1][2][3]
This guide provides validated solvent systems, step-by-step dissolution protocols, and troubleshooting workflows for in vitro and in vivo applications.[1][3]
Module 1: Solubility Profile & Solvent Selection Matrix
Core Principle: NDMA requires an organic primary solvent (stock) and a surfactant-enriched secondary vehicle (working solution) to remain stable in biological buffers.[1][2][3]
Solubility Data Table
Data represents approximate maximal solubility at 25°C. Always perform a pilot solubility test.
| Solvent | Solubility Limit | Application | Technical Notes |
| DMSO | ~30–50 mg/mL | Primary Stock | Ideal for cryostorage.[1][2][3] Hygroscopic; keep tightly sealed.[1][2][3] |
| Ethanol | ~10–30 mg/mL | Alternative Stock | Evaporates quickly.[1][2][3] Less cytotoxic than DMSO but lower solubility capacity.[1][2][3] |
| Water / PBS | < 0.1 mg/mL | Forbidden | Do not attempt to dissolve crystalline solid directly in water.[1][2][3] |
| PEG 400 | ~10–20 mg/mL | Co-solvent | Used in in vivo vehicle formulation.[1][3] Viscous; requires vortexing.[1][2][3] |
| Corn Oil | < 1 mg/mL | Suspension Base | Poor solubility; requires micronization for suspension formulations.[1][2][3] |
Critical Warning: NDMA is an active metabolite with potency similar to Apalutamide.[1][2][3] Handle with appropriate PPE (gloves, mask, fume hood).[1][2]
Module 2: Experimental Protocols
Protocol A: Preparation of In Vitro Stock Solution (10 mM)
Target: Cell culture assays (IC50 determination).[1][2][3]
-
Calculate: Determine the mass required.
-
Dissolve: Add 1 mL of anhydrous DMSO to the vial.
-
Agitate: Vortex vigorously for 30–60 seconds.
-
Inspect: Solution must be optically clear.
-
Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term). Store at -80°C (stable for 6+ months) or -20°C (1 month).
Protocol B: In Vivo Formulation (Intraperitoneal/Oral)
Target: Animal studies (PK/PD).[1][2][3][4] Challenge: Preventing precipitation upon contact with physiological fluids.[1][2][3]
Recommended Vehicle (Solution Formulation):
Step-by-Step Mixing Order (Crucial):
-
Dissolve NDMA completely in DMSO (5% of final volume).
-
Add PEG 300/400 (40% of final volume) and vortex. Solution should be clear.
-
Add Tween 80 (5% of final volume) and vortex.
-
Slowly add warm Saline/Water (50% of final volume) dropwise while vortexing.
-
Why? Adding water too fast causes local high-water concentrations, forcing the drug to crash out.[1]
-
Module 3: Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the appropriate vehicle based on experimental constraints.
Module 4: Troubleshooting & FAQs
Q1: My solution turned cloudy when I added it to the cell culture media. What happened?
-
Diagnosis: This is the "Crash-Out Effect."[1][2][3] You exceeded the aqueous solubility limit, or the local concentration was too high during addition.
-
The Fix:
-
Reduce Final DMSO %: Ensure final DMSO is <0.5% (cells tolerate this well).
-
Intermediate Dilution: Do not jump from 100% DMSO stock to 100% Water. Perform an intermediate step (e.g., dilute stock 1:10 in media, vortex immediately, then dilute further).[1]
-
Q2: Can I use "Applesauce" like the clinical formulation?
-
Answer: For human clinical trials, Apalutamide is compatible with applesauce [1][2].[1][4][5] However, for preclinical research (mice/rats), applesauce is imprecise for dosing.[1][2] Use a defined chemical vehicle (PEG/Tween) or a methylcellulose (MC) suspension for reproducible gavage dosing.[1][2][3]
Q3: How stable is NDMA in solution?
-
Answer:
Q4: Is NDMA light-sensitive?
-
Answer: Yes, like many fluorinated benzamides, it should be protected from light.[1] Wrap vials in aluminum foil during storage.
References
-
FDA Center for Drug Evaluation and Research. (2018).[1][2][3] Clinical Pharmacology and Biopharmaceutics Review: Erleada (Apalutamide).[1][2][3][6] Retrieved from [Link][1][2][3][6][7]
-
Yu, A., et al. (2021).[1][2][8] "Pharmacokinetics and Use-Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration." Clinical Pharmacology in Drug Development. Retrieved from [Link]
-
PubChem. (2024).[1][2][3][9] N-Desmethylapalutamide (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from [Link]
-
European Medicines Agency. (2023).[1][2][3] Guideline on Stability Testing.[1][2][3] Retrieved from [Link]
Sources
- 1. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 2. N-Desmethyl Apalutamide-d4 | C20H13F4N5O2S | CID 169437680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Use-Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. npra.gov.my [npra.gov.my]
- 8. researchgate.net [researchgate.net]
- 9. N-Desmethylatomoxetine | C16H19NO | CID 11715688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethylapalutamide Stability Guide
Subject: Preventing Degradation of N-Desmethylapalutamide (Active Metabolite of Apalutamide) Document ID: TS-NDES-2024-01 Audience: Analytical Chemists, PK/PD Scientists, Compound Management Status: Active[1]
Executive Summary
N-Desmethylapalutamide (ND-Apa) is the major pharmacologically active metabolite of the androgen receptor inhibitor Apalutamide. While it shares structural similarities with the parent drug, its secondary amine structure and the presence of the thiohydantoin ring introduce specific stability challenges.
This guide addresses the three primary vectors of degradation: Hydrolytic Ring Opening , Oxidative Stress , and Photolytic Cleavage .[1]
Module 1: Solid State Storage & Handling
The "Dry Chain" Protocol
The thiohydantoin moiety is inherently susceptible to hydrolysis. In the solid state, moisture uptake (hygroscopicity) accelerates the conversion of the active compound into inactive carboxylic acid derivatives.
Storage Specifications:
| Parameter | Recommendation | Technical Rationale |
| Long-Term Temp | -20°C (± 5°C) | Arrhenius kinetics dictate that lower temperatures significantly retard spontaneous hydrolysis rates.[1] |
| Short-Term Temp | 2°C to 8°C | Acceptable for active use (< 1 week).[1] Do not store at ambient temperature (>25°C). |
| Container | Amber Glass, Tightly Capped | Protects against UV-induced photolysis (halogenated aromatics are photosensitive).[1] |
| Desiccation | Required | Silica gel or molecular sieves in the secondary container are mandatory to prevent moisture absorption. |
Workflow Visualization: Storage Decision Tree
Figure 1: Decision matrix for determining optimal storage conditions based on physical state and duration.
Module 2: Solution Stability & Solvent Strategy
The DMSO Trap
Dimethyl sulfoxide (DMSO) is the standard solvent for N-Desmethylapalutamide due to its lipophilicity. However, DMSO is hygroscopic . It absorbs water from the atmosphere, creating "Wet DMSO."[1]
The Mechanism of Failure: Water in DMSO acts as a nucleophile. It attacks the carbonyl carbon of the thiohydantoin ring (C-4 position), leading to ring opening and the formation of thioureido-acid impurities .
Preparation Protocol (Self-Validating)
-
Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Avoid "molecular biology grade" DMSO if it has been opened and stored without seals.
-
Inert Atmosphere: Flush the headspace of the stock vial with Argon or Nitrogen immediately after use.
-
Aliquot Strategy:
-
Do not freeze-thaw the master stock.
-
Prepare single-use aliquots (e.g., 50 µL).
-
Store aliquots at -80°C .
-
-
Validation Step: Before critical assays, run a QC check via LC-MS. Look for the [M+18] peak (Hydrolysis product) or [M+16] peak (Oxidation).[1]
Solvent Compatibility Table:
| Solvent | Stability Rating | Risk Factor |
| Anhydrous DMSO | High | Best for stock.[1] Hygroscopic—keep sealed. |
| Ethanol | Moderate | Evaporation leads to concentration errors.[1] |
| Water/PBS | Critical Failure | Rapid hydrolysis.[1] Use only for immediate dosing/assay. |
| Acetonitrile | High | Good alternative if solubility permits.[1] |
Module 3: Degradation Mechanisms
Understanding how the molecule breaks down allows you to diagnose "ghost peaks" in your chromatograms.
Primary Pathway: Thiohydantoin Hydrolysis
The thiohydantoin ring is the structural vulnerability. Under alkaline conditions (or neutral pH with heat), the ring opens.
Figure 2: The hydrolytic degradation pathway of the thiohydantoin ring, the primary stability risk.
Module 4: Troubleshooting & FAQs
Q1: I left my DMSO stock on the bench overnight at room temperature. Is it still good?
Answer: It depends on the humidity. In a dry environment (<30% RH), it may be acceptable. However, if the cap was loose, DMSO has likely absorbed water.
-
Action: Run a quick HPLC check. If the purity is <98%, discard.[1] If you cannot verify, assume degradation and prepare fresh stock.[1]
Q2: I see an extra peak in my LC-MS at [M+18]. What is it?
Answer: This is the hydrolysis product . It indicates the thiohydantoin ring has opened. This is common in samples that have been freeze-thawed multiple times or stored in aqueous buffers for >24 hours.[1]
Q3: Can I use Ethanol instead of DMSO?
Answer: Yes, but be cautious. While ethanol is less hygroscopic than DMSO, it is volatile. Evaporation can increase the concentration of your stock solution over time, leading to dosing errors.[1] Store ethanol stocks at -20°C and seal with Parafilm.
Q4: Why is the metabolite more concerning than the parent (Apalutamide)?
Answer: While both share the thiohydantoin ring, N-Desmethylapalutamide is a secondary amine (lacking the methyl group on the amide nitrogen). This subtle difference can alter the electron density of the ring system, potentially affecting the rate of nucleophilic attack compared to the tertiary amine parent, though both are susceptible to the same primary failure mode.
References
-
FDA Center for Drug Evaluation and Research. (2018).[1] Application Number: 210951Orig1s000 - Multi-disciplinary Review and Evaluation (Erleada).[1][2] Retrieved from [Link]
-
European Medicines Agency (EMA). (2018).[1] Assessment Report: Erleada (Apalutamide). Retrieved from [Link]
-
Lakka, N. S., et al. (2022).[1] Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS. Biomedical Chromatography. Retrieved from [Link]
-
Belal, F., et al. (2014).[1] Stability-indicating HPLC Method for the Determination of Thiohydantoin Derivatives. Journal of Chromatographic Science. (Contextual grounding for thiohydantoin ring stability).
Sources
Technical Support Center: Column Selection for Optimal N-Desmethylapalutamide Chromatography
Executive Summary
N-Desmethylapalutamide (active metabolite M3) presents a specific chromatographic challenge: it is structurally almost identical to the parent drug, Apalutamide, differing only by the loss of a methyl group on the benzamide moiety. This slight increase in polarity results in earlier elution (lower
This guide synthesizes field data and physicochemical principles to provide a decision framework for column selection, focusing on HPLC and UHPLC/LC-MS workflows.
Part 1: Column Chemistry & Phase Selection
Q1: Which stationary phase is the "Gold Standard" for separating N-Desmethylapalutamide from Apalutamide?
Recommendation: A high-coverage, fully end-capped C18 (Octadecylsilane) phase.[1]
The Science: Both Apalutamide and its N-desmethyl metabolite are relatively lipophilic, but the metabolite is more polar.
-
Retention Mechanism: A C18 phase provides the necessary hydrophobic interaction to retain the more polar N-desmethyl metabolite (
min in standard runs) away from the void volume ( ), which is critical for avoiding ion suppression in LC-MS plasma assays.[1] -
Selectivity: The methylene group difference (
vs ) is best resolved by the dispersive forces of a long alkyl chain.[1] While Phenyl-Hexyl columns offer interactions useful for aromatics, the primary separation driver here is hydrophobicity, making C18 the most robust choice for baseline resolution ( ).
Q2: I am observing peak tailing for N-Desmethylapalutamide. Is my column failing?
Diagnosis: Likely not a physical failure, but a silanol interaction issue .
The Mechanism: N-Desmethylapalutamide contains a pyridine ring and a benzamide group. At the typical acidic pH of LC-MS mobile phases (0.1% Formic Acid, pH ~2.7), the pyridine nitrogen may be protonated (positively charged).
-
The Problem: Older or "Type A" silica columns have exposed acidic silanol groups (
).[1] The positively charged analyte interacts ionically with these silanols, causing the peak to drag (tail).[2] -
The Solution: Switch to a Type B (High Purity) Silica or a Hybrid Particle (BEH) column. These have low metal content and rigorous end-capping (chemical bonding of free silanols), effectively shielding the analyte from surface activity.
Recommended Column Classes:
-
Waters XBridge / ACQUITY BEH C18 (Hybrid particle, high pH stability)
-
Agilent ZORBAX Eclipse Plus C18 (Double end-capped)[1]
-
Thermo Hypersil GOLD (Ultra-pure silica)[1]
Q3: Should I consider a C8 column to reduce run time?
Advisory: Only for high-throughput screening, not for validated quantitation.
Reasoning:
While a C8 column will elute Apalutamide (the later eluting parent) faster, it significantly reduces the retention factor (
Part 2: Physical Parameters & Method Optimization
Decision Matrix: Column Dimensions
| Application | Recommended Dimensions | Particle Size | Flow Rate | Rationale |
| Clinical/DMPK (LC-MS/MS) | 50 mm x 2.1 mm | 1.7 – 1.8 µm | 0.4 – 0.6 mL/min | Maximizes sensitivity; separates metabolite from matrix; fast cycle time (< 5 min).[1] |
| QC Release (HPLC-UV) | 150 mm x 4.6 mm | 3.5 – 5.0 µm | 1.0 mL/min | High capacity; robust backpressure; baseline resolution of impurities.[1] |
| High Res Impurity Profiling | 100 mm x 2.1 mm | 1.7 – 2.0 µm | 0.3 mL/min | Peak capacity focus; ensures separation of M3 from other minor oxidative metabolites. |
Q4: What is the optimal Mobile Phase pH?
Target: pH 4.5 – 5.0 (Acetate Buffer) or Acidic (0.1% Formic Acid) .
-
HPLC-UV: Use an Acetate buffer at pH 5.0. This suppresses the ionization of the amide/carboxylic moieties, keeping the molecule neutral and maximizing hydrophobic retention on the C18 chain.
-
LC-MS: Use 0.1% Formic Acid.[1][3][4] Although this protonates the pyridine, modern end-capped columns handle this well (see Q2).[1] The acidic environment is essential for positive mode electrospray ionization (ESI+).
Part 3: Visualized Workflows
Workflow 1: Column Selection Decision Tree
Caption: Logical pathway for selecting the appropriate stationary phase based on instrumentation and matrix complexity.
Part 4: Validated Protocol Example
Method: Simultaneous Quantification of Apalutamide and N-Desmethylapalutamide in Human Plasma.[1][4][5][6][7]
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0).
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 80% B
-
5.1 min: 40% B
-
8.0 min: Stop
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV @ 254 nm (or MS/MS MRM transitions).
-
Expected Retention:
Why this works: The initial 40% organic hold ensures the metabolite is retained away from the solvent front, while the ramp to 80% B elutes the highly lipophilic parent drug and washes the column of matrix components.
References
-
Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection. Biomedical Chromatography. (2025).[1][5][6] Available at:
-
Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma. Foundry Journal. (2023). Available at:
-
Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS. International Journal of Current Research and Review. (2021). Available at:
-
Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide. Journal of Pharmaceutical and Biomedical Analysis. (2025).[4][7] Available at:
Sources
- 1. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Restek - Videoartikel [de.restek.com]
- 3. ijcrr.com [ijcrr.com]
- 4. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrar.org [ijrar.org]
- 9. ijpar.com [ijpar.com]
- 10. foundryjournal.net [foundryjournal.net]
Validation & Comparative
Technical Comparison: Apalutamide vs. N-Desmethylapalutamide
Executive Summary
This guide provides a rigorous technical comparison between Apalutamide (ARN-509), a second-generation non-steroidal androgen receptor (AR) antagonist, and its major active metabolite, N-desmethylapalutamide (JNJ-56021927).[1] While Apalutamide is the administered therapeutic agent for non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC), its pharmacological profile is inextricably linked to N-desmethylapalutamide.[1]
Key Insight: Although N-desmethylapalutamide exhibits approximately one-third the intrinsic transcriptional inhibitory potency of the parent compound, it accumulates to equimolar concentrations at steady state.[1] Consequently, the metabolite contributes significantly (approx. 40–50%) to the total anti-tumor activity in vivo, necessitating its inclusion in all potency and toxicity models.
Pharmacological Profile & Potency Analysis[1]
Comparative Potency Data
The following data synthesizes binding affinity and functional inhibition metrics. Note that while Apalutamide is a potent competitive inhibitor, the metabolite retains the same mechanism of action with slightly reduced affinity.
| Parameter | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) | Relative Potency |
| AR Binding Affinity (IC₅₀) | ~16 nM | ~30–50 nM (Estimated) | ~2–3x lower affinity |
| Transcriptional Inhibition | 100% (Baseline) | ~33% of Parent Activity | 1/3 activity |
| Mechanism of Action | AR Antagonist (LBD binder) | AR Antagonist (LBD binder) | Identical |
| Agonist Activity | None (Pure Antagonist) | None | Identical |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Note: The "one-third activity" metric is derived from in vitro transcriptional reporter assays (e.g., ARE-luciferase in LNCaP/AR cells).[1] In competitive radioligand binding assays (using [³H]-R1881), the parent compound consistently demonstrates tighter binding kinetics.[2]
Pharmacokinetics & Exposure (Steady State)
The clinical relevance of N-desmethylapalutamide lies in its pharmacokinetic accumulation.[1] Unlike many metabolites that are rapidly cleared, N-desmethylapalutamide has a half-life comparable to or exceeding the parent, leading to high steady-state exposure.
| PK Parameter (Steady State) | Apalutamide | N-Desmethylapalutamide |
| Cmax (Mean) | ~6.0 µg/mL | ~5.9 µg/mL |
| AUC Contribution | ~55% of total active exposure | ~45% of total active exposure |
| Plasma Protein Binding | 96% | 95% |
| Accumulation Ratio | ~5-fold | High accumulation (due to slow elimination) |
| Elimination Half-life | ~3–4 days | ~3–4 days |
Mechanistic & Metabolic Visualizations[2]
Metabolic Conversion Pathway
Apalutamide undergoes enzymatic conversion primarily in the liver.[1] Understanding this pathway is critical for drug-drug interaction (DDI) studies, particularly involving CYP2C8 and CYP3A4 inducers/inhibitors.[2]
Figure 1: Metabolic conversion of Apalutamide to its active metabolite via Cytochrome P450 enzymes.[1][3][4]
Mechanism of Action (AR Blockade)
Both compounds function by binding to the Ligand-Binding Domain (LBD) of the Androgen Receptor, preventing the conformational change required for nuclear translocation.[1][4]
Figure 2: Competitive inhibition of the Androgen Receptor signaling cascade by Apalutamide and its metabolite.[1]
Experimental Protocols
To validate the potency differences described above, the following standardized protocols are recommended. These assays allow for the direct calculation of IC₅₀ and K_i values.
Protocol A: Competitive Androgen Receptor Binding Assay
Objective: Determine the affinity (K_i) of N-desmethylapalutamide relative to Apalutamide by displacing a radiolabeled ligand.
-
Reagents:
-
Workflow:
-
Preparation: Harvest cells and prepare cytosolic lysates containing the AR.
-
Incubation: Incubate lysates with 1 nM [³H]-R1881 in the presence of increasing concentrations (e.g., 0.1 nM to 10 µM) of Apalutamide or N-desmethylapalutamide.[1]
-
Equilibrium: Incubate at 4°C for 16–18 hours to reach equilibrium.
-
Separation: Separate bound from free ligand using Hydroxylapatite (HAP) slurry or Dextran-coated charcoal.[1][2]
-
Quantification: Measure radioactivity (CPM) via liquid scintillation counting.[1][2]
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
-
Convert to K_i using the Cheng-Prusoff equation:
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Protocol B: AR Transcriptional Reporter Assay
Objective: Measure the functional inhibition of AR-mediated gene transcription.[1][2]
-
Reagents:
-
Workflow:
-
Transfection: Cotransfect cells (e.g., HEK293 or LNCaP) with the ARE-Luciferase plasmid and constitutive Renilla plasmid (for normalization).[1]
-
Treatment: 24 hours post-transfection, treat cells with 1 nM R1881 + serial dilutions of the test compound.
-
Incubation: Incubate for 24 hours.
-
Detection: Measure Firefly and Renilla luminescence using a Dual-Luciferase assay system.
-
-
Data Output:
References
-
Janssen Pharmaceutical Companies. (2018).[1][4] Erleada (apalutamide) Prescribing Information.[5][1][6] U.S. Food and Drug Administration.[1][7] Link
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[5][2] Cancer Research, 72(6), 1494-1503. Link
-
Pérez-Ruixo, C., et al. (2020).[1] Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects.[1] Clinical Pharmacokinetics, 59, 229–244.[1] Link
-
Belderbos, B. P. S., et al. (2018).[1] Bioanalysis of apalutamide and its active metabolite N-desmethyl-apalutamide in human plasma by LC-MS/MS.[1] Biomedical Chromatography, 32(10), e4313. Link
-
Toren, P., et al. (2016).[1] Comparison of the Advanced Generation Androgen Receptor Antagonists Enzalutamide and Apalutamide.[8][9] Molecular Cancer Therapeutics, 15(10). Link
Sources
- 1. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 2. N-Desmethylapalutamide | C20H13F4N5O2S | CID 86683490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alumkal Lab - Research [alumkal.lab.medicine.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. drugs.com [drugs.com]
Comparative binding affinity of N-Desmethylapalutamide and apalutamide to AR
Executive Summary
In the development of next-generation androgen receptor (AR) antagonists for castration-resistant prostate cancer (CRPC), understanding the activity of major metabolites is critical for establishing a complete pharmacokinetic/pharmacodynamic (PK/PD) profile.
Apalutamide (ARN-509) is a potent, competitive inhibitor of the androgen receptor.[1][2][3] Its primary metabolic pathway, mediated by CYP2C8 and CYP3A4, yields N-desmethylapalutamide , a major active metabolite.[4][5][6]
Key Comparative Insight: While N-desmethylapalutamide exhibits approximately 3-fold lower binding affinity (IC50 ~48 nM) compared to the parent apalutamide (IC50 ~16 nM), it accumulates to high steady-state concentrations in plasma (AUC ratio ~1.3). Consequently, the metabolite retains significant pharmacological activity, contributing approximately 40–50% of the total clinical efficacy. This guide details the experimental data, binding kinetics, and protocols required to validate these findings.
Structural & Mechanistic Comparison
Chemical Transformation
The transition from apalutamide to its metabolite involves the N-demethylation of the benzamide moiety. This structural change is minor, preserving the core thiohydantoin scaffold required for AR ligand-binding domain (LBD) occupancy.
-
Apalutamide: Contains an N-methyl benzamide group.[7]
-
N-Desmethylapalutamide: Lacks the methyl group on the amide nitrogen.
Mechanism of Action (MOA)
Both compounds function as pure antagonists in the context of AR overexpression. They bind to the ligand-binding pocket, inducing a conformational change that prevents:
-
DNA binding to Androgen Response Elements (AREs).[8]
-
Recruitment of co-activators.
Comparative Performance Data
The following data synthesizes results from pivotal preclinical studies (Clegg et al.) and FDA pharmacology reviews.
Table 1: Binding Affinity and Functional Potency
| Parameter | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) | Relative Potency |
| AR Binding Affinity (IC50) | 16 nM | ~48 nM | Metabolite is ~3x less potent |
| Transcriptional Inhibition | High Potency | Retained Activity (approx. 33-50%) | Metabolite retains functional antagonism |
| Steady-State Exposure (AUC) | Reference (1.0) | ~1.3x Parent | Metabolite accumulates higher than parent |
| Plasma Protein Binding | 96% | 95% | Comparable |
| Clinical Contribution | ~55% of total activity | ~45% of total activity | Critical co-driver of efficacy |
Note on Data: Binding affinity values are derived from competitive binding assays against radiolabeled androgens (e.g., [18F]-FDHT or [3H]-R1881) in AR-overexpressing cell lines (LNCaP/AR).
Experimental Protocols
To replicate or validate these binding affinities, the following self-validating protocols are recommended. These workflows prioritize reproducibility and signal-to-noise ratios.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Cell Line: LNCaP-AR (engineered to overexpress AR) or cytosolic extracts containing AR.
-
Radioligand: [3H]-Methyltrienolone (R1881) (synthetic androgen, metabolically stable).
-
Non-specific Control: 1 µM unlabeled R1881 or DHT.
-
Buffer: Tris-HCl (pH 7.4), 10% Glycerol, 2mM DTT, 1mM EDTA.
Workflow:
-
Preparation: Harvest LNCaP-AR cells and lyse in ice-cold binding buffer. Centrifuge to remove debris; use the supernatant (cytosol).
-
Incubation:
-
Prepare 96-well plate.
-
Add 50 µL Cytosol.
-
Add 50 µL [3H]-R1881 (Final conc: 1–2 nM, near
). -
Add 50 µL Test Compound (Apalutamide or Metabolite) in serial dilution (0.1 nM to 10 µM).
-
-
Equilibrium: Incubate at 4°C for 16–18 hours to reach equilibrium.
-
Separation: Add dextran-coated charcoal (DCC) to absorb unbound ligand. Incubate 10 mins on ice. Centrifuge at 2000xg.
-
Quantification: Transfer supernatant to scintillation vials containing cocktail. Measure CPM (Counts Per Minute).
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model to derive IC50.
Protocol B: Luciferase Reporter Assay (Functional Potency)
Objective: Confirm that binding translates to transcriptional inhibition.
Workflow:
-
Transfection: Cotransfect HEK293 or LNCaP cells with an ARE-Luciferase reporter plasmid and a constitutive Renilla control.
-
Stimulation: Treat cells with 1 nM R1881 (agonist) to induce AR activity.
-
Inhibition: Co-treat with serial dilutions of Apalutamide or N-Desmethylapalutamide.
-
Readout: After 24h, lyse cells and measure Firefly/Renilla luminescence ratios.
-
Validation: The IC50 for the metabolite should be roughly 3-fold higher (less potent) than the parent.
Visualizations
Metabolic & Signaling Pathway
This diagram illustrates the conversion of Apalutamide to its metabolite and their parallel inhibition of the Androgen Receptor.
Caption: Figure 1. Metabolic conversion and parallel pharmacodynamic blockade of the Androgen Receptor by Apalutamide and its metabolite.
Competition Binding Assay Workflow
A step-by-step logic flow for the experimental validation of binding affinity.
Caption: Figure 2. Radioligand competition binding workflow to determine IC50 values.
Scientific Interpretation & Clinical Relevance[1][2][7][9][11][12][13]
The "performance" of Apalutamide cannot be viewed in isolation from N-desmethylapalutamide.
-
Potency vs. Exposure Trade-off: While the metabolite is intrinsically less potent (3-fold), the body eliminates it more slowly. In a clinical setting (steady state), the concentration of N-desmethylapalutamide often exceeds that of the parent drug.
-
Total Effective Concentration: The "Total AR Inhibition" is a sum of the parent activity plus the metabolite activity.
Because is high, it compensates for the lower (affinity). -
Resistance Profile: Both compounds bind the same pocket. Mutations affecting Apalutamide binding (e.g., F876L) generally affect the metabolite similarly, meaning the metabolite does not offer a "rescue" mechanism for resistance.
References
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1][2][11] Cancer Research, 72(6), 1494–1503.[11] [Link]
-
FDA Center for Drug Evaluation and Research. (2018). Multi-Disciplinary Review and Evaluation: NDA 210951 Erleada (Apalutamide). [Link][1][2][8]
-
Therapeutic Goods Administration (TGA). (2018). Australian Public Assessment Report for Apalutamide. [Link]
-
Pérez-Ruixo, C., et al. (2020). Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects.[4] Clinical Pharmacokinetics, 59, 229–244. [Link]
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Safety and Antitumor Activity of Apalutamide (ARN-509) in Metastatic Castration-Resistant Prostate Cancer Patients with and without Prior Abiraterone Acetate and Prednisone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. page-meeting.org [page-meeting.org]
- 5. Androgen receptor pathway inhibitors and drug–drug interactions in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Previous, Current, and Future Pharmacotherapy and Diagnosis of Prostate Cancer—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apalutamide - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. uspharmacist.com [uspharmacist.com]
- 10. tga.gov.au [tga.gov.au]
- 11. ARN-509: a novel antiandrogen for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics & CNS Profile: N-Desmethylapalutamide vs. Antiandrogen Metabolites
[1]
Executive Summary
In the landscape of Androgen Receptor Pathway Inhibitors (ARPIs), the parent drug often receives the primary focus. However, for agents like Apalutamide and Enzalutamide, the clinical efficacy and toxicity profiles are significantly driven by their active metabolites. This guide provides a head-to-head technical comparison of N-desmethylapalutamide (NDMA) against its primary competitor, N-desmethyl enzalutamide , and the emerging metabolite keto-darolutamide .[1]
Key Differentiator: While N-desmethyl enzalutamide is equipotent to its parent and circulates at comparable levels, N-desmethylapalutamide exhibits a unique pharmacokinetic profile characterized by massive accumulation (approx.[1] 85-fold at steady state), effectively becoming the primary driver of therapeutic efficacy while maintaining a superior CNS safety margin due to lower absolute brain concentrations at therapeutic doses.
Section 1: Metabolic Pathways and Structural Basis
Understanding the metabolic conversion is critical for interpreting the pharmacodynamic burden of these drugs. Both Apalutamide and Enzalutamide undergo N-demethylation via CYP enzymes, but the resulting exposure profiles differ radically.[1]
Metabolic Conversion Pathways
-
Apalutamide (ARN-509): Converted primarily by CYP2C8 and CYP3A4 to N-desmethylapalutamide (NDMA) .[1][2] NDMA retains significant AR-binding activity and, due to a lower clearance rate, accumulates to steady-state concentrations significantly higher than the parent drug.[1]
-
Enzalutamide (MDV3100): Converted by CYP2C8 to N-desmethyl enzalutamide (M2) .[1] M2 is equipotent to the parent and circulates at roughly similar levels to the parent.
-
Darolutamide: Distinct structure (polar).[1] Metabolized to keto-darolutamide , which is found at 2x the concentration of the parent.[3]
Visualization: Metabolic Fate and Accumulation Dynamics
Figure 1: Metabolic conversion pathways highlighting the disproportionate accumulation of N-desmethylapalutamide compared to N-desmethyl enzalutamide.[1]
Section 2: Pharmacodynamic Potency (AR Binding & Inhibition)[1]
The efficacy of these metabolites is defined by their ability to competitively inhibit androgen binding to the Androgen Receptor (AR) and prevent nuclear translocation.[3]
Comparative Potency Data
The following table synthesizes binding affinity (Ki) and inhibition (IC50) data. Note that while Enzalutamide's metabolite is "equipotent," Apalutamide's metabolite relies on mass action (high concentration) to drive efficacy.[1]
| Compound | Active Metabolite | AR Binding Affinity (Ki) | Nuclear Translocation IC50 | Contribution to Efficacy |
| Apalutamide | N-Desmethylapalutamide | ~16 nM (Parent) | ~200 nM (Metabolite)* | Dominant (Due to 85-fold accumulation) |
| Enzalutamide | N-Desmethyl Enzalutamide | ~21 nM (Parent) | ~26 nM (Metabolite) | Co-Dominant (Similar potency & exposure to parent) |
| Darolutamide | Keto-Darolutamide | ~8 nM (Parent) | Similar to Parent | High (2x exposure, high potency) |
*Note: While the intrinsic IC50 of NDMA is higher (lower potency) than the parent Apalutamide in some assays, the massive steady-state plasma concentration compensates, making it the primary pharmacological agent in vivo.
Section 3: The CNS Safety Paradox (Seizure Risk Mechanism)
A critical distinction between Apalutamide and Enzalutamide is the risk of seizures. Both drugs and their metabolites bind weakly to the GABA-A receptor (the mechanism for seizure induction).
The Paradox: Early data suggested Apalutamide might have a higher brain-to-plasma ratio (approx. 62% in mice) compared to Enzalutamide (approx. 27%).[1] However, clinical data consistently shows a lower seizure risk for Apalutamide.[1]
The Scientific Resolution:
-
Potency-to-Dose Ratio: Apalutamide is highly potent, allowing for therapeutic efficacy at lower absolute systemic doses compared to Enzalutamide.[1]
-
Absolute Brain Concentration: Despite a potentially higher ratio of penetration, the absolute concentration of Apalutamide and NDMA in the brain at therapeutic doses is lower than that of Enzalutamide/Metabolite.
-
Threshold Dynamics: Enzalutamide concentrations in the brain frequently exceed the GABA-A inhibition threshold, whereas Apalutamide/NDMA concentrations remain below it.[1]
Visualization: CNS Penetration vs. GABA-A Threshold[1]
Figure 2: Mechanism of CNS toxicity.[1] Despite high BBB permeability, Apalutamide maintains absolute brain concentrations below the GABA-A seizure threshold.
Section 4: Experimental Protocols
To validate these comparisons in a laboratory setting, the following self-validating protocols are recommended.
Protocol: Competitive Androgen Receptor Binding Assay
Objective: Determine the Ki of metabolites (NDMA, N-desmethyl enzalutamide) relative to the synthetic androgen R1881.
-
Reagent Prep:
-
Incubation:
-
Incubate AR source with 1 nM [3H]-R1881 in the presence of increasing concentrations (10^-11 to 10^-5 M) of the test metabolite (NDMA or Comparator).[1]
-
Incubate at 4°C for 16–18 hours to reach equilibrium.
-
-
Separation:
-
Add Dextran-coated charcoal to absorb unbound ligand.[1] Centrifuge at 4°C.
-
-
Quantification:
-
Measure radioactivity in the supernatant (bound fraction) using liquid scintillation counting.
-
-
Data Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
.[1]
-
Protocol: In Vivo Steady-State Brain Penetration (Mouse Model)
Objective: Resolve the "Ratio vs. Absolute Concentration" paradox.
-
Dosing:
-
Administer Apalutamide (10 mg/kg) and Enzalutamide (10 mg/kg) orally to castrated male nude mice daily for 14 days (to achieve steady state).
-
-
Sampling:
-
Extraction:
-
Analysis (LC-MS/MS):
-
Quantify Parent and Metabolite (NDMA / N-desmethyl enzalutamide) levels.[1]
-
-
Calculation:
References
-
Clegg, N. J., et al. (2012). ARN-509: a novel antiandrogen for prostate cancer treatment.[1][4] Cancer Research.[1][5][6] Link
-
Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer.[1] Science. Link
-
FDA Center for Drug Evaluation and Research. (2018).[1] Clinical Pharmacology and Biopharmaceutics Review: Erleada (Apalutamide). Link
-
FDA Center for Drug Evaluation and Research. (2012). Pharmacology/Toxicology Review: Xtandi (Enzalutamide). Link
-
Moilanen, A. M., et al. (2015). Discovery of ODM-201 (Darolutamide), a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies.[1] Scientific Reports.[1] Link[1]
-
Shore, N., et al. (2024). Apalutamide Demonstrates Real-World OS Benefit vs Enzalutamide in mCSPC.[1][7] OncLive. Link
Sources
- 1. GSRS [precision.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Darolutamide | C19H19ClN6O2 | CID 67171867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of Cerebral Blood Flow in Regions Relevant to Cognition After Enzalutamide, Darolutamide, and Placebo in Healthy Volunteers: A Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. onclive.com [onclive.com]
Technical Guide: Cross-Validation of HPLC-UV and LC-MS/MS Platforms for N-Desmethylapalutamide Bioanalysis
Executive Summary
In the bioanalysis of Apalutamide and its major active metabolite, N-Desmethylapalutamide (NDA) , laboratories often face a dichotomy between cost-effective routine monitoring and high-sensitivity pharmacokinetic profiling. While LC-MS/MS remains the gold standard for sub-nanogram sensitivity required in elimination-phase pharmacokinetics (PK), HPLC-UV offers a robust, accessible alternative for steady-state Therapeutic Drug Monitoring (TDM).
This guide provides a rigorous technical framework for cross-validating these two orthogonal platforms. By establishing statistical equivalence, laboratories can confidently bridge data between clinical phases or transfer assays from central reference labs to regional satellite facilities.
Analytical Methodologies: The "Workhorse" vs. The "Specialist"
To perform a valid cross-validation, one must first establish two self-validating systems. The following protocols represent industry-verified conditions optimized for N-Desmethylapalutamide.
A. The Robust Workhorse: HPLC-UV
Best for: Steady-state TDM, Formulation Analysis, High-concentration Stability Studies.
The HPLC-UV method relies on the strong UV absorption of the benzamide moiety. It is less susceptible to matrix suppression than mass spectrometry but lacks the selectivity to distinguish minor isobaric metabolites without rigorous chromatographic resolution.
Protocol Parameters:
-
Stationary Phase: ODS18 or C8 Column (e.g., 150mm × 4.6mm, 5 µm).
-
Mobile Phase: 20 mM Acetate Buffer (pH 5.0) : Acetonitrile (60:40 v/v).
-
Scientific Rationale: A slightly acidic pH suppresses the ionization of the pyridine ring, ensuring the analyte remains neutral for consistent retention on the C18 chain, reducing peak tailing.
-
-
Detection: UV at 254 nm (Lambda max for the benzamide core).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Dynamic Range: 0.5 – 20 µg/mL.
B. The Sensitive Specialist: LC-MS/MS
Best for: Full PK Profiling, Low-dose studies, Elimination phase analysis.
This method utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole system.[1] It offers superior specificity by filtering for both the precursor mass and a unique fragment ion, virtually eliminating chemical noise.
Protocol Parameters:
-
Stationary Phase: Waters XBridge C18 or Inertsil ODS-3 (50mm × 2.1mm, 3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]
-
Gradient: 45% B to 90% B over 3 minutes.
-
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions (Critical):
-
Apalutamide:
478.1 450.1 (Quantifier), 478.1 221.1 (Qualifier). -
N-Desmethylapalutamide:
464.1 436.1 (Quantifier), 464.1 207.1 (Qualifier). -
Mechanism:[3][4] The primary transition involves the loss of the dimethyl/methyl moiety, while the secondary transition often involves the cleavage of the amide bond, providing a "structural fingerprint" for confirmation.
-
Comparative Specification Table
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Chromophore Absorption | Mass-to-Charge Filtration |
| LLOQ | ~500 ng/mL | ~10–20 ng/mL |
| Selectivity | Chromatographic resolution dependent | Mass resolution dependent |
| Sample Prep | Protein Precipitation (PP) or LLE | PP (dilute-and-shoot) or SLE |
| Run Time | 10–12 minutes | 3–5 minutes |
| Primary Risk | Co-eluting interferences | Matrix Effect (Ion Suppression) |
Fragmentation Pathway Visualization[4][6]
Understanding the physics of the detector is crucial for troubleshooting. The following diagram illustrates the fragmentation logic used in the LC-MS/MS method, confirming why specific transitions are selected for N-Desmethylapalutamide.
Figure 1: MS/MS Fragmentation pathway.[2][3][5] Note the parallel fragmentation logic: both parent and metabolite lose their respective alkyl groups to form the primary quantifier ion.
Cross-Validation Protocol
Step 1: Incurred Sample Reanalysis (ISR) Design
Select 30–50 clinical samples from a study where the concentration of N-Desmethylapalutamide is expected to be within the overlapping dynamic range of both methods (e.g., 1 µg/mL to 15 µg/mL).
-
Low Range: Samples near 3x HPLC LLOQ.
-
High Range: Samples near 80% of HPLC ULOQ.
Step 2: Statistical Framework
Do not rely solely on correlation coefficients (
-
Bland-Altman Plot: Plots the difference between the two methods against the average of the two methods.
-
Acceptance: 90% of differences should lie within ±20% of the mean.
-
Insight: Reveals concentration-dependent bias (e.g., HPLC reading consistently higher at low concentrations due to background noise).
-
-
Passing-Bablok Regression: A robust regression method that assumes error in both x and y axes (unlike OLS).
-
Equation:
-
Goal: Slope (
) should include 1 (confidence interval 0.95–1.05). Intercept ( ) should include 0.
-
-
Percent Difference Calculation:
Step 3: The Decision Workflow
Use this logic flow to determine if your cross-validation is successful or requires remediation.
Figure 2: Decision tree for evaluating cross-validation data. This workflow prioritizes identifying the root cause of discordance (matrix effects vs. specificity).
Expert Insights: Troubleshooting Discordance
When HPLC and LC-MS/MS results disagree, the discrepancy is rarely random. It is usually mechanistic.
Scenario A: HPLC Results > LC-MS/MS Results
-
Cause: Lack of Specificity in HPLC.
Scenario B: LC-MS/MS Results < HPLC Results (and < Expected)
-
Cause: Matrix Effect (Ion Suppression).
-
Mechanism:[3][4] Phospholipids in the plasma extract elute simultaneously with the analyte in the MS source, competing for charge and reducing the signal intensity.
-
Fix: Switch from Protein Precipitation (PP) to Supported Liquid Extraction (SLE) or verify the Internal Standard (Deuterated Apalutamide) is compensating correctly. Note: If the IS is suppressed equally, accuracy remains high, but sensitivity drops.
-
Scenario C: Non-Linear Bias
-
Cause: Detector Saturation.
References
-
Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS. International Journal of Current Research and Review. [Link]
-
Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide. Frontiers in Pharmacology. [Link]
-
Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection. Biomedical Chromatography. [Link]
-
ICH Guideline M10 on Bioanalytical Method Validation. European Medicines Agency. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iiisci.org [iiisci.org]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Fragmentation Visualization | NSF Public Access Repository [par.nsf.gov]
Comparative pharmacokinetic profile of apalutamide and N-Desmethylapalutamide
[1][2][3]
Executive Summary
Apalutamide (Erleada®) is a second-generation non-steroidal antiandrogen (NSAA) used in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1] Its pharmacological profile is uniquely characterized by the formation of a major, pharmacologically active metabolite: N-desmethylapalutamide .[1][2]
Unlike many metabolites that are mere clearance products, N-desmethylapalutamide retains significant androgen receptor (AR) antagonist activity and circulates at steady-state concentrations comparable to the parent drug.[1] This guide provides a rigorous technical comparison of their pharmacokinetic (PK) behaviors, bioanalytical quantification strategies, and clinical implications.
Chemical Architecture and Metabolic Pathway
Apalutamide functions as a competitive inhibitor of the androgen receptor.[2] Its metabolism is primarily hepatic, mediated by CYP2C8 and CYP3A4, leading to the formation of N-desmethylapalutamide via the removal of the N-methyl group on the benzamide moiety.
Structural Transformation[1]
-
Apalutamide: Contains a fluorophenyl group, a cyanopyridine ring, and a thiohydantoin core. The critical N-methyl group is located on the amide tail.
-
N-Desmethylapalutamide: Identical scaffold but lacks the methyl group on the amide nitrogen, resulting in a mass decrease of ~14 Da.
Metabolic Pathway Diagram[1]
Figure 1: Metabolic conversion of Apalutamide to its active metabolite.[1] Note the auto-induction loop where Apalutamide induces CYP3A4, accelerating its own clearance and metabolite formation over time.[2]
Comparative Pharmacokinetic Parameters
The following data represents steady-state conditions (typically 240 mg/day dosing). A critical feature of this profile is the 1:1 exposure ratio between the parent and the metabolite, effectively doubling the active pharmacological burden.
| Parameter | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) | Significance |
| Molecular Weight | 477.44 g/mol | 463.41 g/mol | Loss of -CH3 (14 Da).[1] |
| Pharmacological Activity | Potent AR Antagonist ( | Active ( | Both contribute to therapeutic efficacy.[1] |
| Steady-State Exposure (AUC) | ~100 µg[1][2]·h/mL | ~124 µg[2]·h/mL | Metabolite exposure often exceeds parent.[1] |
| Plasma Protein Binding | 96% | 95% | Both are highly bound; low free fraction.[1] |
| Effective Half-Life ( | ~3 days | ~3 days | Allows for once-daily dosing; steady state reached in ~4 weeks.[1] |
| Accumulation Ratio | ~5-fold | ~85-fold (relative to single dose) | High accumulation due to slow elimination.[1] |
| Elimination Route | Urine (65%), Feces (24%) | Excreted primarily as inactive derivatives | Metabolite is an intermediate step before final clearance.[1] |
Key Insight: The "effective" half-life of apalutamide decreases from ~6-7 days (single dose) to ~3-4 days at steady state due to auto-induction of CYP3A4.[1] This induction also accelerates the formation of N-desmethylapalutamide.[1]
Experimental Methodology: Bioanalysis via LC-MS/MS
For researchers quantifying these analytes in plasma (e.g., for Therapeutic Drug Monitoring or PK studies), a robust LC-MS/MS protocol is required.[1] The following workflow is self-validating and complies with FDA bioanalytical guidelines.
Protocol: Simultaneous Quantification
1. Sample Preparation (Protein Precipitation)
-
Matrix: Human or Mouse Plasma (50 µL).[1]
-
Internal Standard (IS): Apalutamide-d3 or Enzalutamide (structurally similar).[1][3]
-
Reagent: Acetonitrile (ACN) containing IS.[1]
-
Procedure:
-
Add 150 µL ACN to 50 µL plasma.[1]
-
Vortex vigorously for 1 min to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Inject 5 µL of the clear supernatant.
-
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters Atlantis T3 or Phenomenex Kinetex, 2.1 x 50 mm, 3-5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (or 0.1% Formic Acid in ACN).[1]
-
Gradient: Isocratic (e.g., 40:60 A:B) or Gradient (50% B to 90% B over 3 mins) depending on column.
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
3. Mass Spectrometry (MRM Transitions) Operate in Positive Electrospray Ionization (+ESI) mode.[1]
| Analyte | Precursor Ion ( | Product Ion ( | Note |
| Apalutamide | 478.1 ( | 450.0 | Quantifier (Loss of 28 Da) |
| 478.1 | 221.0 | Qualifier | |
| N-Desmethylapalutamide | 464.1 ( | 436.0 | Quantifier (Loss of 28 Da) |
| 464.1 | 207.1 | Qualifier | |
| Internal Standard | 481.1 | 453.1 | For Apalutamide-d3 |
Bioanalytical Workflow Diagram
Figure 2: Standardized LC-MS/MS workflow for the simultaneous quantification of Apalutamide and its metabolite.
Clinical Implications & Causality[1]
Therapeutic Efficacy
The clinical activity of apalutamide is a sum of the parent and metabolite. Because N-desmethylapalutamide circulates at high concentrations (AUC ratio ~1.25 in some patient cohorts) and possesses significant AR antagonism, it effectively doubles the therapeutic window .[1]
Drug-Drug Interactions (DDIs)
Since apalutamide is a strong inducer of CYP3A4 and CYP2C19, it accelerates the metabolism of concomitant medications (e.g., midazolam, omeprazole). The formation of N-desmethylapalutamide itself is dependent on these enzymes.[1]
-
Inhibitors: Co-administration with strong CYP2C8 inhibitors (e.g., gemfibrozil) increases apalutamide exposure but may decrease metabolite formation.[1]
-
Inducers: Strong inducers (e.g., rifampin) decrease apalutamide exposure.[1]
Toxicity Monitoring
While both compounds are active, the metabolite is generally considered to have a similar toxicity profile. However, in patients with severe hepatic impairment, the conversion rate may be altered, necessitating careful monitoring of the total active moiety (Parent + Metabolite).
References
-
FDA Center for Drug Evaluation and Research. (2018).[1] Clinical Pharmacology and Biopharmaceutics Review: Erleada (Apalutamide).[1] Retrieved from [Link][1][4][5]
-
Pérez-Ruixo, C., et al. (2020).[1][6] Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects.[1] Clinical Pharmacokinetics, 59(2), 229–244.[1] Retrieved from [Link]
-
Belderbos, B., et al. (2018).[1][7][8][9] Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide.[1][10][11][12][13][14][15][16] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
DrugBank Online. (2024).[1] Apalutamide: DB11158.[1] Retrieved from [Link][1]
-
European Medicines Agency (EMA). (2019).[1] Assessment Report: Erleada. Retrieved from [Link][1]
Sources
- 1. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 2. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 12. Liquid chromatography-tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to FDA-Compliant Bioanalytical Method Validation for N-Desmethylapalutamide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of clinical and preclinical studies. This guide provides an in-depth, experience-driven walkthrough for validating a bioanalytical method for N-Desmethylapalutamide, the primary active metabolite of the androgen receptor inhibitor apalutamide, in accordance with United States Food and Drug Administration (FDA) guidelines. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a self-validating and scientifically sound methodology.
The Critical Role of N-Desmethylapalutamide in Pharmacokinetics
Apalutamide is a non-steroidal antiandrogen agent employed in the treatment of prostate cancer.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form N-Desmethylapalutamide.[2][3] This metabolite is not only active but circulates at concentrations comparable to the parent drug at steady state, contributing significantly to the overall therapeutic effect.[3] Therefore, accurate quantification of N-Desmethylapalutamide in biological matrices is imperative for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) assessments.
Decoding the FDA's Bioanalytical Method Validation Framework
The FDA's guidance on bioanalytical method validation ensures that analytical methods for drugs and their metabolites are accurate, precise, and reproducible.[4] The core parameters mandated by these guidelines form the pillars of a trustworthy bioanalytical method.[4][5] This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the gold standard for small molecule bioanalysis, for the simultaneous determination of apalutamide and N-Desmethylapalutamide in human plasma.[4][6]
The validation process can be visualized as a logical flow, ensuring each aspect of the method's performance is rigorously tested before it can be deemed fit for purpose.
Caption: Logical flow of FDA-compliant bioanalytical method validation.
A Comparative Look: LC-MS/MS vs. Alternative Methods
While LC-MS/MS is the preferred method for small molecules like N-Desmethylapalutamide due to its high sensitivity and selectivity, it's prudent to understand its standing relative to other techniques.
| Feature | LC-MS/MS | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Ligand Binding Assays (e.g., ELISA) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | High (based on antibody-antigen binding) |
| Sensitivity | Very High (pg/mL to ng/mL) | Lower (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) |
| Throughput | Moderate to High | Moderate | High |
| Versatility | High (can multiplex parent and metabolites) | Moderate | Low (specific to one analyte) |
| Matrix Effect | Can be significant; requires careful management | Less prone to ion suppression/enhancement | Can be affected by non-specific binding |
| Cost | High (instrumentation and maintenance) | Lower | Moderate (reagent-dependent) |
For N-Desmethylapalutamide, the ability of LC-MS/MS to differentiate it from the parent compound, apalutamide, and potential endogenous interferences with high precision makes it the superior choice for regulatory submissions.
Experimental Protocol: A Validated LC-MS/MS Method for N-Desmethylapalutamide
The following protocol is based on established methods for the simultaneous determination of apalutamide and N-Desmethylapalutamide in human plasma.
Materials and Reagents
-
Analytes: N-Desmethylapalutamide and Apalutamide reference standards.
-
Internal Standard (IS): A stable isotope-labeled version of apalutamide or a structurally similar compound.
-
Solvents: HPLC-grade acetonitrile and methanol; reagent-grade formic acid.
-
Water: Deionized water.
-
Biological Matrix: Drug-free human plasma.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethylapalutamide and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Aliquoting: To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Precipitation: Add 100 µL of acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
Sources
- 1. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 2. ijcrr.com [ijcrr.com]
- 3. Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]
- 4. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of N-Desmethylapalutamide Quantification
For researchers, clinical scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful therapeutic drug monitoring and pharmacokinetic studies. N-Desmethylapalutamide, the primary active metabolite of the antiandrogen drug apalutamide, plays a crucial role in the treatment of prostate cancer.[1] Its concentration in patient plasma is a key indicator of therapeutic exposure and potential toxicity. Therefore, robust and reliable analytical methods for its quantification are essential.
This guide provides an in-depth comparison of analytical methodologies for N-Desmethylapalutamide quantification, with a focus on establishing best practices for inter-laboratory consistency. While a formal, multi-site inter-laboratory comparison study for N-Desmethylapalutamide has yet to be published, this document synthesizes data from various validated methods to offer a comprehensive overview of expected performance and key experimental considerations.
The Critical Role of N-Desmethylapalutamide in Apalutamide Therapy
Apalutamide is a non-steroidal antiandrogen agent used in the treatment of prostate cancer.[1] In the liver, it is metabolized by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, to form N-Desmethylapalutamide.[1][2] This major metabolite is pharmacologically active and circulates at concentrations comparable to the parent drug at steady state, contributing significantly to the overall therapeutic effect.[1][3] Consequently, the precise measurement of N-Desmethylapalutamide is as important as quantifying apalutamide itself for understanding the drug's pharmacokinetic profile and its clinical efficacy.
Comparative Analysis of Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of N-Desmethylapalutamide due to its high sensitivity, selectivity, and specificity.[4] Several validated LC-MS/MS methods have been reported in the literature, providing a basis for comparing key performance parameters.
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (HPLC-UV) | Regulatory Guidance (FDA/EMA) |
| Linearity Range (ng/mL) | 1.07 - 2000[5][6] | 500 - 50,000 (for a similar metabolite)[7] | 0.5 - 20 µg/mL (500 - 20,000 ng/mL)[8] | Should cover the expected concentration range in study samples. |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.07[5][6] | 500 (for a similar metabolite)[7] | 500[8] | Sufficiently low to measure baseline concentrations if required. |
| Intra-day Precision (%CV) | 1.13 - 13.1[5] | < 5.1 (for a similar metabolite)[7] | Within FDA guidelines[8] | ≤ 15% (≤ 20% at LLOQ)[9] |
| Inter-day Precision (%CV) | 3.15 - 14.3[5] | < 5.1 (for a similar metabolite)[7] | Within FDA guidelines[8] | ≤ 15% (≤ 20% at LLOQ)[9] |
| Intra-day Accuracy (%Bias) | 88.5 - 111[5] | < 5.1 (for a similar metabolite)[7] | Within FDA guidelines[8] | Within ±15% (±20% at LLOQ)[9] |
| Inter-day Accuracy (%Bias) | 85.4 - 106[5] | < 5.1 (for a similar metabolite)[7] | Within FDA guidelines[8] | Within ±15% (±20% at LLOQ)[9] |
| Extraction Method | Protein Precipitation[5][6] | Protein Precipitation[7] | Not explicitly stated, likely protein precipitation or LLE. | Method should be reproducible and minimize matrix effects. |
| Internal Standard | Apalutamide-d3[5][6] | D6-enzalutamide (for a similar metabolite)[7] | Enzalutamide[8] | A stable isotope-labeled analog is preferred. |
Expert Insights: The data highlights that while both LC-MS/MS and HPLC-UV methods can be validated for N-Desmethylapalutamide quantification, LC-MS/MS offers significantly lower LLOQs, which is crucial for detailed pharmacokinetic studies, especially in dose-finding or dose-escalation phases. The choice of internal standard is critical for mitigating variability; a stable isotope-labeled (SIL) internal standard, such as Apalutamide-d3, is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results.
Experimental Protocols: A Self-Validating System
The following protocols are based on established methodologies and are designed to be self-validating, incorporating quality control checks at each stage. Adherence to these protocols, grounded in regulatory guidelines from the FDA and EMA, will ensure data integrity and facilitate inter-laboratory comparison.[10][11][12]
Workflow for N-Desmethylapalutamide Quantification
Caption: A typical workflow for N-Desmethylapalutamide quantification in plasma.
Step-by-Step Bioanalytical Method Validation Protocol
This protocol is a condensed guide based on FDA and EMA bioanalytical method validation guidelines.[9][10][11][12]
-
Reference Standards: Obtain certified reference standards for N-Desmethylapalutamide and the chosen internal standard (e.g., Apalutamide-d3).[13][14][15]
-
Stock and Working Solutions: Prepare stock solutions in a suitable organic solvent. Subsequently, prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of N-Desmethylapalutamide. A minimum of six non-zero concentration levels is recommended.
-
Quality Control Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or internal standard.
-
Accuracy and Precision:
-
Intra-run (Within a single analytical run): Analyze at least five replicates of each QC level. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[9]
-
Inter-run (Across different days): Analyze each QC level in at least three separate analytical runs on different days. The overall mean concentration and %CV should meet the same acceptance criteria as the intra-run analysis.[9]
-
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This can be assessed by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.[16][17][18] The CV of the internal standard-normalized matrix factor should be ≤ 15%.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: Assess the stability of N-Desmethylapalutamide in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-thaw stability: After at least three freeze-thaw cycles.
-
Short-term bench-top stability: At room temperature for a duration that reflects the sample handling time.
-
Long-term storage stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected sample storage time.
-
Stock solution stability: At room temperature and refrigerated conditions.
-
Logical Relationship for Ensuring Method Robustness
Caption: Key parameters for establishing a robust analytical method.
Conclusion and Recommendations for Inter-Laboratory Harmonization
Achieving reliable and comparable N-Desmethylapalutamide quantification data across different laboratories requires a harmonized approach to method validation and sample analysis. This guide provides a framework for establishing and comparing analytical methods, emphasizing the principles of scientific integrity and adherence to regulatory standards.
Key recommendations for promoting inter-laboratory consistency include:
-
Adoption of a common, well-characterized reference standard.
-
Utilization of a stable isotope-labeled internal standard.
-
Thorough validation of the analytical method according to established regulatory guidelines (FDA/EMA).
-
Implementation of a robust quality control system, including the regular analysis of QC samples at multiple concentration levels.
-
Participation in proficiency testing programs, when available, to externally assess laboratory performance.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data for N-Desmethylapalutamide quantification, ultimately contributing to the safe and effective use of apalutamide in the treatment of prostate cancer.
References
-
Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. Request PDF - ResearchGate. Available from: [Link]
-
Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS - IJCRR. Available from: [Link]
-
N-Desmethylapalutamide - Wikipedia. Available from: [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]
-
Bioanalytical method validation emea | PPTX - Slideshare. Available from: [Link]
-
Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed. Available from: [Link]
-
Simultaneous measurement of apalutamide and N-desmethylapalutamide in human plasma using high-performance liquid chromatography with ultraviolet detection - ResearchGate. Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available from: [Link]
-
Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed. Available from: [Link]
-
Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
-
Inter-laboratory study for extraction testing of medical devices - PubMed. Available from: [Link]
-
Bioanalytical challenges in the development of biosimilars. Available from: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available from: [Link]
-
Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - ResearchGate. Available from: [Link]
-
Characterizing exposure of apalutamide and its active metabolite, N-desmethyl-apalutamide, in healthy and castration-resistant prostate cancer subjects - PAGE Meeting. Available from: [Link]
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development | Request PDF - ResearchGate. Available from: [Link]
-
Inter laboratory Comparison 2023 Report - Benchmark International. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]
-
Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed. Available from: [Link]
-
Toxic or not toxic? Interlaboratory comparison reveals almost fifty-fifty chance in the cytotoxicity assessment (ISO 10993-5) of - medRxiv. Available from: [Link]
-
Bioanalytical Method Validation. Available from: [Link]
-
Challenges in the Development of Bioanalytical Liquid Chromatography–Mass Spectrometry Method with Emphasis on Fast Analysis | Request PDF - ResearchGate. Available from: [Link]
-
Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | Request PDF - ResearchGate. Available from: [Link]
-
In the Zone: The bioanalyst – challenges and solutions. Available from: [Link]
-
Evaluation of the quality of measurements of the testing laboratory during interlaboratory comparative tests - E3S Web of Conferences. Available from: [Link]
-
Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Available from: [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. Available from: [Link]
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available from: [Link]
-
Calculating matrix effect based on concentrations - YouTube. Available from: [Link]
-
Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - NIH. Available from: [Link]
-
Deuterated Reference Standards - Emery Pharma. Available from: [Link]
Sources
- 1. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. hhs.gov [hhs.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. N-Desmethyl-Apalutamide | 1332391-11-3 [sigmaaldrich.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
Comparative Guide: Bioanalysis of Apalutamide and N-Desmethylapalutamide in Patient Samples
Executive Summary: The "Total Active Moiety" Imperative
In the therapeutic monitoring of non-metastatic castration-resistant prostate cancer (nmCRPC), quantifying Apalutamide (APA) alone is analytically insufficient. Unlike many prodrugs or rapidly cleared agents, Apalutamide is metabolized into a pharmacologically active metabolite, N-desmethylapalutamide (N-APA) .
Clinical data reveals a critical pharmacokinetic phenomenon: at steady state, N-APA accumulates to concentrations often exceeding the parent drug, contributing approximately 33% of the total anti-tumor potency but representing a significant portion of the circulating drug load. For researchers and drug development professionals, the "Total Active Moiety" (Parent + Active Metabolite) is the only valid metric for correlating exposure with efficacy or toxicity (e.g., rash, fatigue).
This guide provides a side-by-side technical analysis and a self-validating LC-MS/MS protocol for the simultaneous quantification of both analytes.
Physicochemical & Pharmacological Comparison
Understanding the structural and chemical divergence between the parent and metabolite is prerequisite to designing a robust separation strategy. N-APA is more polar than APA, which dictates its chromatographic behavior.
| Feature | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) | Bioanalytical Implication |
| CAS Registry | 956104-40-8 | 1332391-11-3 | Distinct standards required. |
| Formula | Mass shift of -14 Da (Loss of | ||
| Molecular Weight | 477.44 g/mol | 463.41 g/mol | Requires specific MS transitions. |
| Polarity (LogP) | ~3.4 (Lipophilic) | ~2.9 (More Polar) | N-APA elutes earlier on Reverse Phase C18. |
| Steady State | ~6.0 | ~5.9 - 9.0 | Calibration ranges must extend higher for N-APA. |
| Accumulation | ~5-fold | ~85-fold | Metabolite requires wider dynamic range. |
| Activity ( | 16 nM | High (approx 1/3 of parent) | Both must be quantified for PD correlation. |
Metabolic Pathway Visualization
The formation of N-APA is mediated by CYP2C8 and CYP3A4.[1][2] Crucially, Apalutamide induces CYP3A4, accelerating its own metabolism over time (auto-induction).[1]
Figure 1: Metabolic pathway illustrating the conversion of Apalutamide to N-desmethylapalutamide via CYP enzymes and the auto-induction feedback loop.[2]
Bioanalytical Strategy: LC-MS/MS Workflow
To ensure Trustworthiness and Reproducibility , this protocol uses Isotope Dilution Mass Spectrometry (IDMS). The use of a stable isotope-labeled internal standard (e.g., Apalutamide-d3 or 13C-Apalutamide) is non-negotiable for clinical samples to correct for matrix effects (ion suppression) common in plasma.
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) with ethyl acetate provides cleaner samples, Protein Precipitation (PPT) is faster and offers sufficient recovery (>90%) for these analytes due to their relatively high circulating concentrations.
Protocol:
-
Aliquot: Transfer 50
of patient plasma (K2EDTA) into a 96-well plate. -
IS Addition: Add 20
of Internal Standard working solution (Apalutamide-d3, 500 ng/mL in 50% MeOH). -
Precipitation: Add 200
of Acetonitrile (ACN) containing 0.1% Formic Acid.-
Expert Insight: The formic acid helps disrupt protein binding (96% bound) and improves recovery.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 4000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100
of supernatant to a fresh plate and dilute with 100 of Water (Milli-Q) to match the initial mobile phase conditions (prevents peak fronting).
Chromatographic Conditions
N-APA is more polar than APA. On a standard C18 column, N-APA will elute before the parent drug.
-
Column: Phenomenex Kinetex C18 or Waters XBridge C18 (50 x 2.1 mm, 2.6
or similar). -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 30% B (Hold)
-
0.5 - 3.0 min: 30%
90% B (Linear Ramp) -
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90%
30% B -
4.1 - 6.0 min: 30% B (Re-equilibration)
-
Mass Spectrometry Settings (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.[3][4]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) |
| Apalutamide | 478.1 | 447.1 | 50 | 25 |
| N-Desmethyl APA | 464.1 | 433.1* | 50 | 25 |
| Apalutamide-d3 (IS) | 481.1 | 450.1 | 50 | 25 |
Note: The transition 464.1
Experimental Workflow Diagram
The following diagram outlines the logical flow of the bioanalytical method, emphasizing critical control points (CCPs) for data integrity.
Figure 2: Step-by-step LC-MS/MS workflow for the simultaneous extraction and quantification of Apalutamide and its metabolite.
Data Interpretation & Troubleshooting
Linearity and Range
Due to the high accumulation of the metabolite, standard curves must be designed to accommodate high concentrations without saturation.
-
Apalutamide Range: 100 ng/mL – 10,000 ng/mL
-
N-Desmethylapalutamide Range: 100 ng/mL – 15,000 ng/mL (Upper limit extended due to accumulation).
Common Pitfalls
-
Carryover: Apalutamide is lipophilic and "sticky." Ensure the needle wash solution contains adequate organic solvent (e.g., 50:50 MeOH:ACN with 0.1% Formic Acid).
-
Cross-Talk: Ensure the mass resolution is sufficient. Although the mass difference is 14 Da, isotopic contributions are minimal, but fragmentation patterns are similar.
-
Stability: Both analytes are generally stable in plasma at -20°C, but light sensitivity has been noted for some anti-androgens. Process samples under amber light or minimize exposure.
Clinical Interpretation
In the TITAN and SPARTAN clinical trials, steady-state exposure (AUC) of N-desmethylapalutamide was similar to or higher than the parent.
-
Ratio < 1.0: Suggests early phase of dosing (pre-steady state) or genetic polymorphism in CYP2C8/3A4 (rare).
-
Ratio > 1.0: Typical steady-state profile (approx 1.25).
References
-
Belderbos, B., et al. (2018). Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects.[2] Clinical Pharmacokinetics.[2][3][5]
-
FDA Center for Drug Evaluation and Research. (2018). Clinical Pharmacology and Biopharmaceutics Review: ERLEADA (Apalutamide). Application Number: 210951Orig1s000.
-
Zhu, Y., et al. (2023).[6] Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients.[3][4] Frontiers in Pharmacology.
-
European Medicines Agency (EMA). (2018). Assessment Report: Erleada (Apalutamide).[1][3][6][7] Procedure No. EMEA/H/C/004452/0000.
Sources
- 1. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 3. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Assessing the relative contribution of N-Desmethylapalutamide to apalutamide's clinical effect
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
In the pharmacologic profile of apalutamide (Erleada®), the parent molecule is not the sole driver of clinical efficacy. This guide evaluates the N-desmethylapalutamide metabolite, quantifying its contribution to the androgen receptor (AR) blockade.
While in vitro assays demonstrate that N-desmethylapalutamide is approximately one-third as potent as the parent drug, pharmacokinetic data reveals a massive disparity in steady-state accumulation (approx. 85-fold for the metabolite vs. 5-fold for the parent). Consequently, at clinical steady state, the metabolite represents a significant, if not dominant, portion of the circulating active moiety. This guide outlines the experimental framework to validate these relative contributions and assesses the implications for therapeutic index and seizure risk.
Molecular & Pharmacologic Profile[1]
The conversion of apalutamide to its active metabolite involves N-demethylation, primarily mediated by CYP2C8 and CYP3A4. This structural modification alters both the binding affinity to the target (AR) and the molecule's pharmacokinetic persistence.
| Feature | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) |
| Molecular Mechanism | Direct AR Ligand-Binding Domain (LBD) Inhibitor | Direct AR LBD Inhibitor |
| Potency (In Vitro) | High (IC50 ~160–200 nM) | Moderate (~33% activity of parent) |
| Elimination Half-Life | ~3–4 Days | Significantly Longer (Driving accumulation) |
| Steady-State Accumulation | ~5.3-fold | ~85.2-fold |
| Blood-Brain Barrier | Permeable (Weak GABA-A inhibition) | Permeable (Contributes to seizure risk) |
Mechanistic Insight: The "Potency-Exposure Flip"
In single-dose scenarios, the parent drug dominates AR occupancy due to higher potency. However, under chronic daily dosing (240 mg QD), the auto-induction of apalutamide metabolism (increasing clearance from ~1.3 L/h to ~2.0 L/h) and the slow elimination of the metabolite result in a "flip" where the metabolite's systemic exposure (AUC) vastly exceeds that of the parent, compensating for its lower intrinsic potency.
Quantitative Dissection: The Activity Index
To assess the true clinical contribution, we must integrate potency with exposure. The following "Total Clinical Activity" (TCA) model is recommended for researchers characterizing this interplay.
Formula:
Where
Comparative Data Table
| Metric | Apalutamide | N-Desmethylapalutamide | Ratio (Metabolite:Parent) |
| Transcriptional Inhibition | 100% (Baseline) | ~33% | 0.33 |
| Single Dose Exposure (AUC) | ~45% of total radioactivity | ~44% of total radioactivity | ~1.0 |
| Steady-State Accumulation | 5.3x | 85.2x | ~16.0 |
| Estimated Net Contribution | Moderate | High | Dominant at Steady State |
Data synthesized from FDA Clinical Pharmacology Reviews and Phase 3 TITAN/SPARTAN analyses.
Experimental Validation Framework
For researchers validating these parameters, the following self-validating protocols are established standards.
Protocol A: Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine relative binding affinity (Ki) to the Androgen Receptor.
-
Reagent Prep: Use recombinant Rat Androgen Receptor Ligand Binding Domain (rAR-LBD).
-
Tracer: Fluormone™ AL Green (1 nM final concentration).
-
Titration: Prepare 12-point serial dilutions of Apalutamide and N-desmethylapalutamide (range: 1 nM to 10 µM).
-
Incubation: 4 hours at 22°C in binding buffer (50 mM HEPES, pH 7.5, 500 mM Li2SO4).
-
Readout: Measure mP (milli-polarization) units.
-
Validation: Reference standard (DHT) must yield Ki < 5 nM.
-
Calculation: Plot dose-response curves; calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Transcriptional Reporter Assay (Luciferase)
Objective: Confirm functional inhibition of AR-mediated transcription.
-
Cell Line: LNCaP or MDA-kb2 (stably expressing AR-driven luciferase).
-
Stimulation: Pre-treat cells with 0.1 nM R1881 (synthetic androgen) to induce baseline signal.
-
Treatment: Treat with increasing concentrations of Parent vs. Metabolite.
-
Duration: Incubate for 24 hours.
-
Lysis/Read: Add steady-glo luciferase reagent; measure luminescence.
-
Causality Check: Co-treat with Bicuculline (GABA-A antagonist) in a separate arm to ensure no off-target toxicity affects viability (MTS assay required in parallel).
Safety Implications: The GABA-A Link
Both apalutamide and its metabolite cross the blood-brain barrier. While their primary target is the AR, they possess weak affinity for the GABA-A receptor chloride channel, which is mechanistically linked to the seizure risk observed in clinical trials (approx. 0.2% rate).
-
Risk Factor: The massive accumulation of N-desmethylapalutamide at steady state means that even weak affinity for GABA-A could translate to relevant occupancy levels in the CNS.
-
Mitigation: Clinical protocols exclude patients with history of seizures; researchers should monitor free plasma concentrations (unbound fraction) to predict CNS safety margins.
Visualizations
Diagram 1: Metabolic Activation & Signaling Blockade
This pathway illustrates the conversion of Apalutamide to its metabolite and their dual inhibition of the Androgen Receptor, alongside the off-target GABA-A interaction.
Caption: Dual-track inhibition of the Androgen Receptor by Apalutamide and its accumulating metabolite, with secondary GABA-A interactions.
Diagram 2: Experimental Workflow for Relative Potency
A logical flow for researchers to quantify the "Activity Index" described in Section 2.
Caption: Workflow to integrate in vitro potency with in vivo pharmacokinetics for a holistic efficacy assessment.
References
-
FDA Center for Drug Evaluation and Research. (2018). Clinical Pharmacology and Biopharmaceutics Review: Erleada (Apalutamide). U.S. Food and Drug Administration. [Link]
-
Belderbos, B. P. S., et al. (2018).[2] Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects. Clinical Pharmacokinetics.[3][2][4] [Link]
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research.[5] [Link]
-
Smith, M. R., et al. (2018). Apalutamide Treatment and Metastasis-free Survival in Prostate Cancer (SPARTAN Trial).[6][7][8][9] The New England Journal of Medicine. [Link]
-
Chi, K. N., et al. (2019).[10] Apalutamide for Metastatic, Castration-Sensitive Prostate Cancer (TITAN Trial).[3][11] The New England Journal of Medicine. [Link]
Sources
- 1. certara.com [certara.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Efficacy and safety exposure-response relationships of apalutamide in patients with metastatic castration-sensitive prostate cancer: results from the phase 3 TITAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparative Efficacy of Apalutamide vs Darolutamide in nmCRPC: A MAIC-Based Analysis [ciplamed.com]
- 7. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indirect Comparison of Darolutamide versus Apalutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis [frontiersin.org]
- 11. A real-world disproportionality analysis of apalutamide: data mining of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of N-Desmethylapalutamide Across Preclinical Species and Humans
Introduction: The Critical Role of Metabolite Profiling in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a drug candidate's metabolic fate is paramount. This guide focuses on N-Desmethylapalutamide, the major and pharmacologically active metabolite of the potent androgen receptor inhibitor, Apalutamide. Apalutamide is a cornerstone in the treatment of prostate cancer, and the metabolic profile of its primary metabolite is of significant interest to researchers and drug development professionals. The characterization of N-Desmethylapalutamide's metabolism across different species is not merely an academic exercise; it is a critical step in the nonclinical safety assessment and the successful translation of preclinical data to clinical outcomes.
This document provides a comprehensive comparison of N-Desmethylapalutamide metabolism in key preclinical species—monkeys, rats, and mice—and contrasts it with available human data. We will delve into the enzymatic pathways governing its transformation, present available quantitative data, and provide detailed experimental protocols for the in vitro and in vivo assessment of its metabolic profile. The objective is to equip researchers with the necessary insights to design robust preclinical studies and to foster a deeper understanding of the cross-species similarities and differences that can significantly impact the interpretation of toxicological and pharmacological findings.
Metabolic Pathways of Apalutamide to N-Desmethylapalutamide: A Multi-Species Overview
Apalutamide is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its major active metabolite, N-Desmethylapalutamide.[1][2] This biotransformation is a crucial event, as N-Desmethylapalutamide exhibits approximately one-third the in vitro antiandrogenic activity of its parent compound and circulates at comparable levels in plasma at steady state.[2][3]
In humans, the formation of N-Desmethylapalutamide is mediated by CYP2C8 and CYP3A4.[1][2][4] Following a single oral dose of apalutamide, CYP2C8 is the predominant enzyme responsible for this N-demethylation reaction, accounting for approximately 58% of the metabolism, while CYP3A4 contributes about 13%.[2][5] Interestingly, at steady-state, the contribution of these two enzymes becomes more balanced, with CYP2C8 and CYP3A4 accounting for approximately 40% and 37% of the metabolism, respectively.[2][5] This shift is likely due to the auto-induction of CYP3A4 by apalutamide.[1]
Comparative Metabolism of N-Desmethylapalutamide: Bridging the Data Gap
Direct and detailed public data on the subsequent metabolism of N-Desmethylapalutamide across preclinical species is limited. To provide a scientifically grounded comparison, we will draw parallels with the metabolism of N-desmethylenzalutamide, the analogous active metabolite of enzalutamide, a structurally similar second-generation androgen receptor inhibitor. This comparison serves as a valuable surrogate to hypothesize the potential metabolic pathways of N-Desmethylapalutamide.
A study on enzalutamide revealed that its N-desmethyl metabolite (M2) is further metabolized primarily through amide hydrolysis to a carboxylic acid metabolite (M1).[2][7] This suggests a potential "parent → N-desmethyl metabolite → carboxylic acid metabolite" pathway.[7]
Metabolic Profile in Rodents (Rats and Mice)
In rats, the N-desmethyl metabolite of enzalutamide was a major circulating metabolite, and it was further metabolized.[2] In vitro studies using rat liver microsomes showed a lower intrinsic clearance for the deuterated analog of enzalutamide, indicating that N-demethylation is a significant clearance pathway in this species.[2] For other N-demethylated compounds, studies have shown that N-demethylation can be a major metabolic route in mice.[5]
Based on these findings, it is plausible that in rats and mice, N-Desmethylapalutamide could undergo further metabolism, potentially through pathways such as hydroxylation or hydrolysis. The relative contribution of these pathways would likely differ between the two rodent species.
Metabolic Profile in Non-Human Primates (Monkeys)
Monkeys are often considered a more predictive model for human drug metabolism due to their closer phylogenetic relationship.[6] For certain heterocyclic amines, N-demethylation is a metabolic pathway observed in monkeys and humans, but not in rats.[5] This highlights a potentially significant species difference. While specific data for N-Desmethylapalutamide is unavailable, it is reasonable to hypothesize that the metabolic pathways in monkeys would more closely resemble those in humans compared to rodents.
Human Metabolism of N-Desmethylapalutamide
In humans, N-Desmethylapalutamide is a major circulating metabolite of apalutamide, with plasma concentrations comparable to the parent drug at steady state.[1] Following a single oral dose of radiolabeled apalutamide, N-Desmethylapalutamide accounted for 44% of the total radioactivity in plasma.[1] The long elimination half-life of N-Desmethylapalutamide (approximately 3-4 days at steady-state) suggests that it is cleared slowly.[1] While its definitive metabolic clearance pathways are not fully elucidated in publicly available literature, it is likely further metabolized to more polar compounds for excretion.
Quantitative Comparison of N-Desmethylapalutamide Pharmacokinetics
The following table summarizes the available pharmacokinetic parameters of N-Desmethylapalutamide in humans. Due to the lack of specific public data for preclinical species, this section will be updated as more information becomes available.
| Parameter | Human | Monkey | Rat | Mouse |
| Major Formation Enzymes | CYP2C8, CYP3A4 | Data Not Available | Data Not Available | Data Not Available |
| Plasma Protein Binding | ~95%[2] | Data Not Available | Data Not Available | Data Not Available |
| Elimination Half-life (t½) | ~3-4 days (steady-state)[1] | Data Not Available | Data Not Available | Data Not Available |
| Plasma Exposure (AUC) | 44% of total drug-related exposure after a single dose[1] | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Cross-Species Metabolism Studies
To facilitate the investigation of N-Desmethylapalutamide metabolism across species, we provide the following detailed, self-validating experimental protocols.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the metabolic stability and major metabolites of N-Desmethylapalutamide in a controlled in vitro environment.
Objective: To compare the rate of metabolism and identify the primary metabolites of N-Desmethylapalutamide in human, monkey, rat, and mouse liver microsomes.
Materials:
-
N-Desmethylapalutamide
-
Pooled liver microsomes from human, monkey (e.g., Cynomolgus), rat (e.g., Sprague-Dawley), and mouse (e.g., CD-1)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of N-Desmethylapalutamide in a suitable organic solvent (e.g., DMSO) at a high concentration to minimize the final solvent concentration in the incubation.
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the N-Desmethylapalutamide stock solution to the pre-warmed incubation mixture. The final substrate concentration should be chosen based on expected physiological concentrations or to ensure detectable metabolite formation (e.g., 1-10 µM).
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., 2 volumes of ACN or MeOH). This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent compound (N-Desmethylapalutamide) and the appearance of potential metabolites.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of N-Desmethylapalutamide remaining versus time to determine the in vitro half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / in vitro t½) / (mg microsomal protein/mL).
-
Identify metabolites by comparing the mass spectra of the samples to control samples and by analyzing the fragmentation patterns.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of N-Desmethylapalutamide using liver microsomes.
In Vivo Pharmacokinetic and Metabolite Profiling Study
This protocol outlines a typical in vivo study to assess the pharmacokinetics and identify the major metabolites of N-Desmethylapalutamide in a preclinical species.
Objective: To determine the pharmacokinetic profile and identify the major circulating and excreted metabolites of N-Desmethylapalutamide in rats.
Animals: Male Sprague-Dawley rats (n=3-5 per group).
Materials:
-
N-Desmethylapalutamide
-
Vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a co-solvent) administration
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system
Methodology:
-
Dosing:
-
Administer a single dose of N-Desmethylapalutamide to rats via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Urine and Feces Collection:
-
House the animals in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-24h, 24-48h, 48-72h).
-
Process and store the samples appropriately.
-
-
Sample Analysis:
-
Extract N-Desmethylapalutamide and its metabolites from plasma, urine, and feces using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracts using a validated LC-MS/MS method to quantify the parent compound and identify metabolites.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution using non-compartmental analysis.
-
-
Metabolite Identification:
-
Characterize the chemical structures of the major metabolites using high-resolution mass spectrometry and comparison with synthesized reference standards if available.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.
Logical Flow of In Vivo Metabolism Study
Caption: Key phases of an in vivo study for pharmacokinetic and metabolite analysis.
Conclusion: Navigating Species Differences for Successful Drug Development
The comparative metabolism of N-Desmethylapalutamide across species is a complex but essential area of investigation for the continued development and safe use of apalutamide. While direct comparative data for N-Desmethylapalutamide is not extensively available, by leveraging our understanding of the parent drug's metabolism and drawing parallels with structurally similar compounds, we can formulate a rational approach to preclinical species selection and study design.
The key takeaways from this guide are:
-
Human Metabolism: N-Desmethylapalutamide is a major, active, and slowly cleared metabolite of apalutamide in humans.
-
Species Selection: Monkeys may represent a more predictive model for human metabolism of N-demethylated compounds compared to rodents, although this needs to be confirmed experimentally for N-Desmethylapalutamide.
-
Data Gaps: There is a clear need for further research to elucidate the specific metabolic pathways and enzymes involved in the clearance of N-Desmethylapalutamide in preclinical species.
-
Experimental Approach: The provided in vitro and in vivo protocols offer a robust framework for generating the necessary data to fill these knowledge gaps.
Ultimately, a thorough, multi-species understanding of N-Desmethylapalutamide's metabolism will de-risk the drug development process, provide a stronger basis for safety assessments, and contribute to the overall success of apalutamide as a therapeutic agent.
References
-
Apalutamide - Wikipedia. [Link]
-
Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC. [Link]
-
N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse - NIH. [Link]
-
Suvorexant - Wikipedia. [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. [Link]
-
In Vitro Metabolism of Leflunomide by Mouse and Human Liver Microsomes. [Link]
-
A comparison of pharmacokinetics between humans and monkeys - PubMed. [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI. [Link]
-
Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed. [Link]
-
Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed. [Link]
-
Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PMC. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchGate. [Link]
-
Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. [Link]
-
Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | Request PDF - ResearchGate. [Link]
-
Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. [Link]
-
Characterizing exposure of apalutamide and its active metabolite, N-desmethyl-apalutamide, in healthy and castration-resistant prostate cancer subjects - PAGE Meeting. [Link]
-
Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects | Request PDF - ResearchGate. [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - NIH. [Link]
-
Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed. [Link]
-
Comparison of mouse pharmacokinetic data of enzalutamide a Plasma... - ResearchGate. [Link]
-
Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC. [Link]
Sources
- 1. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro metabolism of GMDTC in liver microsomes of human, monkey, dog, rat and mouse: Metabolic stability assessment, metabolite identification and interspecies comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to Validating Assay Specificity for N-Desmethylapalutamide: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, particularly within oncology, the rigorous validation of bioanalytical methods is not merely a regulatory hurdle; it is the bedrock of reliable pharmacokinetic and pharmacodynamic assessments. This guide offers an in-depth, scientifically grounded approach to validating the specificity of an assay for N-Desmethylapalutamide, the primary active metabolite of the potent androgen receptor inhibitor, apalutamide. As a senior application scientist, my objective is to move beyond a simple checklist of validation parameters and delve into the rationale behind the experimental design, ensuring a self-validating and robust methodology.
The Criticality of Specificity in N-Desmethylapalutamide Quantification
Apalutamide is a cornerstone in the treatment of prostate cancer.[1] Its therapeutic efficacy is significantly influenced by its metabolism, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of N-Desmethylapalutamide.[2] This metabolite is not only abundant, circulating at concentrations comparable to the parent drug at steady state, but is also pharmacologically active.[3] Consequently, an assay that cannot definitively differentiate N-Desmethylapalutamide from apalutamide, other metabolites, and endogenous matrix components is fundamentally flawed. Such a lack of specificity can lead to erroneous pharmacokinetic profiling, inaccurate dose-response modeling, and ultimately, compromise patient safety and therapeutic outcomes.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, with specificity and selectivity as central pillars.[4] Specificity is defined as the ability of the assay to measure unequivocally the analyte of interest in the presence of components that may be expected to be present.[4] For N-Desmethylapalutamide, this includes the parent drug apalutamide, other metabolites, and any co-administered drugs.
A Comparative Approach to Specificity Validation: LC-MS/MS vs. Ligand Binding Assays
While various analytical platforms can be employed for bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for small molecule quantification due to its inherent high selectivity and sensitivity.[5] Ligand binding assays (LBAs), while powerful for large molecules, often lack the resolution to distinguish between structurally similar small molecules like a parent drug and its metabolite. The ability of LC-MS/MS to separate compounds chromatographically before mass-based detection provides a significant advantage in ensuring specificity.
This guide will focus on an LC-MS/MS-based workflow, which represents the most robust and widely accepted methodology for this application.
Experimental Design for a Rigorous Specificity Study
A self-validating specificity study is designed to proactively challenge the assay's ability to distinguish N-Desmethylapalutamide from potential interferents. The following step-by-step protocol outlines a comprehensive approach.
Step 1: Sourcing and Preparation of Biological Matrix
The choice of biological matrix is dictated by the nature of the study (e.g., plasma, serum, urine). To ensure the evaluation of matrix-related interference is thorough, it is imperative to source at least six different lots of blank matrix from individual donors.[4] This accounts for inter-individual variability in endogenous components.
Step 2: Preparation of Stock Solutions and Spiking Solutions
Certified reference standards of N-Desmethylapalutamide, apalutamide, and any other known major metabolites (e.g., the inactive carboxylic acid metabolite, M4) should be used to prepare individual stock solutions in a suitable organic solvent.[6] From these stocks, separate spiking solutions are prepared.
Step 3: Sample Set Preparation
A comprehensive set of samples should be prepared to systematically evaluate specificity:
-
Blank Matrix: Six different lots of un-spiked biological matrix.
-
LLOQ Samples: Blank matrix spiked with N-Desmethylapalutamide at the Lower Limit of Quantification (LLOQ).
-
Interference Samples:
-
Blank matrix spiked with apalutamide at a high therapeutic concentration.
-
Blank matrix spiked with other known metabolites at their expected physiological concentrations.
-
Blank matrix spiked with a cocktail of commonly co-administered medications in the target patient population.
-
-
Analyte and Interference Mix: Blank matrix spiked with N-Desmethylapalutamide at the LLOQ and the potential interfering compounds at their high concentrations.
Step 4: Sample Extraction and LC-MS/MS Analysis
A validated sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) should be applied to all samples. The extracts are then analyzed using a developed and optimized LC-MS/MS method. The chromatographic conditions must be capable of separating N-Desmethylapalutamide from apalutamide and other potential interferents. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte.
Visualizing the Specificity Assessment Workflow
Caption: Workflow for assessing the specificity of an N-Desmethylapalutamide assay.
Data Interpretation and Acceptance Criteria
The data generated from the specificity experiments must be rigorously evaluated against predefined acceptance criteria, as stipulated by regulatory guidelines.
Table 1: Specificity Data Analysis and Acceptance Criteria
| Sample Type | Parameter Assessed | Acceptance Criteria |
| Blank Matrix (6 lots) | Response at the retention time of N-Desmethylapalutamide | Response should be ≤ 20% of the LLOQ response.[4] |
| Blank Matrix (6 lots) | Response at the retention time of the Internal Standard (IS) | Response should be ≤ 5% of the IS response in the LLOQ sample.[4] |
| Interference Samples | Response at the retention time of N-Desmethylapalutamide | No significant interfering peaks should be observed. |
| Analyte and Interference Mix | Accuracy of N-Desmethylapalutamide quantification | The mean concentration should be within ± 20% of the nominal LLOQ concentration. |
A failure to meet these criteria indicates a lack of specificity and necessitates further method development, which may include optimizing the chromatographic separation, selecting more specific MRM transitions, or improving the sample clean-up procedure.
Visualizing Structural Similarities: The Basis for Specificity Challenges
The structural similarity between apalutamide and N-Desmethylapalutamide underscores the need for a highly specific assay. The primary difference is the absence of a methyl group on the benzamide nitrogen in the metabolite.
Caption: Chemical structures of Apalutamide, N-Desmethylapalutamide, and a structurally similar compound, Enzalutamide.
Conclusion: A Commitment to Scientific Rigor
Validating the specificity of an assay for N-Desmethylapalutamide is a meticulous process that demands a deep understanding of the analyte, its metabolic fate, and the principles of bioanalytical chemistry. By adopting a systematic and challenging approach to experimental design and adhering to stringent acceptance criteria, researchers can ensure the generation of high-quality, reliable data. This commitment to scientific integrity is paramount for the successful development of life-saving therapies like apalutamide and for safeguarding patient well-being.
References
-
Apalutamide Metabolism . PubChem. [Link]
-
Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes . de Vries R, Jacobs F, Mannens G, Snoeys J, Cuyckens F, Chien C, et al. Drug Metab Dispos. 2019;47(4):453-464. [Link]
-
Bioanalytical method validation: An updated review . Patel, K. N., et al. (2010). Journal of Pharmaceutical and Biomedical Analysis, 52(4), 439-446. [Link]
- An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. Singh, S., et al. (2022). ScienceScholar, 4(1), 1-10.
-
ERLEADA (apalutamide) tablets, for oral use . U.S. Food and Drug Administration. [Link]
-
N-Desmethylapalutamide . Wikipedia. [Link]
-
BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS . World Health Organization. [Link]
-
An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS . ScienceScholar. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis . European Medicines Agency. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays . American Association for Clinical Chemistry. [Link]
-
Exploring novel Apalutamide analogues as potential therapeutics for prostate cancer: design, molecular docking investigations and molecular dynamics simulation . Frontiers in Chemistry. [Link]
-
Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes . PubMed. [Link]
-
A review on bioanalytical method development and validation of anticancer drugs by using lc/ms/ms and its applications on routine analysis . ResearchGate. [Link]
-
Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis . PubMed Central. [Link]
-
Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage . Urology-textbook.com. [Link]
-
How to evaluate selectivity criteria for bioanalytical method validation? . ResearchGate. [Link]
-
Apalutamide (a) and N-desmethyl apalutamide(b). Figure 3. Enzalutamide (a) and N-desmethyl enzalutamide(b) . ResearchGate. [Link]
-
LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation . Technology Networks. [Link]
-
Development and validation of bioanalytical methods to support clinical study of disitamab vedotin . National Center for Biotechnology Information. [Link]
-
What is LC-MS/MS Workplace Drug Testing? . MHE Labs. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review . Journal of Research in Pharmacy. [Link]
-
N-Desmethylapalutamide . National Center for Biotechnology Information. [Link]
-
LC/MS Applications in Drug Development . BioAgilytix. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mhe.ltd [mhe.ltd]
- 6. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Desmethylapalutamide and Enzalutamide Metabolites for Researchers in Drug Development
In the landscape of advanced prostate cancer therapeutics, the second-generation androgen receptor (AR) inhibitors apalutamide and enzalutamide have emerged as pivotal treatments. However, a comprehensive understanding of their metabolic fate and the pharmacological activity of their principal metabolites is crucial for optimizing clinical outcomes and guiding future drug development. This guide provides an in-depth comparative study of N-Desmethylapalutamide, the major active metabolite of apalutamide, and the key metabolites of enzalutamide, namely N-desmethylenzalutamide (active) and carboxylic acid enzalutamide (inactive).
Introduction to the Parent Compounds: Apalutamide and Enzalutamide
Apalutamide and enzalutamide are nonsteroidal antiandrogen (NSAA) drugs that function by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impeding the interaction of the AR with DNA.[1] This multi-pronged mechanism effectively disrupts androgen signaling, a key driver of prostate cancer proliferation. While both drugs target the same pathway, their clinical profiles, including efficacy and adverse events, exhibit notable differences, which may be partially attributable to the distinct pharmacological properties of their metabolites.[2][3]
Metabolic Pathways: The Genesis of Active and Inactive Moieties
The hepatic metabolism of apalutamide and enzalutamide is primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of their respective metabolites.
Apalutamide Metabolism: Apalutamide is metabolized in the liver by CYP2C8 and CYP3A4 to form its major active metabolite, N-Desmethylapalutamide.[4] This metabolite circulates at concentrations comparable to the parent drug at a steady state.[4]
Enzalutamide Metabolism: Enzalutamide is also metabolized by CYP2C8 and CYP3A4. This process yields two major metabolites: N-desmethylenzalutamide, which is an active metabolite, and carboxylic acid enzalutamide, which is inactive.[5] Similar to N-Desmethylapalutamide, N-desmethylenzalutamide circulates at plasma concentrations similar to its parent compound.[6]
Metabolic pathways of apalutamide and enzalutamide.
Comparative Pharmacological Profile
A critical aspect of this comparative study lies in the pharmacological activity of the metabolites themselves, as they contribute significantly to the overall therapeutic and toxicological profile of the parent drugs.
| Feature | N-Desmethylapalutamide | N-desmethylenzalutamide | Carboxylic Acid Enzalutamide |
| Parent Drug | Apalutamide | Enzalutamide | Enzalutamide |
| Androgen Receptor Binding Affinity | Less potent than apalutamide (contributes to ~1/3 of the activity)[5] | Similar potency to enzalutamide[6] | Inactive[6] |
| Mechanism of Action | Androgen Receptor Antagonist[4] | Androgen Receptor Antagonist | N/A |
| Clinical Activity | Active[4] | Active | Inactive[6] |
Androgen Receptor Binding and Potency:
Conversely, N-desmethylenzalutamide is reported to have in vitro activity similar to its parent compound, enzalutamide.[6] This suggests that the active metabolite of enzalutamide retains a significant portion of the parent drug's pharmacological effect.
Pharmacokinetic Comparison
The pharmacokinetic profiles of these metabolites are integral to their sustained therapeutic effect and potential for drug-drug interactions.
| Parameter | N-Desmethylapalutamide | N-desmethylenzalutamide |
| Formation | Metabolite of Apalutamide | Metabolite of Enzalutamide |
| Steady-State Concentration | Similar to Apalutamide[4] | Similar to Enzalutamide[6] |
| Accumulation | 85.2-fold accumulation in plasma with a 240 mg/day apalutamide dose.[8] | Information on specific accumulation fold is less defined, but contributes significantly to the overall exposure. |
| Elimination | Primarily renal excretion.[5] | Primarily hepatic metabolism.[5] |
Comparative Safety and Off-Target Effects
The distinct chemical structures of apalutamide and enzalutamide, and consequently their metabolites, may contribute to differences in their safety profiles and off-target effects.
Central Nervous System (CNS) Effects: Enzalutamide has been associated with a higher incidence of CNS-related adverse events, including fatigue and, rarely, seizures.[2] This is thought to be due to its ability to cross the blood-brain barrier.[9] Preclinical studies in rats have shown that both apalutamide and enzalutamide can penetrate the blood-brain barrier, with enzalutamide showing approximately two-fold higher brain concentrations than apalutamide.[10][11] This suggests a potentially lower risk of CNS-related side effects with apalutamide and its metabolite.
Skin Rash: A notable difference in the safety profiles of the parent drugs is the higher incidence of skin rash associated with apalutamide.[2][12] In vitro studies have indicated that the 2-cyanopyridine moiety of apalutamide can react with thiol nucleophiles, and radiolabeled apalutamide has been shown to react with plasma proteins, a potential mechanism for immune-mediated skin reactions.[12][13]
Experimental Protocol: Simultaneous Quantification of Metabolites in Plasma by LC-MS/MS
To enable researchers to conduct their own comparative studies, the following is a representative, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous quantification of N-Desmethylapalutamide and enzalutamide metabolites in human plasma. This protocol is based on established methodologies in the field.
Workflow for LC-MS/MS quantification of metabolites.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated analogs of the analytes).
-
Vortex for 1 minute to precipitate plasma proteins. The rationale for protein precipitation is to remove large macromolecules that can interfere with the chromatographic analysis and damage the LC column. Acetonitrile is a commonly used organic solvent for this purpose due to its efficiency in protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C. Centrifugation pellets the precipitated proteins, leaving the analytes and internal standard in the supernatant.
-
Carefully transfer the supernatant to a new tube for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separating these relatively nonpolar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. The use of formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. This allows for the effective separation of the metabolites from each other and from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Desmethylapalutamide, N-desmethylenzalutamide, carboxylic acid enzalutamide, and the internal standards should be optimized.
-
Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.
Conclusion and Future Directions
This comparative guide highlights the key differences and similarities between N-Desmethylapalutamide and the metabolites of enzalutamide. While both N-Desmethylapalutamide and N-desmethylenzalutamide are active metabolites that contribute to the efficacy of their respective parent drugs, there are nuances in their potency, pharmacokinetic profiles, and potential for off-target effects.
For researchers and drug development professionals, these distinctions are critical. The lower CNS penetration of apalutamide and its metabolite may offer a safety advantage in certain patient populations. Conversely, the high and sustained activity of N-desmethylenzalutamide underscores its importance in the overall therapeutic effect of enzalutamide.
Future research should focus on obtaining more precise quantitative data on the androgen receptor binding affinities of the metabolites themselves. Head-to-head preclinical and, if feasible, clinical studies directly comparing the metabolites would provide invaluable insights. A deeper understanding of the mechanisms underlying their differential off-target effects will also be crucial for the development of next-generation androgen receptor inhibitors with improved efficacy and safety profiles.
References
-
N-Desmethylapalutamide. Wikipedia. [Link]
-
Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model. PubMed. [Link]
-
Apalutamide, Darolutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer (nmCRPC): A Critical Review. PMC. [Link]
-
Roundtable Discussion: Factors for Choosing an AR-Targeted Therapy Considered for Prostate Cancer. Targeted Oncology. [Link]
-
N-Desmethyl Apalutamide. MySkinRecipes. [Link]
-
Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects. PubMed. [Link]
-
Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC. [Link]
-
Preclinical drug trials in the mdx mouse: assessment of reliable and sensitive outcome measures. PubMed. [Link]
-
Effectiveness and safety of enzalutamide and apalutamide in the treatment of patients with non-metastatic castration-resistant prostate cancer (nmCRPC): a multicenter retrospective study. PubMed. [Link]
-
Higher blood–brain barrier penetration of [14C]apalutamide and [14C]enzalutamide compared to [14C]darolutamide in rats using whole-body autoradiography. Journal of Clinical Oncology. [Link]
-
Comparison of Cerebral Blood Flow in Regions Relevant to Cognition After Enzalutamide, Darolutamide, and Placebo in Healthy Volunteers: A Randomized Crossover Trial. PMC. [Link]
-
Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects. Request PDF. [Link]
-
Clinical Pharmacokinetic Studies of Enzalutamide. PMC. [Link]
-
Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer. PMC. [Link]
-
Overall Survival with Apalutamide Versus Enzalutamide in Metastatic Castration-Sensitive Prostate Cancer. PubMed. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Higher blood–brain barrier penetration of [ 14 C]apalutamide and [ 14 C]enzalutamide compared to [ 14 C]darolutamide in rats using whole-body autoradiography. Request PDF. [Link]
-
How to Reduce Off-Target Effects of Genome Editing. YouTube. [Link]
-
Apalutamide Demonstrates Real-World OS Benefit vs Enzalutamide in mCSPC. OncLive. [Link]
-
Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model. ACS Publications. [Link]
-
N-Desmethylapalutamide. PubChem. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Relative binding affinity of novel steroids to androgen receptors in hamster prostate. PubMed. [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]
Sources
- 1. Apalutamide, Darolutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer (nmCRPC): A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of enzalutamide and apalutamide in the treatment of patients with non-metastatic castration-resistant prostate cancer (nmCRPC): a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERLEADA - Comparison of ERLEADA with Enzalutamide [jnjmedicalconnect.com]
- 4. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 5. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Challenges for Gene Editing - SignUp — Scendea [scendea.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Comparison of Cerebral Blood Flow in Regions Relevant to Cognition After Enzalutamide, Darolutamide, and Placebo in Healthy Volunteers: A Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Benchmarking N-Desmethylapalutamide activity against known androgen receptor antagonists
This guide provides a technical benchmarking analysis of N-Desmethylapalutamide (ARN-509M1), the major active metabolite of apalutamide. It is designed for researchers requiring precise pharmacological data, experimental protocols, and mechanistic insights to evaluate this compound against established androgen receptor (AR) antagonists.
Executive Technical Synthesis
N-Desmethylapalutamide (ARN-509M1) is the primary pharmacologically active metabolite of the second-generation antiandrogen apalutamide (ARN-509). While apalutamide is the parent drug, clinical efficacy is driven by the composite activity of both the parent and this metabolite.
The "Potency-Exposure" Trade-off: Benchmarking data reveals a critical pharmacological distinction:
-
Intrinsic Potency: N-Desmethylapalutamide exhibits approximately 33% (one-third) of the intrinsic AR antagonism activity compared to apalutamide in functional assays.
-
Systemic Exposure: This lower potency is compensated by significant plasma accumulation. At steady-state (240 mg/day dosing), N-desmethylapalutamide circulates at concentrations exceeding the parent drug (AUC ratio ~1.24), ensuring sustained AR blockade.
This guide benchmarks ARN-509M1 against Apalutamide , Enzalutamide , and Bicalutamide to contextualize its utility in drug development and resistance modeling.
Comparative Benchmarking Data
The following data aggregates physicochemical and pharmacological metrics from pivotal preclinical studies (e.g., Clegg et al., Cancer Res 2012) and clinical pharmacokinetic profiles.
Table 1: Pharmacological Activity & Binding Affinity
| Compound | AR Binding Affinity ( | Transcriptional Inhibition ( | Proliferation Inhibition (LNCaP) | Functional Potency (Relative) |
| Apalutamide (Parent) | ~16 nM | ~200 nM | Potent | 100% (Baseline) |
| N-Desmethylapalutamide | > 16 nM (Lower Affinity) | ~600 nM * | Moderate | ~33% of Parent |
| Enzalutamide | ~21 nM | ~26 nM | Potent | High |
| Bicalutamide | ~160 nM | > 1000 nM | Weak | Low |
*Note: Functional
Table 2: Steady-State Pharmacokinetics (Human)
Data derived from Phase 1/2 clinical cohorts at 240 mg/day dosing.
| Metric | Apalutamide (Parent) | N-Desmethylapalutamide (Metabolite) | Impact Analysis |
| 6.0 | 5.9 | Comparable peak levels.[1] | |
| AUC ( | 100 | 124 | Metabolite exposure is ~24% higher. |
| Protein Binding | 96% | 95% | Similar free-fraction availability. |
| Half-life ( | ~3 days | ~9 days | Metabolite provides sustained pressure. |
Mechanistic Visualization
The following diagram illustrates the metabolic generation of N-Desmethylapalutamide and its parallel mechanism of action (MoA) with the parent drug. Both compounds enforce a "triple-blockade" on the Androgen Receptor.
Caption: Dual-track inhibition where the metabolite (ARN-509M1) sustains AR blockade alongside the parent, preventing nuclear translocation and DNA binding.[2]
Experimental Protocols for Benchmarking
To validate the activity of N-Desmethylapalutamide in your own laboratory, use the following self-validating protocols. These are designed to measure Competitive Binding (affinity) and Transcriptional Inhibition (functional potency).
Protocol A: AR Competitive Binding Assay (Gold Standard)
Objective: Determine the
Reagents:
-
Receptor Source: Rat prostate cytosol or purified human AR-LBD (Ligand Binding Domain).
-
Radioligand: [³H]-R1881 (Methyltrienolone) – synthetic androgen, non-metabolizable.
-
Buffer: TEDG Buffer (Tris, EDTA, DTT, Glycerol, Sodium Molybdate) pH 7.4.
Workflow:
-
Preparation: Thaw AR source on ice. Dilute to protein concentration yielding 1000–2000 dpm bound counts (approx 1-2 mg/mL).
-
Dosing: Prepare serial dilutions of N-Desmethylapalutamide (10 nM to 10
M) in DMSO. -
Incubation:
-
Mix: 50
L AR source + 50 L [³H]-R1881 (1 nM final) + 50 L Test Compound. -
Control 1 (Total Binding): Vehicle (DMSO) only.
-
Control 2 (Non-Specific Binding): Excess unlabeled R1881 (1
M). -
Incubate at 4°C for 18 hours (equilibrium).
-
-
Separation: Add 200
L Dextran-Coated Charcoal (DCC) suspension. Incubate 10 min at 4°C. -
Centrifugation: Spin at 2000 x g for 10 min to pellet charcoal (which absorbs free ligand).
-
Quantification: Aliquot supernatant into scintillation fluid and count (LSC).
-
Calculation:
Fit data to a one-site competition model to derive and .
Protocol B: AR Transcriptional Reporter Assay
Objective: Measure functional inhibition of AR-driven gene expression in a cellular context.
Cell System: LNCaP cells (endogenous mutant AR) or PC3 cells transiently transfected with wild-type AR.
Workflow Diagram:
Caption: Step-wise workflow for assessing functional inhibition of AR transcription.
Critical Validation Steps:
-
Agonist Control: Ensure R1881 induces luciferase signal >10-fold over vehicle.
-
Reference Standard: Run Enzalutamide in parallel. N-Desmethylapalutamide should show a right-shifted curve (higher
) compared to Enzalutamide.
References
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[3] Cancer Research, 72(6), 1494–1503. [Link]
-
Pérez-Ruixo, C., et al. (2020). Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects.[2] Clinical Pharmacokinetics, 59, 229–244.[2] [Link]
-
Beltran, H., et al. (2013). New Therapies for Castration-Resistant Prostate Cancer: Efficacy and Safety. European Urology, 63(5), 921-931. [Link]
-
FDA Center for Drug Evaluation and Research. (2018). Erleada (Apalutamide) Clinical Pharmacology and Biopharmaceutics Review. Application Number: 210951Orig1s000. [Link]
-
Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787-790. [Link]
Sources
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling N-Desmethylapalutamide: A Senior Application Scientist's Perspective
Welcome to a critical operational guide for researchers, scientists, and drug development professionals. My objective is to provide you with a field-tested, scientifically grounded framework for safely handling N-Desmethylapalutamide. As the major active metabolite of the potent anti-androgen apalutamide, this compound demands our full respect and a meticulous approach to safety.[1] This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety within your laboratory.
Section 1: The Foundation: Hazard Identification & Risk Assessment
Before we even consider touching a vial, our first and most critical task is to understand the nature of the compound we are handling. N-Desmethylapalutamide is a pharmacologically active molecule designed to elicit a biological response. While a specific Safety Data Sheet (SDS) for this metabolite is not always available, its structural and functional relationship to the parent compound, apalutamide, provides a clear directive for our safety protocols.
The SDS for apalutamide classifies it as a hazardous substance with multiple risk factors, including being harmful if swallowed, causing skin and eye irritation, and, most significantly, suspected of damaging fertility or the unborn child.[2][3] Therefore, we must operate under the principle of precaution, treating N-Desmethylapalutamide with the same, if not greater, level of caution as a potent, hazardous, and potentially cytotoxic compound. This approach is central to the guidelines established by bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.[4][5]
Our entire safety strategy is built on a risk assessment process. We must identify the hazards, evaluate the potential for exposure based on the experimental procedures, and implement robust controls.
Caption: A systematic workflow prevents cross-contamination.
Section 5: Emergency Protocols: Spill and Exposure Management
Preparedness is our most effective tool in an emergency.
-
Minor Spill Response:
-
Alert: Immediately alert others in the area.
-
Isolate: Secure the area to prevent others from entering.
-
Contain: If you are trained and it is safe to do so, use a dedicated hazardous drug spill kit to contain and clean the spill, always wearing full PPE. Work from the outside of the spill inward. [6] 4. Dispose: All cleanup materials must be disposed of as cytotoxic waste. [7]
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [6] * Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open. [6][8] * Inhalation: Move to fresh air immediately. [6] In all cases of personnel exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.
-
Conclusion
Handling N-Desmethylapalutamide does not have to be hazardous, but it must be deliberate. By understanding its potent nature, respecting the hierarchy of controls, and utilizing the correct PPE within a structured workflow, we can ensure both the integrity of our research and the safety of our most valuable asset—our scientific staff. Never become complacent. Treat every manipulation of this compound with the focus and respect it deserves.
References
- CHEMANOL. (2019, March 31). SAFETY DATA SHEET N, N-DIMETHYL FORMAMIDE.
- Chemos GmbH & Co.KG. (2020, February 20). Safety Data Sheet: N,N-dimethylformamide.
- Loba Chemie. N,N-DIMETHYL FORMAMIDE AR/ACS.
-
Wikipedia. N-Desmethylapalutamide. Retrieved from [Link]
-
European Medicines Agency. Erleada, INN-apalutamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Pharmaceutics International, Inc. (2020). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
Siegfried Holding AG. (2023, November 10). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
National Center for Biotechnology Information. N-Desmethylapalutamide. PubChem Compound Summary for CID 86683490. Retrieved from [Link]
-
Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]
-
European Pharmaceutical Review. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
VxP Pharma. (2020, January 11). Highly Potent Compounds. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
European Pharmaceutical Review. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
Cleanaway. Cytotoxic Waste Disposal & Management Services. Retrieved from [Link]
-
Pharmaceutical Technology. (2008, October 31). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]
-
Cancer Care Ontario. (2013). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]
-
Affygility Solutions. (2010, June 29). Potent compounds: 7 things that every EHS professional should know. Retrieved from [Link]
-
ABX - advanced biochemical compounds. (2022, March 24). Safety Data Sheet. Retrieved from [Link]
-
Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). NIOSH safe handling of hazardous drugs guidelines becomes state law. PubMed. Retrieved from [Link]
-
IPS-Integrated Project Services, LLC. (2017). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Ace Waste. Cytotoxic Waste Disposal. Retrieved from [Link]
Sources
- 1. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
